(2-Chloroethyl)(3-chloropropyl)amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGBVXKANMEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228872 | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-47-0 | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethyl)(3-chloropropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride chemical structure and properties
An In-Depth Technical Guide to (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Executive Summary
This compound is a bifunctional alkylating agent of significant interest to the synthetic chemistry and pharmaceutical development communities. Its structure, featuring a secondary amine with two distinct chloroalkyl chains, presents a versatile platform for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthetic pathways, and core reactivity principles. We delve into its application as a precursor, particularly in the formation of substituted piperidines, and furnish detailed safety and handling protocols essential for laboratory practice. This document is intended to serve as a foundational resource for researchers leveraging this potent intermediate in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a chemical reagent are critical for its appropriate application and handling. This compound is identified by its unique combination of a secondary amine core flanked by a 2-chloroethyl group and a 3-chloropropyl group, supplied as a hydrochloride salt. This salt form enhances stability and simplifies handling compared to the free amine.
Table 1: Compound Identification [1][2]
| Identifier | Value |
|---|---|
| IUPAC Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride[2] |
| Synonyms | (2-Chloroethyl)(3-chloropropyl)amine HCl, Ifosfamide Impurity E[3][4] |
| CAS Number | 78218-47-0[1][2] |
| Molecular Formula | C₅H₁₁Cl₂N · HCl[1][2] |
| Molecular Weight | 192.51 g/mol [1][2] |
| Canonical SMILES | C(CCNCCCl)Cl.Cl[2] |
| InChI Key | PRXKFOYOKSXOGO-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to light beige crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
| Storage Temperature | Store below +30°C, protect from moisture | [5] |
| Stability | Stable under normal conditions; hygroscopic |[5][6] |
Note: Specific quantitative data such as melting point for this exact compound is not widely published. Data for analogous compounds like 2-Chloroethylamine hydrochloride (m.p. 140-150 °C) suggests it is a solid at room temperature.[5]
Rationale for Synthesis: The Chlorination of Amino Alcohols
The synthesis of haloalkane structures from their corresponding alcohols is a cornerstone of organic synthesis. For producing compounds like this compound, the precursor would logically be N-(2-hydroxyethyl)-3-hydroxypropylamine. The conversion of the hydroxyl groups to chlorides is typically achieved using potent chlorinating agents.
A common and effective method involves the use of thionyl chloride (SOCl₂). This reagent is particularly advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[7] An alternative, though less common for this specific transformation, involves using hydrogen chloride gas, often with a Lewis acid catalyst, a method noted in the synthesis of similar compounds like tris(2-chloroethyl)amine hydrochloride.[8][9]
The causality behind this choice of reagents lies in the high reactivity of thionyl chloride with alcohols, proceeding through a chlorosulfite intermediate which then undergoes intramolecular nucleophilic substitution by the chloride ion. The reaction is typically performed in an inert solvent, and the resulting amine hydrochloride often precipitates directly or is isolated after solvent removal.
Workflow 1: Conceptual Synthetic Pathway
The diagram below illustrates the logical transformation from a diol precursor to the target dichloroamine hydrochloride.
Caption: Conceptual synthesis of the target compound from its diol precursor.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its nature as a bifunctional electrophile. The two chloroalkyl chains are susceptible to nucleophilic substitution, making the molecule an excellent building block for constructing nitrogen-containing heterocycles.
Core Reactivity: Intramolecular Cyclization
In the presence of a base, the hydrochloride salt is neutralized to the free amine. This free amine can then act as an internal nucleophile. Through an intramolecular Sₙ2 reaction, the nitrogen atom can attack one of the electrophilic carbons bearing a chlorine atom, displacing the chloride and forming a cyclic structure. Given the chain lengths, the most probable cyclization product is a substituted piperidine . This transformation is a powerful method for accessing the piperidine core, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceutical agents.[10][11]
The choice of which chloroalkyl group reacts first can depend on reaction conditions, but the formation of a six-membered ring (piperidine) is generally kinetically and thermodynamically favored over the formation of larger rings.
Application: Synthesis of N-Aryl Piperazines and Related Heterocycles
While this specific molecule is primed for piperidine synthesis, analogous compounds like bis(2-chloroethyl)amine hydrochloride are workhorses for the synthesis of piperazines.[12] The reaction involves condensation with a primary aniline derivative.[7][12] The process involves two sequential nucleophilic substitution reactions where the aniline nitrogen displaces both chloride ions, forming the six-membered piperazine ring. This highlights the general utility of bis(haloalkyl)amines in heterocyclic synthesis.
Workflow 2: Reactivity and Cyclization Pathway
This diagram illustrates the primary reactive fate of the compound leading to a key heterocyclic core.
Caption: Primary reaction pathway illustrating intramolecular cyclization.
Exemplary Protocol: Synthesis of an N-Aryl Piperazine using an Analogous Reagent
To illustrate the practical application of this class of compounds, the following is a generalized protocol for the synthesis of 1-(3-chlorophenyl)piperazine using bis(2-chloroethyl)amine hydrochloride, adapted from industrial manufacturing processes.[7] This protocol serves as a self-validating system; successful formation of the product confirms the bifunctional reactivity of the haloalkylamine reagent.
Objective: To synthesize 1-(3-chlorophenyl)piperazine via cyclocondensation.
Materials:
-
3-Chloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Water
-
Toluene (for extraction)
Procedure:
-
Vessel Charging: To a suitable reaction vessel, charge water (745 parts), 3-chloroaniline (305 parts), bis(2-chloroethyl)amine hydrochloride (427 parts), and sodium hydroxide (287 parts) at ambient temperature.[7]
-
Reaction: Heat the reaction mixture to 90°C and maintain for approximately 15 hours. The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the aniline on the chloroethyl groups.
-
Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC) to confirm the consumption of starting materials.
-
Workup: Upon completion, cool the reaction mixture to 35°C.
-
Extraction: Add toluene (916 parts) to the cooled mixture and stir for 2 hours to extract the organic product.
-
Phase Separation: Allow the layers to separate and collect the organic (toluene) layer.
-
Purification: The organic layer can be washed with water, and the solvent is then removed via distillation. The final product, 1-(3-chlorophenyl)piperazine, can be further purified if necessary (e.g., by vacuum distillation or crystallization).
Safety, Handling, and Toxicology
Compounds containing the bis(2-chloroethyl)amine moiety are analogues of nitrogen mustards, which are known alkylating agents. They are considered hazardous and must be handled with extreme caution.[12] While specific toxicological data for this compound is limited, the data for analogous structures like bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) and tris(2-chloroethyl)amine hydrochloride (CAS 817-09-4) should be considered instructive.[13][14]
Table 3: GHS Hazard Information for Analogous Compounds
| Hazard Statement | Description | Class | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral | [13][15] |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation | [13][15] |
| H351 | Suspected of causing cancer | Carcinogenicity | [14] |
| H341 | Suspected of causing genetic defects | Germ Cell Mutagenicity | [5][15] |
| H290 | May be corrosive to metals | Corrosive to Metals |[13] |
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[12][16]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][15] The compound is hygroscopic and should be protected from moisture.[5][6]
-
Spill Response: In case of a spill, evacuate the area. Wear full protective gear, including respiratory protection. Dampen solid spills with water to prevent dusting before carefully sweeping into a suitable container for disposal.[16]
-
Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[13][15]
Conclusion
This compound is a valuable and highly reactive synthetic intermediate. Its bifunctional electrophilic nature provides a direct and efficient route for the synthesis of nitrogen-containing heterocycles, particularly substituted piperidines, which are of high value in drug discovery and development. Understanding its chemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the research laboratory. This guide serves to equip researchers with the necessary technical knowledge to harness the synthetic potential of this versatile building block.
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This compound. LGC Standards.
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3-Chloro-N-(2-chloroethyl)propan-1-amine Hydrochloride Chemical Data. LGC Standards.
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Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Sigma-Aldrich.
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Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Thermo Fisher Scientific.
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Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride (2025-09-09). Thermo Fisher Scientific.
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Bis(2-chloroethyl)amine hydrochloride Safety Information. Santa Cruz Biotechnology.
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Safety Data Sheet for 3-Chloropropylamine hydrochloride. Fisher Scientific.
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(2-chloroethyl)(2-chloropropyl)amine hydrochloride. American Elements.
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
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2-Chloroethylamine hydrochloride | 870-24-6. ChemicalBook.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC), National Center for Biotechnology Information (NCBI).
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Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Royal Society of Chemistry (RSC) Publishing.
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Preparation method of tris (2-chloroethyl) amine hydrochloride. Google Patents.
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Preparation method of tris(2-chloroethyl)amine hydrochloride. Patsnap.
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Manufacturing Process of Bis (2-Chloro Ethyl Amine) Hydrochloride. Gujarat Pollution Control Board.
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This compound Product Information. LGC Standards.
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Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center (DTIC).
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Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR spectrum. ChemicalBook.
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3-chloro-N-(2-chloroethyl)propan-1-amine. PubChem, National Center for Biotechnology Information (NCBI).
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Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride. BVS.
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Spectroscopic Characterization of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: A Technical Guide
Foreword: Navigating the Spectroscopic Landscape of a Niche Molecule
Molecular Structure and Its Spectroscopic Implications
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride (C₅H₁₁Cl₂N·HCl) is a secondary amine hydrochloride salt. The presence of two distinct chloroalkyl chains and a protonated amine function dictates the key features we anticipate in its spectra. Understanding the electronic environment of each proton and carbon atom is crucial for interpreting the NMR data, while the vibrational modes of the various bonds will define the IR spectrum, and the molecule's fragmentation behavior under ionization will shape the mass spectrum.
Solubility and Stability of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its high reactivity, stemming from the two chloroethyl/propyl groups, makes it a molecule of significant interest as a synthetic intermediate, but also a potential process-related impurity with genotoxic properties. A thorough understanding of its solubility and stability is paramount for its safe handling, accurate quantification, and the development of robust manufacturing processes and stable formulations. This guide provides a detailed examination of the physicochemical properties, solubility characteristics, and degradation pathways of this compound. It offers field-proven experimental protocols and discusses the underlying chemical principles to empower researchers in pharmaceutical development and chemical synthesis.
Introduction: The Double-Edged Sword of Reactivity
Nitrogen mustards are characterized by the chloroalkylamine functional group. Their utility and toxicity are both rooted in the ability of the nitrogen atom to displace the adjacent chloride via intramolecular cyclization, forming a highly strained and electrophilic aziridinium ion. This cation readily reacts with nucleophiles, including water and, critically, biological macromolecules like DNA. This compound possesses two such reactive centers, heightening its potential as a cross-linking agent or a source of multiple degradation products.
As an intermediate, it is a versatile building block for more complex molecules.[1] However, if present as an impurity in a drug substance, it poses a significant safety risk due to its potential for genotoxicity. Therefore, regulatory bodies mandate strict control over such impurities. This necessitates a deep understanding of its behavior in various chemical environments. This guide addresses the critical aspects of solubility, which dictates solvent selection for synthesis and analysis, and stability, which is essential for developing stability-indicating analytical methods, designing forced degradation studies, and ensuring safe storage.[2][3]
Physicochemical Profile
A clear understanding of the fundamental properties of a compound is the foundation for all subsequent experimental work.
| Property | Value | Source |
| Chemical Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | [4] |
| Synonyms | (2-Chloroethyl)(3-chloropropyl)amine HCl | [5] |
| CAS Number | 78218-47-0 | [4] |
| Molecular Formula | C₅H₁₁Cl₂N · HCl | [4] |
| Molecular Weight | 192.51 g/mol | [4] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [6] |
Solubility Profile: Predicting and Quantifying Behavior
The solubility of this compound is primarily governed by its ionic nature as a hydrochloride salt. This salt form significantly increases its polarity compared to the free base.
Theoretical Solubility
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The hydrochloride salt will readily dissociate, and the resulting ions will be effectively solvated by the polar solvent molecules through ion-dipole interactions and hydrogen bonding. For the related compound 2-Chloroethylamine hydrochloride, high water solubility is reported.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. These solvents can solvate the cation effectively but are less efficient at solvating the chloride anion compared to protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): Poor solubility is expected. The high lattice energy of the ionic solid cannot be overcome by the weak van der Waals forces offered by these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Limited solubility is anticipated, though it may be higher than in nonpolar hydrocarbon solvents.
Experimental Workflow for Solubility Determination
To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Solubility Measurement
-
Preparation: Add a pre-weighed excess amount of this compound to several vials, ensuring visible solid material remains.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent, pre-equilibrated to the target temperature (e.g., 25°C), to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for at least 24 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration. The solubility is reported in units such as mg/mL or µg/mL.
Data Summary Table
Researchers should use a structured table to log and compare solubility data across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Clear solution, rapid dissolution | |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Dichloromethane (DCM) | 25 | Suspension, low solubility | |
| Toluene | 25 | Insoluble |
Stability Profile: Understanding Degradation Pathways
The stability of this compound is intrinsically limited by its chemical structure. The primary degradation route for nitrogen mustards is intramolecular cyclization, a reaction strongly influenced by the nucleophilicity of the nitrogen atom.
Mechanism of Degradation
The hydrochloride salt form significantly enhances the compound's shelf life.[7] By protonating the amine nitrogen, its nucleophilicity is drastically reduced, thus inhibiting the initial, rate-limiting cyclization step. However, in solution, particularly under neutral or basic conditions, the amine is deprotonated, initiating a cascade of degradation.
-
Deprotonation: The hydrochloride salt equilibrates with its free base form.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the free base attacks the γ-carbon (on the propyl chain) or the β-carbon (on the ethyl chain), displacing the chloride ion to form a highly reactive five- or three-membered aziridinium or azetidinium cation intermediate, respectively.
-
Nucleophilic Attack: The strained cationic intermediate is rapidly attacked by any available nucleophile. In aqueous media, this is typically water, leading to the formation of the corresponding hydroxy-substituted amine.
Caption: Proposed Degradation Pathway of the Compound.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][8] The goal is to achieve 5-20% degradation of the active substance.[3]
Caption: Workflow for a Forced Degradation Study.
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base-catalyzed degradation is often rapid.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store vials of the stock solution and solid material in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For acid/base samples, neutralize them before analysis. For oxidative samples, quenching may not be necessary if diluted immediately.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Methodology
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent compound from all significant degradation products. A reverse-phase HPLC method with UV and/or mass spectrometric detection is the gold standard.[9][10][11]
Protocol: RP-HPLC Method Development
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a versatile starting point.
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH keeps the amine protonated and improves peak shape.
-
Organic (B): Acetonitrile or Methanol.
-
-
Detection: A photodiode array (PDA) detector is used to monitor the chromatogram at a suitable wavelength (e.g., 195-210 nm, as the compound lacks a strong chromophore) and to assess peak purity. Mass spectrometry (MS) is invaluable for identifying the mass of degradation products.[8][9][12]
-
Gradient Elution: Start with a low percentage of organic mobile phase (e.g., 5% B) and gradually increase it (e.g., to 95% B) to elute the parent compound and any less polar degradants.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is demonstrated by showing that the parent peak is pure and separated from all degradation products in the forced degradation samples.
-
Mass Balance: The principle of mass balance should be applied, where the sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration.[3] A significant deviation may indicate the formation of non-UV active or volatile degradants.
Conclusion and Recommendations
This compound is a highly reactive compound whose behavior is dictated by its nitrogen mustard functionality and its formulation as a hydrochloride salt. Its solubility is highest in polar protic solvents, a direct consequence of its ionic nature. While the salt form provides considerable stability in the solid state, the compound is prone to rapid degradation in neutral or alkaline solutions via intramolecular cyclization.
For professionals working with this molecule, the following is advised:
-
Storage: Store the solid material in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and degradation.
-
Handling: Prepare solutions fresh before use. For analytical standards, use acidic diluents (e.g., mobile phase A) to maintain the protonated, stable form of the amine.
-
Analysis: Employ a validated, stability-indicating HPLC method for all quantification to ensure that reported values are accurate and not convoluted by co-eluting degradation products.
A comprehensive understanding of these principles is not merely academic; it is a prerequisite for ensuring the quality, safety, and efficacy of any process or product involving this challenging but important chemical entity.
References
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Salman, D., et al. (2016). HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies. Science.gov. [Link]
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American Elements. (2-chloroethyl)(2-chloropropyl)amine hydrochloride | CAS 52801-93-1. American Elements. [Link]
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BVS. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). BVS. [Link]
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National Center for Biotechnology Information. 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem. [Link]
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Sramkova, M., et al. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). National Center for Biotechnology Information (PMC). [Link]
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Tiehm, A., et al. (1997). Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB. PubMed. [Link]
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Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]
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Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. [Link]
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An In-depth Technical Guide to 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride (CAS No. 78218-47-0), a critical chemical intermediate and a known impurity in the synthesis of the chemotherapeutic agent, Ifosfamide. This document elucidates the compound's chemical identity, its significance in pharmaceutical manufacturing, and detailed methodologies for its synthesis and analysis. The causal relationships behind synthetic pathways and analytical validations are explored to provide actionable insights for researchers and quality control professionals in the pharmaceutical industry.
Introduction: The Significance of a Key Intermediate and Process Impurity
3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is a bifunctional alkylating agent of significant interest in organic synthesis and pharmaceutical development. Its primary relevance stems from its role as a process-related impurity in the manufacturing of Ifosfamide, a nitrogen mustard analogue used in the treatment of various cancers.[1][2] The presence of such impurities, even in trace amounts, can have implications for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its formation, synthesis for use as a reference standard, and analytical detection is paramount for regulatory compliance and patient safety.
From a synthetic chemistry perspective, the dichloro-amine structure presents a versatile scaffold for the introduction of nucleophilic components, making it a valuable building block in the synthesis of more complex molecules. This guide will delve into the technical specifics of this compound, providing a robust resource for professionals working in drug development and quality assurance.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent scientific work.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | LGC Standards[3] |
| CAS Number | 78218-47-0 | LGC Standards[3] |
| Synonyms | (2-Chloroethyl)(3-chloropropyl)amine hydrochloride, Ifosfamide Impurity E | PubChem, Pharmaffiliates[4][5] |
| Molecular Formula | C₅H₁₁Cl₂N · HCl | LGC Standards[3] |
| Molecular Weight | 192.51 g/mol | LGC Standards[3] |
| Physical Appearance | White to off-white solid (typical for similar amine hydrochlorides) | Inferred from related compounds |
Synthesis and Mechanism of Formation
The synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is intrinsically linked to the manufacturing process of Ifosfamide. It can be prepared as a reference standard or may form as an impurity during synthesis.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The formation of this compound can be logically deduced from the known synthetic routes of Ifosfamide, which often involve the reaction of 3-amino-1-propanol with phosphorus oxychloride, followed by the introduction of a chloroethylamino moiety.[6][7] A plausible synthetic route for the targeted compound involves the reaction of 3-chloropropanol with 2-chloroethylamine.
Caption: Proposed synthetic pathway for 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically plausible method for the synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride based on established organic chemistry principles for similar compounds.
Step 1: Synthesis of 3-((2-chloroethyl)amino)propan-1-ol
-
In a well-ventilated fume hood, dissolve 2-chloroethylamine hydrochloride in an excess of a suitable non-protic solvent (e.g., dichloromethane) and neutralize with a base (e.g., triethylamine) to obtain the free amine.
-
To this solution, add 3-chloropropanol dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Chlorination and Hydrochloride Salt Formation
-
Dissolve the crude 3-((2-chloroethyl)amino)propan-1-ol in a fresh portion of a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and slowly add thionyl chloride dropwise. The hydroxyl group will be converted to a chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.
-
The reaction will generate the free base of the target compound. To form the hydrochloride salt, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-protic solvent (e.g., diethyl ether).
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-protic solvent, and dry under vacuum.
Justification of Experimental Choices:
-
The use of a non-protic solvent is crucial to avoid unwanted side reactions with the chlorinating agent.
-
Controlled temperature during additions helps to prevent runaway reactions and improve yield.
-
The formation of the hydrochloride salt at the final step aids in the purification and stabilization of the final product, as amine hydrochlorides are typically crystalline solids that are easier to handle than the corresponding free bases.
Analytical Methodologies for Quality Control
The detection and quantification of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride as an impurity in Ifosfamide is critical for ensuring the quality and safety of the drug product.
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is essential for the separation and quantification of this impurity.
Chromatographic Conditions (Suggested):
-
Column: A C18 reverse-phase column is a suitable starting point due to its versatility in separating polar and non-polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide the necessary resolution from the API and other impurities.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is appropriate as the compound lacks a strong chromophore. For higher sensitivity and specificity, mass spectrometry (LC-MS) is the preferred method.[8]
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.
Method Validation Workflow
A rigorous validation of the analytical method is required to ensure its reliability.
Caption: Workflow for the validation of an analytical method for impurity testing.
Safety and Handling
Given that 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is a bifunctional alkylating agent and structurally related to nitrogen mustards, it should be handled with extreme caution.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a process impurity in the synthesis of Ifosfamide. A thorough understanding of its synthesis, analytical detection, and safe handling is crucial for ensuring the quality and safety of this important chemotherapeutic agent. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers in this field.
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An In-depth Technical Guide to (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: Historical Development, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent belonging to the nitrogen mustard family. While not a frontline chemotherapeutic agent itself, its significance lies in its role as a key intermediate and a known impurity in the synthesis of the widely used anticancer drug, Ifosfamide. This technical guide provides a comprehensive overview of the historical development of nitrogen mustards, a detailed examination of the probable synthetic pathways leading to this compound, its chemical properties, and its relevance in the context of pharmaceutical manufacturing and quality control.
Historical Context: The Genesis of Nitrogen Mustards as Alkylating Agents
The story of this compound is intrinsically linked to the broader history of nitrogen mustards, a class of compounds that emerged from the shadows of chemical warfare to become a cornerstone of modern cancer chemotherapy.
The journey began during World War I with the use of sulfur mustard, commonly known as mustard gas.[1] Medical observations of individuals exposed to this vesicant revealed profound bone marrow suppression and lymphoid aplasia.[2] This destructive effect on rapidly dividing cells, such as those in the bone marrow and lymphatic system, sparked the interest of scientists.
During World War II, research into chemical warfare agents continued, leading to the synthesis of nitrogen-based analogues of sulfur mustard, known as nitrogen mustards, in the 1930s.[3] These compounds were initially investigated for their potential as more systemically toxic chemical weapons.[3] However, the same properties that made them potent weapons also hinted at their therapeutic potential.
A pivotal moment came in 1942 when pharmacologists Louis Goodman and Alfred Gilman, studying the toxic effects of nitrogen mustards, recognized their potential to target rapidly proliferating cancer cells.[4][5] This led to secret clinical trials where nitrogen mustard was administered to a patient with non-Hodgkin's lymphoma, resulting in a remarkable, albeit temporary, tumor regression.[4] These findings, declassified after the war, are widely considered the dawn of modern cancer chemotherapy.[6]
The fundamental mechanism of action of nitrogen mustards lies in their ability to act as alkylating agents.[6][7] The lone pair of electrons on the nitrogen atom facilitates an intramolecular cyclization, forming a highly reactive aziridinium ion.[8] This electrophilic intermediate readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine, leading to the formation of covalent bonds.[8] As bifunctional agents, nitrogen mustards can alkylate two different guanine bases, causing intra- or inter-strand cross-linking of DNA. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[8]
The success of the early nitrogen mustards spurred the synthesis and investigation of thousands of derivatives in the following decades, including the development of clinically important drugs like cyclophosphamide and ifosfamide.[2] It is within this context of analog development and the intricate synthesis of complex chemotherapeutics that this compound emerges as a relevant, albeit less-known, member of this historic class of compounds.
Synthesis and Discovery of this compound
The synthesis of nitrogen mustards, including this compound, generally follows a well-established chemical pathway: the chlorination of a corresponding amino alcohol. The most common and industrially scalable method for this transformation is the use of thionyl chloride (SOCl₂).[11][12]
Proposed Synthetic Pathway
The logical precursor for the synthesis of (2-Chloroethyl)(3-chloropropyl)amine is N-(2-hydroxyethyl)-N-(3-hydroxypropyl)amine . The synthesis of this precursor can be achieved through the reaction of 3-amino-1-propanol with ethylene oxide or a 2-haloethanol. The subsequent chlorination of this diol would yield the desired product.
The reaction with thionyl chloride proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or an intermolecular reaction with the chloride ion to yield the alkyl chloride. Given the presence of two hydroxyl groups, a stoichiometric excess of thionyl chloride is required.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for the chlorination of amino alcohols with thionyl chloride.[5][10][13] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts violently with water, and the product is a potent alkylating agent. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
Materials:
-
N-(2-hydroxyethyl)-N-(3-hydroxypropyl)amine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)
-
Anhydrous diethyl ether or hexane for precipitation
-
Anhydrous HCl (gas or solution in a suitable solvent)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), add N-(2-hydroxyethyl)-N-(3-hydroxypropyl)amine dissolved in an anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add a stoichiometric excess (at least 2.2 equivalents) of thionyl chloride to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition. The reaction is exothermic and will generate significant amounts of HCl and SO₂ gas.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. A base trap should be used to capture any remaining volatile, corrosive materials.
-
Isolation of the Free Base (Optional): The resulting crude product can be carefully neutralized with a base (e.g., aqueous sodium carbonate) and extracted with an organic solvent to isolate the free amine.
-
Formation of the Hydrochloride Salt: Dissolve the crude product (or the isolated free base) in an anhydrous solvent (e.g., diethyl ether). Bubble anhydrous HCl gas through the solution, or add a solution of HCl in an anhydrous solvent, until precipitation is complete.
-
Purification: Collect the precipitated this compound by filtration, wash with cold anhydrous diethyl ether or hexane, and dry under vacuum.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the violent reaction of thionyl chloride with water, which would also lead to the formation of unwanted byproducts.
-
Slow Addition at Low Temperature: The slow, controlled addition of thionyl chloride at low temperatures is necessary to manage the exothermic nature of the reaction and to minimize the formation of side products.
-
Stoichiometric Excess of Thionyl Chloride: An excess of the chlorinating agent ensures the complete conversion of both hydroxyl groups to chlorides.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion.
-
Formation of the Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be an oil and less stable.
Chemical Properties and Characterization
This compound is a white to off-white crystalline solid. As a nitrogen mustard, its chemical reactivity is dominated by the two chloroalkyl groups.
Mechanism of Alkylation
Similar to other nitrogen mustards, the biological and chemical activity of (2-Chloroethyl)(3-chloropropyl)amine is predicated on the formation of a highly reactive aziridinium ion intermediate. The nitrogen atom, through intramolecular nucleophilic attack, displaces a chloride ion from either the 2-chloroethyl or the 3-chloropropyl chain. The three-membered aziridinium ring is highly strained and readily undergoes ring-opening upon attack by a nucleophile, such as a nitrogenous base in DNA. The presence of two chloroalkyl chains allows for this process to occur twice, leading to the potential for DNA cross-linking.
Caption: General mechanism of DNA alkylation by a nitrogen mustard.
Analytical Data Summary
| Property | Value |
| Chemical Formula | C₅H₁₁Cl₂N · HCl |
| Molecular Weight | 192.51 g/mol |
| CAS Number | 78218-47-0 |
| Appearance | White to off-white solid |
| ¹H NMR (Expected) | Signals corresponding to the methylene protons of the chloroethyl and chloropropyl chains, with downfield shifts for protons adjacent to chlorine and nitrogen atoms. |
| ¹³C NMR (Expected) | Resonances for the five carbon atoms of the chloroethyl and chloropropyl chains. |
| Mass Spectrometry (Expected) | A molecular ion peak corresponding to the free base (C₅H₁₁Cl₂N) and characteristic fragmentation patterns. |
Relevance in Drug Development and Quality Control
The primary relevance of this compound in the pharmaceutical industry is its status as a potential genotoxic impurity in the anticancer drug Ifosfamide.[9][10] Genotoxic impurities are substances that can damage DNA and are of significant concern due to their potential to be carcinogenic, even at very low levels.
Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of genotoxic impurities in active pharmaceutical ingredients (APIs). Therefore, highly sensitive analytical methods are required to detect and quantify trace amounts of this compound in batches of Ifosfamide.
The presence of this impurity can arise from several sources during the synthesis of Ifosfamide:
-
Unreacted Starting Material: If N-(2-chloroethyl)-N-(3-chloropropyl)amine is used as a precursor in a particular synthetic route to Ifosfamide, its incomplete reaction could lead to its presence in the final product.
-
Side Reactions: The complex multi-step synthesis of Ifosfamide can involve various reactive intermediates that could potentially lead to the formation of this impurity through side reactions.
-
Degradation: The Ifosfamide molecule itself contains chloroethyl groups and could potentially degrade under certain conditions to form related chloroalkylamines.
The control of this compound in Ifosfamide manufacturing is a critical aspect of ensuring the safety and quality of this important chemotherapeutic agent. This necessitates the development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for its detection at parts-per-million (ppm) levels.
Conclusion
This compound, while not a therapeutic agent in its own right, occupies an important niche in the field of medicinal and process chemistry. Its history is rooted in the pioneering development of nitrogen mustards as the first effective cancer chemotherapies. Its synthesis, though not extensively documented for this specific molecule, can be reliably inferred from the well-established chlorination of amino alcohols. The primary contemporary relevance of this compound lies in its role as a critical process-related impurity in the manufacture of Ifosfamide. As such, a thorough understanding of its synthesis, reactivity, and analytical characterization is essential for drug development professionals and scientists involved in the quality control of this life-saving medication. The ongoing need to ensure the purity and safety of pharmaceuticals will continue to drive research into the detection and control of such genotoxic impurities.
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Toxicological and safety data for (2-Chloroethyl)(3-chloropropyl)amine hydrochloride
An In-Depth Technical Guide on the Toxicological and Safety Profile of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Disclaimer: Detailed toxicological and safety data for this compound (CAS No. 78218-47-0) are not extensively available in publicly accessible literature. This guide synthesizes information on the closely related and structurally similar compound, Bis(2-chloroethyl)amine hydrochloride (CAS No. 821-48-7), a well-characterized nitrogen mustard. The toxicological properties of this analog are used to infer the potential hazards of this compound. This approach is a common practice in toxicological assessment for data-poor chemicals but should be interpreted with caution. All recommendations and data presented herein should be confirmed with compound-specific testing.
Section 1: Executive Summary and Introduction
This compound is an organic compound that belongs to the family of nitrogen mustards.[1][2] These compounds are alkylating agents, a class of chemicals known for their high reactivity and ability to introduce alkyl groups into nucleophilic sites in cells. This reactivity is the basis for their use as intermediates in the synthesis of chemotherapeutic agents, which target the DNA of rapidly dividing cancer cells.[3] However, this same mechanism of action is also responsible for their significant toxicological profile.
This guide provides a comprehensive overview of the anticipated toxicological and safety data for this compound, primarily based on data from its analog, Bis(2-chloroethyl)amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds. The information herein is designed to foster a culture of safety and to provide a framework for the risk assessment and management of this potent chemical.
Section 2: Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a compound is fundamental to its safe handling and use.
| Property | Value | Source |
| Chemical Name | 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride | [1][2] |
| CAS Number | 78218-47-0 | [1][2] |
| Molecular Formula | C5H11Cl2N · HCl | [1][2] |
| Molecular Weight | 192.51 g/mol | [1][2] |
| Appearance | White to light beige powder (based on analog) | [4] |
| Melting Point | 212 - 214 °C (for Bis(2-chloroethyl)amine hydrochloride) | |
| Solubility | Data not available | |
| Synonyms | 1-Propanamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | [2] |
Section 3: Toxicological Profile
The toxicological profile of nitrogen mustards is characterized by their ability to cause severe local and systemic effects. The following data is derived from studies on Bis(2-chloroethyl)amine hydrochloride and is expected to be broadly applicable to this compound.
Acute Toxicity
Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours).
| Route of Exposure | Effect | Observations and Remarks | Source |
| Oral | Harmful if swallowed. | May cause severe and permanent damage to the digestive tract.[4] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract.[5] Systemic poisoning may occur, with symptoms including tremor, incoordination, and convulsions.[5] | |
| Dermal | Causes severe skin burns. | Direct contact can produce chemical burns.[4][5] The material can cause serious blisters and deep, slow-healing ulcers.[5] It may be absorbed through the skin, especially if the skin is broken, leading to systemic effects.[5] | |
| Inhalation | May cause severe respiratory tract irritation with possible burns. | Vapors or aerosols can irritate the mucous membranes.[5] Inhalation may lead to delayed pulmonary edema.[4] Systemic effects following inhalation can include nausea, vomiting, headache, and bone marrow impairment.[5] | |
| Eye Contact | Causes serious eye damage. | Vapors, mists, or direct contact can be extremely irritating and cause severe eye damage.[4][5] Nitrogen mustards are known to cause corneal damage and injury to the iris and lens.[5] |
Chronic Toxicity and Long-Term Effects
Chronic toxicity describes the adverse health effects from repeated exposures, often at low levels, to a substance over a prolonged period.
-
Mutagenicity: There is limited evidence to suggest that this class of compounds may cause irreversible, non-lethal mutagenic effects following a single exposure.[5] They are suspected of causing genetic defects.[6][7]
-
Carcinogenicity: While specific data for this compound is not available, related nitrogen mustards are considered possibly carcinogenic to humans.[8] The International Agency for Research on Cancer (IARC) has not classified Bis(2-chloroethyl)amine hydrochloride.
-
Teratogenicity and Developmental Toxicity: There is some evidence from animal studies that human exposure to related materials may result in developmental toxicity.[5] Exposure may cause physical defects in the developing embryo.[5]
-
Organ-Specific Effects: Repeated or prolonged exposure may lead to erosion of teeth, inflammation of the mouth, and bronchial irritation.[5] Effects on the bone marrow, lymph nodes, and reproductive system have also been noted for nitrogen mustards.[5]
Section 4: Safety and Handling
Given the significant hazards associated with this class of compounds, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[9][10][11][12]
-
Gloves: Two pairs of powder-free chemotherapy-rated gloves (tested according to ASTM D6978) should be worn.[9][12] The inner glove should be worn under the gown cuff, and the outer glove should completely cover the cuff.[9]
-
Gowns: A disposable, poly-coated, seamless gown with long sleeves and elastic or knitted cuffs that closes in the back is required.[9] Gowns should be changed every 2-3 hours or immediately after a spill.[9]
-
Eye and Face Protection: A full face shield in combination with goggles should be worn to protect against splashes.[9][10]
-
Respiratory Protection: For handling powders outside of a containment device, a NIOSH-certified N95 or higher respirator is necessary.[9][13] For large spills, a chemical cartridge-type respirator may be required.[12] All respirator use must comply with a respiratory protection program, including fit-testing.[9]
-
Head and Footwear: Full-coverage head and hair covers, as well as two pairs of shoe covers, are recommended when handling the compound.[9]
Engineering Controls and Handling Procedures
-
Ventilation: This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (for sterile preparations).[5][13]
-
Handling: Avoid all personal contact, including inhalation and contact with moisture.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Keep containers securely sealed when not in use.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][14] The storage container should be corrosive-resistant. Store locked up.
Diagram: PPE Donning and Doffing Workflow
Caption: Decision-making workflow for emergency response to an incident.
Section 6: Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations. [5]This typically involves disposal at a secure chemical landfill. [5]* Contaminated Materials: All PPE and cleanup materials should be collected in sealed, labeled containers for disposal as hazardous waste. [9]
Section 7: Conclusion
This compound is a potentially hazardous compound due to its structural similarity to nitrogen mustards. The data presented in this guide, extrapolated from its analog Bis(2-chloroethyl)amine hydrochloride, underscores the need for stringent safety protocols, including the use of appropriate engineering controls and a comprehensive PPE regimen. Researchers and drug development professionals must handle this compound with the utmost care, adhering to the safety and emergency procedures outlined. It is imperative to recognize the limitations of using analog data and to advocate for the development of compound-specific toxicological data to ensure the highest level of safety in the laboratory and beyond.
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The Metabolic Odyssey of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: An In-depth Technical Guide for Drug Development Professionals
Preamble: Navigating the Metabolic Crossroads of a Bifunctional Alkylating Agent
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride, a nitrogen mustard derivative, represents a class of compounds with significant biological activity, primarily owing to their ability to form covalent bonds with nucleophilic biomolecules. The therapeutic potential and toxicological profile of such agents are intrinsically linked to their metabolic fate. Understanding the biotransformation of (2-Chloroethyl)(3-chloropropyl)amine is therefore not merely an academic exercise but a critical component in the preclinical development and safety assessment of any drug candidate bearing this structural motif.
This technical guide provides a comprehensive, albeit predictive, framework for elucidating the in vitro and in vivo metabolism of this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive body of knowledge surrounding the metabolism of structurally analogous nitrogen mustards, such as cyclophosphamide, ifosfamide, and other chloroethylamines.[1][2] Our approach is to present a hypothesis-driven roadmap for researchers, grounded in established biochemical principles and validated experimental methodologies.
Section 1: The Chemical Context - Reactivity and Predicted Metabolic Hotspots
(2-Chloroethyl)(3-chloropropyl)amine is characterized by two electrophilic centers: the 2-chloroethyl and the 3-chloropropyl moieties. The nitrogen atom, with its lone pair of electrons, is poised to participate in intramolecular cyclization, forming highly reactive aziridinium ions. This spontaneous, non-enzymatic reaction is a hallmark of nitrogen mustards and is the primary mechanism behind their DNA alkylating and cytotoxic effects.[2][3]
Beyond this inherent chemical reactivity, the molecule presents several "hotspots" for enzymatic metabolism:
-
Carbon atoms adjacent to the nitrogen (α-carbons): These are susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to N-dealkylation.[4][5]
-
Carbon atoms bearing the chlorine atoms: These sites are targets for both oxidative and hydrolytic dehalogenation.[6][7]
-
The secondary amine: This functional group can undergo N-oxidation.[5]
Section 2: Predicted In Vitro Metabolic Pathways
In vitro metabolism studies serve as the foundational screen for identifying the primary routes of biotransformation and the enzymes involved. For (2-Chloroethyl)(3-chloropropyl)amine, we can predict several key pathways.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[8]
-
Cytochrome P450-Mediated Oxidation: Liver microsomes are the workhorse for these studies. We hypothesize that CYP enzymes, particularly isoforms like CYP3A4, CYP2B6, and CYP2C9, which are known to metabolize cyclophosphamide and ifosfamide, will play a crucial role.[9]
-
Hydroxylation: Oxidation of the carbon atoms alpha to the nitrogen or chlorine can lead to the formation of unstable intermediates that subsequently break down.
-
N-dechloroethylation and N-dechloropropylation: This process would yield chloroacetaldehyde and 3-chloropropionaldehyde, respectively, which are known to be toxic.[4]
-
-
Hydrolysis: The chloroalkyl groups can undergo spontaneous or enzymatic hydrolysis to their corresponding alcohols, (2-hydroxyethyl)(3-chloropropyl)amine and (2-chloroethyl)(3-hydroxypropyl)amine. Haloalkane dehalogenases are enzymes known to catalyze such reactions.[7][10]
Phase II Metabolism: Conjugation and Detoxification
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, facilitating their excretion.[11]
-
Glutathione Conjugation: This is a critical detoxification pathway for alkylating agents.[12][13] The electrophilic carbon-chlorine bonds and the aziridinium ion intermediates are prime targets for nucleophilic attack by the thiol group of glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[3][14] This would result in the formation of more water-soluble and readily excretable glutathione conjugates.
Formation of Reactive Intermediates
The generation of a cyclic aziridinium ion is a key bioactivation step. This highly electrophilic intermediate can alkylate nucleophilic sites on proteins and DNA, leading to cytotoxicity.[3]
Below is a DOT graph visualizing the predicted in vitro metabolic pathways.
Caption: Predicted In Vitro Metabolic Pathways.
Section 3: Proposed In Vitro Experimental Protocols
To investigate the predicted metabolic pathways, a series of well-defined in vitro experiments are necessary.
Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound and to identify the primary CYP450 enzymes involved.
Methodology:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH regenerating system.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound over time.
-
CYP450 Phenotyping: Repeat the incubation with specific CYP450 chemical inhibitors or recombinant human CYP enzymes to identify the contribution of individual isoforms.
Metabolite Identification in Hepatocytes
Objective: To identify the major Phase I and Phase II metabolites in a more physiologically relevant system.
Methodology:
-
Cell Culture: Culture primary human hepatocytes.
-
Incubation: Treat the hepatocytes with the test compound at a non-toxic concentration.
-
Sample Collection: Collect both the cell culture medium and cell lysates at different time points.
-
Sample Preparation: Perform protein precipitation and solid-phase extraction to concentrate the metabolites.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS to identify potential metabolites based on their accurate mass and fragmentation patterns.
The following DOT graph illustrates the in vitro experimental workflow.
Caption: In Vitro Experimental Workflow.
Section 4: Predicted In Vivo Metabolic Fate
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following administration (e.g., oral or intravenous), (2-Chloroethyl)(3-chloropropyl)amine is expected to be absorbed and distributed to various tissues. The liver will likely be the primary site of metabolism.[2]
Excretion Pathways
The metabolites, being more polar than the parent compound, are expected to be primarily excreted in the urine.[15] Some excretion may also occur via the feces.
Section 5: Proposed In Vivo Experimental Protocols
A typical in vivo study would involve administering the compound to a rodent model.
Objective: To characterize the pharmacokinetic profile and identify the major metabolites in vivo.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Dosing: Administer a single dose of the test compound (radiolabeled if possible for mass balance studies).
-
Sample Collection: Collect blood, urine, and feces at multiple time points.
-
Sample Processing: Process plasma from blood samples. Pool urine and feces samples.
-
Metabolite Profiling: Analyze plasma, urine, and fecal extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
The DOT graph below outlines the in vivo experimental workflow.
Caption: In Vivo Experimental Workflow.
Section 6: Data Synthesis and Interpretation
The data from the in vitro and in vivo studies should be integrated to build a comprehensive metabolic map of this compound.
| Parameter | In Vitro Prediction | In Vivo Expectation |
| Primary Metabolic Organ | Liver | Liver |
| Key Enzymes | CYP3A4, CYP2B6, GSTs | CYP3A4, CYP2B6, GSTs |
| Major Metabolites | Hydroxylated, dealkylated, hydrolyzed, and glutathione-conjugated species | Similar to in vitro, with potential for further downstream metabolites |
| Primary Excretion Route | N/A | Urine |
| Key Bioactivation Step | Formation of aziridinium ion | Formation of aziridinium ion leading to tissue adducts |
Conclusion and Future Directions
This guide has outlined a scientifically rigorous, albeit predictive, approach to understanding the metabolic fate of this compound. The proposed experimental workflows provide a clear path for researchers to generate the necessary empirical data. Elucidating the biotransformation of this compound is paramount for a comprehensive assessment of its efficacy and safety, and will ultimately inform its potential progression through the drug development pipeline. Future work should focus on executing these proposed studies to replace prediction with definitive evidence.
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Lee, F. Y., & Workman, P. (1986). Effects of Nitroimidazoles and Other Chemical Modifiers on the Pharmacokinetics, Antitumour Activity and Acute Toxicity of Selected Nitrogen Mustards. British Journal of Cancer, 53(6), 757-766. [Link]
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Lee, F. Y., et al. (1995). Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) in mice. Biochemical Pharmacology, 50(5), 659-666. [Link]
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Misiura, K., et al. (1991). Efficacy, Toxicity, Pharmacokinetics, and in Vitro Metabolism of the Enantiomers of Ifosfamide in Mice. Cancer Research, 51(7), 1890-1895. [Link]
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Baygildiev, T. K., et al. (2019). Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry. Industrial laboratory. Diagnostics of materials, 85(1), 22-28. [Link]
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Misiura, K., et al. (1991). Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice. Clinical Pharmacology & Therapeutics, 50(2), 225-232. [Link]
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McCune, J. S., et al. (1999). Toxicity, pharmacokinetics, and in vitro hemodialysis clearance of ifosfamide and metabolites in an anephric pediatric patient with Wilms' tumor. Cancer Chemotherapy and Pharmacology, 44(2), 159-164. [Link]
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Skinner, D. B., et al. (1961). Factors Influencing the Metabolism of Nitrogen Mustard in Blood and Blood Components:Correlation of Colorimetric Measurement with Biologic Toxicity. Annals of Surgery, 154(Suppl 6), 253-259. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride in the Synthesis of Seven-Membered Heterocycles
Introduction: Beyond Six-Membered Rings
In the landscape of heterocyclic chemistry, the synthesis of seven-membered rings, such as diazepanes, presents unique challenges and opportunities. These scaffolds are integral to a multitude of pharmacologically active compounds, valued for their conformational flexibility which allows for optimal interaction with biological targets. While reagents like bis(2-chloroethyl)amine hydrochloride are workhorses for constructing the ubiquitous six-membered piperazine ring, its lesser-known analog, (2-Chloroethyl)(3-chloropropyl)amine hydrochloride , serves as a specialized and powerful building block for the synthesis of the seven-membered 1,4-diazepane core.
This guide provides an in-depth exploration of the reactivity, mechanistic nuances, and practical applications of this compound. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the construction of complex molecular architectures.
Reactivity and Mechanistic Rationale
This compound is a bifunctional electrophile. The hydrochloride salt form ensures stability for storage and handling. For synthetic applications, the free secondary amine must be generated in situ through the addition of a base. The key to its utility lies in the differential reactivity of the two chloroalkyl chains. The presence of a two-carbon (ethyl) and a three-carbon (propyl) linker arm is the critical design feature that predisposes the molecule to form a seven-membered ring upon cyclization with a suitable binucleophile, typically a primary amine.
The overall transformation is a double N-alkylation reaction. A primary amine, acting as the nucleophile, first displaces one of the chloride leaving groups, followed by an intramolecular cyclization where the newly formed secondary amine attacks the remaining chloroalkyl chain. This sequential process, driven by heat, culminates in the formation of the thermodynamically stable 1,4-diazepane ring. Alkylative cyclization is a cornerstone method for the synthesis of aza-cycles.[1]
Caption: General reaction pathway for 1,4-diazepane synthesis.
Core Application: Synthesis of 1-Aryl-1,4-Diazepanes
A primary application for this reagent is the reaction with anilines or other primary amines to form N-substituted 1,4-diazepanes. These structures are prevalent in centrally active agents and other therapeutic areas. The synthesis of 1,4-diazepine derivatives is a significant focus in medicinal chemistry due to their wide range of biological activities.[2][3]
The reaction is typically performed as a one-pot synthesis. The choice of reaction conditions is critical for achieving high yields and minimizing side products, such as oligomerization.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base is often preferred. It must be strong enough to deprotonate the primary amine nucleophile and neutralize the HCl generated during the reaction. Using the aniline reactant in excess can also serve this purpose, though this complicates purification.
-
Solvent: High-boiling point solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or xylene are commonly employed.[4] These solvents effectively solubilize the reactants and allow the reaction to be heated to the high temperatures (100-150 °C) required to drive the two S_N2 reactions to completion.
-
Temperature: Thermal energy is essential to overcome the activation barrier for C-N bond formation. Reflux conditions are typical. The specific temperature is optimized based on the reactivity of the nucleophile (aniline). Electron-rich anilines react more readily than electron-deficient ones.
-
Reaction Time: Due to the sequential nature of the two alkylations, reaction times are often lengthy, ranging from 12 to 48 hours. Progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A typical experimental workflow for synthesizing 1-aryl-1,4-diazepanes.
Detailed Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-1,4-diazepane
This protocol is an illustrative example adapted from procedures for analogous heterocyclic syntheses.[4][5] Researchers should perform their own risk assessment and optimization.
Safety Warning: this compound is a bifunctional alkylating agent and should be treated as a hazardous substance. It is corrosive and a suspected mutagen. Always handle this reagent in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Materials:
-
3-Chloroaniline
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloroaniline (e.g., 10.0 g, 1.0 eq).
-
Addition of Reagents: Add anhydrous DMF (100 mL) to dissolve the aniline. To this solution, add this compound (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Reaction: Heat the stirred reaction mixture to 120-130 °C under a nitrogen atmosphere.
-
Monitoring: Maintain the temperature and monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting aniline spot has been consumed (typically 24-36 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water (500 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material, often a dark oil, can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-chlorophenyl)-1,4-diazepane.
Data Presentation: Comparative Reaction Conditions
While specific data for this compound is not broadly published, conditions can be inferred from the closely related synthesis of piperazines using bis(2-chloroethyl)amine hydrochloride. This table provides a reference for developing and optimizing protocols.
| Target Heterocycle | Amine Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Arylpiperazine | Substituted Aniline | bis(2-chloroethyl)amine HCl | - (excess aniline) | Xylene | 140-145 | 24 | ~85 | [5] |
| 1-Arylpiperazine | 2-((Dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine HCl | - | DMF | 110 | 48 | Not stated | [6] |
| 1-(3-chlorophenyl)piperazine | 3-Chloroaniline | bis(2-chloroethyl)amine HCl | p-TSA (cat.) | Xylene | Reflux | 24 | 86 | [4] |
| 1-Aryl-1,4-diazepane | Generic Arylamine | (2-Chloroethyl)(3-chloropropyl)amine HCl | K₂CO₃ | DMF | ~120 | 24-48 | Expected 60-80 | Predicted |
Field Insights & Troubleshooting
-
Incomplete Conversion: If the reaction stalls, the cause may be insufficient temperature or deactivation of the nucleophile. Ensure the reaction is truly at the target temperature and that the base is anhydrous and present in sufficient excess.
-
Polymerization: The formation of polymeric side products is a common issue in reactions involving bifunctional reagents. While high-dilution conditions can favor intramolecular cyclization, they are often impractical. A slow, controlled addition of the chloroamine reagent to the heated solution of the aniline and base can sometimes mitigate this issue.
-
Purification Difficulties: The basic nitrogen atoms in the diazepane product can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (typically 1% in the eluent) can significantly improve chromatographic separation.
-
Alternative Reagents: For particularly challenging substrates, conversion of the chloro groups to iodo groups in situ by adding a catalytic amount of sodium iodide (NaI) can accelerate the alkylation steps (Finkelstein reaction).
Conclusion
This compound is a highly valuable, albeit specialized, reagent for the synthesis of 1,4-diazepane scaffolds. Its unique bifunctional nature, with precisely dimensioned chloroalkyl arms, provides a direct and reliable route to these pharmaceutically important seven-membered heterocycles. A thorough understanding of the reaction mechanism and careful control over experimental parameters such as solvent, base, and temperature are paramount to achieving successful outcomes. The protocols and insights provided herein serve as a robust foundation for researchers to confidently employ this reagent in their synthetic endeavors.
References
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health (NIH). (2024-07-03).
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. (2024-07-03).
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- Synthesis And Studies On Antimicrobial Activity Of Piperazine Containing 5-Bromo-2-Substituted Piperazines. IJRAR.
- Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.
- Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
- Synthesis and characterization of some 1,4-diazepines deriv
- Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors.
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Application Notes and Protocols for N-Alkylation with (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Introduction: A Versatile Bifunctional Reagent for Heterocyclic Synthesis
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional electrophile of significant interest in medicinal and synthetic organic chemistry. Its structure, possessing both a 2-chloroethyl and a 3-chloropropyl group, offers a versatile platform for the synthesis of saturated nitrogen-containing heterocycles, particularly seven-membered 1,4-diazepanes (homopiperazines). These scaffolds are prevalent in a wide range of biologically active molecules, including central nervous system (CNS) agents and other therapeutics.[1] The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine.
This document provides a comprehensive guide to the standard operating procedures for N-alkylation reactions utilizing this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a strong emphasis on safety and scientific integrity.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride | [2] |
| CAS Number | 78218-47-0 | [2] |
| Molecular Formula | C₅H₁₁Cl₂N · HCl | [2] |
| Molecular Weight | 192.51 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Storage Temperature | -20°C is recommended for long-term storage | [2] |
Safety and Handling:
This compound belongs to the family of nitrogen mustards, which are known for their high reactivity and potential for biological harm.[3] Although specific toxicological data for this compound is limited, it should be handled with extreme caution as a corrosive, harmful, and potentially mutagenic substance.[4][5]
Hazard Statements (based on related compounds):
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.[4]
-
May cause respiratory irritation.[5]
-
Suspected of causing genetic defects.[4]
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][5]
-
Handling: Avoid generating dust. Do not breathe dust, vapors, or mists. Avoid contact with skin, eyes, and clothing.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.[4]
Reaction Mechanism and Scientific Rationale
The primary application of this compound is in the construction of heterocyclic rings through a double N-alkylation reaction with a primary amine or a related nucleophile. This process typically occurs in a stepwise manner.
Mechanism of Cyclization
The reaction proceeds via two consecutive intermolecular SN2 reactions. The amine nucleophile first attacks one of the electrophilic chloroalkyl chains, displacing a chloride ion. Following this initial alkylation, an intramolecular cyclization occurs where the newly formed secondary amine attacks the remaining chloroalkyl chain, forming the heterocyclic ring.
The unsymmetrical nature of the reagent introduces a question of regioselectivity in the initial alkylation step. The 2-chloroethyl group is generally more reactive towards nucleophilic substitution than the 3-chloropropyl group due to the greater stability of the transition state. However, the ultimate product, a 1,4-diazepane ring, is thermodynamically favored.
Experimental Protocol: Synthesis of a Substituted 1,4-Diazepane
This protocol provides a general procedure for the N-alkylation of a primary amine with this compound to form a substituted 1,4-diazepane. The specific substrate, solvent, base, and reaction conditions may require optimization.
Materials and Equipment
-
This compound (1.0 eq)
-
Primary amine substrate (e.g., benzylamine) (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (≥ 3.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine substrate (1.0 eq) and the anhydrous solvent.
-
Addition of Base: Add the base (e.g., K₂CO₃, 3.0 eq) to the stirred solution. The use of an inorganic base like potassium carbonate is often preferred to simplify workup.[7]
-
Addition of Alkylating Agent: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for the chosen solvent) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter off the solid.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic extract in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the desired substituted 1,4-diazepane.
-
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in N-Alkylation Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently strong or stoichiometric amount of base.- Low reaction temperature.- Sterically hindered amine substrate. | - Use a stronger base (e.g., NaH) or increase the equivalents of the current base.- Increase the reaction temperature.- Prolong the reaction time. |
| Formation of Side Products | - Over-alkylation of the product.- Elimination reactions. | - Use a 1:1 stoichiometry of amine to alkylating agent.- Consider a lower reaction temperature.- Choose a less hindered base. |
| Difficult Purification | - Co-elution of starting materials and product.- Presence of polar byproducts. | - Optimize the eluent system for column chromatography.- Consider a different purification technique, such as recrystallization or preparative HPLC. |
Conclusion
This compound is a valuable reagent for the synthesis of substituted 1,4-diazepanes. A successful N-alkylation protocol hinges on careful consideration of the reaction conditions, including the choice of base and solvent, and rigorous adherence to safety protocols due to the hazardous nature of the reagent. The provided guidelines and protocols offer a solid foundation for researchers to develop and optimize their synthetic strategies for accessing these important heterocyclic structures.
References
-
Synthesis of 1,4-Diazepanes and Benzo[b][8][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. American Chemical Society. (2020).
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2025).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (2022).
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2025).
- Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Pfaltz & Bauer. Pfaltz & Bauer. (n.d.).
-
Synthesis of 1,4-diazepanes and benzo[b][8][9]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Semantic Scholar. (2020).
- This compound. LGC Standards. (n.d.).
- (2-chloroethyl)(2-chloropropyl)amine hydrochloride | CAS 52801-93-1. American Elements. (n.d.).
- Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers. Scimplify. (n.d.).
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. (2004).
- Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. IJPAC. (n.d.).
- 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem. (n.d.).
- Reactivity of Bis(2-chloroethyl)ether with Different Amines. Royal Society of Chemistry. (n.d.).
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. (2010).
- Bis 2(Chloroethyl)amine HCL. Seta Chemicals. (n.d.).
- Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Royal Society of Chemistry. (2018).
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. (2015).
- (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC. (2025).
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Chemistry Portal. (2011).
- Selective N‐alkylation of different aromatic amines by benzyl alcohol.
- Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Install
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally R. Amazon S3. (2020).
- Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes.
- This compound. LGC Standards. (n.d.).
- Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. PubMed. (2007).
- Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)
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Synthesis of novel pharmaceutical intermediates using (2-Chloroethyl)(3-chloropropyl)amine hydrochloride
An Application Guide to the Synthesis of Pharmaceutical Intermediates Using (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a bifunctional electrophile uniquely suited for the construction of saturated six-membered nitrogen heterocycles. Its distinct C2 and C3 chloroalkyl chains render it an ideal synthon for piperidine rings, a privileged scaffold in modern medicinal chemistry. This document provides an in-depth guide for researchers and drug development professionals on the application of this versatile reagent. We will explore its chemical reactivity, provide detailed, validated protocols for the synthesis of N-substituted piperidines, and explain the mechanistic rationale behind the experimental design. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and troubleshooting.
Introduction: A Gateway to the Piperidine Scaffold
The piperidine ring is a cornerstone of pharmaceutical design, appearing in numerous blockbuster drugs targeting a wide array of diseases. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a favored building block for optimizing pharmacokinetic and pharmacodynamic properties. This compound, hereafter referred to as CECA-HCl, provides a direct and efficient route to this critical scaffold.
Unlike its well-known analogue, bis(2-chloroethyl)amine, which is a precursor to piperazines[1][2], the asymmetric chloroalkyl chains of CECA-HCl are predisposed to form piperidine rings through a sequential intermolecular and intramolecular nucleophilic substitution. This guide focuses on harnessing this reactivity for the synthesis of N-aryl and N-alkyl piperidines, which serve as key intermediates for active pharmaceutical ingredients (APIs).
Reagent Properties and Reactivity Profile
CECA-HCl is a crystalline solid that serves as a stable precursor to the highly reactive free amine. The core of its synthetic utility lies in its two electrophilic centers, which are susceptible to attack by nucleophiles.
-
Chemical Name : 3-Chloro-N-(2-chloroethyl)propan-1-amine Hydrochloride[3]
-
CAS Number : 78218-47-0[3]
-
Molecular Formula : C₅H₁₁Cl₂N · HCl[3]
-
Molecular Weight : 192.51 g/mol [3]
The reaction is typically initiated by the addition of a base, which liberates the free secondary amine. This amine can then be stored or, more commonly, used in situ. The primary reaction pathway involves a double alkylation of a primary amine nucleophile, as depicted below.
Caption: General reaction scheme for N-substituted piperidine synthesis.
Critical Safety and Handling Protocols
As a bifunctional alkylating agent, CECA-HCl and its parent amine are hazardous materials that must be handled with stringent safety protocols. They are corrosive and harmful if swallowed or inhaled[4].
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant nitrile gloves, and chemical safety goggles or a face shield. Operations should be conducted in a certified chemical fume hood[1][5].
-
Handling : Avoid generating dust. Use spark-proof tools and grounded equipment. Keep away from incompatible materials such as strong oxidizing agents and strong alkalis, with which it can react violently.
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container[4].
-
Disposal : Dispose of waste material and contaminated clothing in accordance with local, regional, and national regulations at an approved waste disposal plant[4].
Application Protocol: Synthesis of 1-Arylpiperidine Intermediates
This protocol provides a robust method for the synthesis of 1-arylpiperidines, a class of compounds frequently used in the development of CNS-active agents and other therapeutics. The reaction involves the condensation of a substituted aniline with CECA-HCl.
Experimental Objective
To synthesize a 1-arylpiperidine derivative via double alkylation of an aniline with this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Substituted Aniline | - | 0.10 | 1.0 | - |
| This compound | 192.51 | 0.11 | 1.1 | 21.18 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.30 | 3.0 | 41.46 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 200 mL |
| Ethyl Acetate | - | - | - | For extraction |
| Brine | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |
Step-by-Step Methodology
-
Reactor Setup : Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, a nitrogen inlet, and a temperature probe.
-
Charging Reagents : To the flask, add the substituted aniline (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition : Add 200 mL of anhydrous DMF.
-
Reaction Execution : Begin stirring and heat the mixture to 110-120 °C under a nitrogen atmosphere. The use of a slight excess of CECA-HCl ensures the complete consumption of the starting aniline. The three equivalents of K₂CO₃ are critical: one to neutralize the hydrochloride salt, and two to scavenge the HCl generated during the two successive alkylation steps.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 24-48 hours). A similar protocol for piperazine synthesis requires 48 hours at 110 °C[2].
-
Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and stir for 30 minutes.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with 150 mL portions of ethyl acetate.
-
Washing : Combine the organic layers and wash twice with 100 mL of water, followed by once with 100 mL of brine to remove residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-arylpiperidine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 1-arylpiperidines.
Expected Results and Characterization
The yield of the reaction will vary depending on the electronic nature of the substituents on the aniline. Electron-rich anilines tend to react faster and give higher yields.
Table of Representative Characterization Data for 1-phenylpiperidine:
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 2H, Ar-H), 6.85-6.80 (t, 1H, Ar-H), 3.15-3.10 (t, 4H, N-CH₂), 1.75-1.70 (m, 4H, CH₂), 1.65-1.60 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 151.4 (Ar C-N), 129.1 (Ar C-H), 119.5 (Ar C-H), 116.6 (Ar C-H), 50.8 (N-CH₂), 25.9 (CH₂), 24.4 (CH₂) |
| Mass Spec (ESI+) | m/z = 162.1 [M+H]⁺ |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; wet solvent/reagents; insufficient temperature. | Ensure K₂CO₃ is freshly dried. Use anhydrous DMF. Verify reaction temperature with a calibrated thermometer. |
| Formation of Byproducts | Polymerization of the reagent; side reactions due to high temperature. | Add the CECA-HCl solution slowly to the aniline mixture. Do not exceed the recommended reaction temperature. |
| Difficult Purification | Product co-elutes with impurities; product is an oil. | Screen different solvent systems for chromatography. If an oil, attempt salt formation (e.g., with HCl) for crystallization. |
Conclusion
This compound is a potent and valuable reagent for constructing the piperidine scaffold. Its application in the synthesis of N-substituted piperidines offers a direct route to a multitude of key pharmaceutical intermediates. By following the detailed safety precautions and experimental protocols outlined in this guide, researchers can effectively and safely leverage the unique reactivity of this compound to advance their drug discovery and development programs.
References
- BenchChem. (n.d.). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
-
Chem Service. (2015). Safety Data Sheet: Tris-(2-chloroethyl)amine hydrochloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. Retrieved from [Link]
-
ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
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Application Notes and Protocols for (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride in Organic Synthesis
Introduction: A Versatile Bifunctional Reagent
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional electrophile of significant interest in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds. As an analogue of nitrogen mustards, its reactivity is characterized by two distinct chloroalkyl chains, which can participate in sequential or concerted nucleophilic substitution reactions. This dual reactivity makes it a valuable building block for creating complex molecular architectures, most notably seven-membered rings like 1,4-diazepanes, which are core structures in various pharmaceutically active compounds.
This guide provides an in-depth look at the chemical properties, reactivity, and safe handling of this compound. It further details a validated protocol for its application in heterocyclic synthesis, offering insights into the mechanistic rationale behind the experimental design.
| Chemical Properties & Identifiers | |
| IUPAC Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride[1][2] |
| Synonyms | 1-Propanamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride |
| CAS Number | 78218-47-0[1][2] |
| Molecular Formula | C₅H₁₁Cl₂N · HCl[1][2] |
| Molecular Weight | 192.51 g/mol [1][2] |
| Appearance | Typically a solid (inferred from related compounds) |
| Storage Temperature | -20°C[1] |
Scientific Foundation: Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the electrophilic nature of the carbon atoms bearing the chlorine atoms. The presence of the secondary amine is crucial, as it can be deprotonated in situ to liberate the free amine, which then serves as an internal nucleophile or allows the molecule to act as a linker between two external nucleophiles.
A key feature of its reactivity, analogous to other nitrogen mustards, is the potential for intramolecular cyclization.[3] The nitrogen atom can attack the γ-chloropropyl carbon to form a transient, highly reactive four-membered azetidinium ion or attack the β-chloroethyl carbon to form a three-membered aziridinium ion. These strained cationic intermediates are potent alkylating agents, readily undergoing ring-opening upon attack by a nucleophile. This mechanism facilitates reactions that might otherwise be kinetically unfavorable.
When reacting with a dinucleophile, such as a primary amine, the reagent can undergo a double alkylation to form a heterocyclic ring. The choice of reaction conditions, particularly the base and solvent, is critical to control the reaction pathway and minimize the formation of oligomeric side products.
Core Application: Synthesis of 1-Aryl-1,4-diazepanes
A primary application for this reagent is in the synthesis of 1,4-diazepanes, which are privileged structures in medicinal chemistry. For instance, the reaction with a substituted aniline in the presence of a suitable base and solvent system leads to the formation of a seven-membered heterocyclic ring. This reaction is a cornerstone for building the core of several neuroleptic and antidepressant drugs.
Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-1,4-diazepane
This protocol details the cyclization reaction between this compound and 3-chloroaniline to form the corresponding 1,4-diazepane derivative. This reaction serves as a representative example of the reagent's utility in heterocyclic synthesis.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 1,4-diazepanes.
Reaction Scheme
Caption: Cyclization of 3-chloroaniline with the title reagent.
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. | Amount | Moles (mmol) | Equiv. |
| (2-Chloroethyl)(3-chloropropyl)amine HCl | 78218-47-0 | 192.51 | 1.93 g | 10.0 | 1.0 |
| 3-Chloroaniline | 108-42-9 | 127.57 | 1.28 g | 10.0 | 1.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 | 3.35 mL | 22.0 | 2.2 |
| Xylene (anhydrous) | 1330-20-7 | 106.16 | 50 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Saturated NaHCO₃ solution | - | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - | - |
Step-by-Step Protocol
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloroaniline (1.28 g, 10.0 mmol) and anhydrous xylene (50 mL).
-
Reagent Addition: Begin stirring the solution and add this compound (1.93 g, 10.0 mmol). Follow with the dropwise addition of DBU (3.35 mL, 22.0 mmol) over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 140-145°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 18-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Scientist's Note: The aqueous wash is crucial for removing the DBU-hydrochloride salt and any remaining inorganic impurities.
-
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-chlorophenyl)-1,4-diazepane.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Safety, Handling, and Disposal
This compound and related chloroethylamine derivatives are hazardous compounds that must be handled with stringent safety precautions.[6]
-
Hazard Profile: While specific data for this exact compound is limited, analogous structures like Bis(2-chloroethyl)amine hydrochloride are classified as harmful if swallowed, causing severe skin burns and eye damage, and are suspected of causing genetic defects.[3][6] It should be treated as a corrosive and potentially mutagenic substance.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
-
Handling Procedures:
-
Avoid generating dust.
-
Use a dedicated set of spatulas and glassware.
-
Ensure an eyewash station and safety shower are immediately accessible.[7]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste materials, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
American Elements. (n.d.). (2-chloroethyl)(2-chloropropyl)amine hydrochloride | CAS 52801-93-1. Retrieved from [Link]
-
Chem Service. (2015, May 7). SAFETY DATA SHEET - Tris-(2-chloroethyl)amine hydrochloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. Retrieved from [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
-
National Institutes of Health. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem. Retrieved from [Link]
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Analytical methods for monitoring the progress of reactions with (2-Chloroethyl)(3-chloropropyl)amine hydrochloride
An Application Guide to Chromatographic Analysis of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: Reaction Monitoring Protocols
Authored by: A Senior Application Scientist
Abstract
This compound is a bifunctional alkylating agent and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The precise monitoring of reactions involving this compound is critical for ensuring reaction completion, optimizing yield, and minimizing impurity formation. This guide provides in-depth application notes and detailed protocols for two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable results.
Introduction: The Analytical Challenge
(2-Chloroethyl)(3-chloropropyl)amine is a secondary amine containing two reactive chloroalkyl chains. Its hydrochloride salt form ensures stability and solubility in polar solvents. Monitoring its consumption or the formation of its derivatives during a chemical reaction presents several analytical challenges:
-
Low Volatility: The hydrochloride salt is non-volatile, making direct analysis by Gas Chromatography difficult.
-
High Polarity: The amine functional group can cause peak tailing on traditional GC and HPLC columns due to strong interactions with active sites.[1]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, which challenges detection by standard HPLC-UV methods at higher wavelengths.[2]
This guide addresses these challenges by providing detailed protocols that employ derivatization for GC analysis and optimized conditions for direct analysis by RP-HPLC.
Strategic Approach: Selecting the Right Analytical Tool
The choice between GC and HPLC depends on several factors, including the sample matrix, the presence of interfering species, required sensitivity, and available instrumentation.
Caption: Decision workflow for selecting an analytical method.
Method 1: Gas Chromatography with Derivatization (GC-FID)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[3] To make (2-Chloroethyl)(3-chloropropyl)amine amenable to GC analysis, a derivatization step is essential. This process replaces the active hydrogen on the secondary amine with a non-polar group, which accomplishes two critical goals:
-
Increases Volatility: The derivative is less polar and more volatile than the original amine.[1]
-
Improves Peak Shape: It eliminates the problematic interactions between the amine and the column, resulting in sharper, more symmetrical peaks.
We will focus on derivatization via acylation using propyl chloroformate, which is robust and effective for primary and secondary amines in aqueous-compatible conditions.[1][4]
GC Workflow Overview
Caption: Experimental workflow for GC analysis with derivatization.
Detailed Protocol: Derivatization and GC Analysis
A. Materials and Reagents
-
This compound standard
-
Propyl chloroformate
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (ACN), HPLC Grade
-
Hexane, HPLC Grade
-
Deionized Water
-
Reaction aliquots and quenched samples
B. Protocol Steps
-
Sample Preparation:
-
Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a cold, appropriate solvent or buffer to stop the reaction.
-
-
Derivatization:
-
In a 2 mL autosampler vial, add 100 µL of the quenched sample (or a diluted standard solution).
-
Add 200 µL of sodium borate buffer (pH 9.5).
-
Prepare a fresh solution of 10% (v/v) propyl chloroformate in acetonitrile. Add 200 µL of this solution to the vial.[4]
-
Immediately cap the vial and vortex vigorously for 2 minutes at room temperature. The reaction forms a carbamate derivative.[4]
-
-
Extraction:
-
Add 1 mL of hexane to the vial.
-
Vortex for 1 minute to extract the derivatized analyte into the organic phase.
-
Allow the layers to separate. The top hexane layer contains the analyte.[4]
-
-
Analysis:
-
Carefully transfer the top hexane layer to a clean autosampler vial with an insert.
-
Inject 1 µL into the GC-FID system.
-
Instrumental Conditions and Data
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust setup for routine analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-to-mid polarity column provides good separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. Adjust split ratio based on concentration. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Standard carrier gases for GC analysis. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | A temperature ramp allows for the separation of components with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Excellent sensitivity for carbon-containing compounds. |
| FID Temperature | 300 °C | Prevents condensation of analytes in the detector. |
System Suitability and Validation
Before analyzing samples, inject a derivatized standard to ensure the system is performing correctly.
-
Peak Tailing Factor: Should be between 0.9 and 1.5 for the analyte peak.
-
Reproducibility: Five replicate injections should have a relative standard deviation (RSD) of <2.0% for the peak area.
Method 2: Stability-Indicating RP-HPLC-UV
For many pharmaceutical applications, HPLC is the preferred method. A "stability-indicating" method is one that can accurately quantify the drug substance in the presence of its impurities and degradation products.[5][6] This is crucial for monitoring reactions where side-products might form. While the target compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 195-210 nm) is feasible.[7][8]
HPLC Workflow Overview
Caption: Experimental workflow for direct HPLC analysis.
Detailed Protocol: HPLC Analysis
A. Materials and Reagents
-
This compound standard
-
Acetonitrile (ACN), HPLC Grade
-
Ammonium hydrogen carbonate, analytical grade
-
Deionized Water (18.2 MΩ·cm)
B. Protocol Steps
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 5 mM ammonium hydrogen carbonate solution in deionized water. Filter and degas.[9]
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench and dilute the aliquot with Mobile Phase A into a volumetric flask to a known concentration (e.g., 100 µg/mL). The final concentration should be within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
Instrumental Conditions and Data
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | A standard, reliable system for pharmaceutical analysis. |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) | C18 columns are versatile for retaining moderately polar to non-polar compounds. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Mobile Phase | A: 5 mM Ammonium Hydrogen CarbonateB: Acetonitrile | A volatile buffer is used, making this method transferable to LC-MS if needed. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 80% B15-17 min: 80% B17-18 min: 80% to 5% B18-25 min: 5% B (Re-equilibration) | A gradient elution ensures that both polar and non-polar components of the reaction mixture are eluted and separated.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for peak purity analysis. |
| Wavelength | 205 nm | Provides sufficient sensitivity for analytes lacking a strong chromophore. |
System Suitability and Method Validation
To ensure the method is trustworthy, perform the following checks before analysis.[10]
-
Specificity: The method must be able to resolve the analyte peak from any starting materials, reagents, or expected byproducts. This is confirmed during method development using forced degradation studies (e.g., acid, base, oxidative stress).[11][12]
-
Linearity: A calibration curve should be established (e.g., 5 concentration levels) with a correlation coefficient (r²) > 0.999.[10]
-
Precision: Replicate injections of a standard should yield an RSD of <1.0% for the main peak area.
-
Resolution: The resolution between the analyte peak and the closest eluting impurity should be >2.0.
Method Comparison and Troubleshooting
| Feature | GC with Derivatization | RP-HPLC-UV |
| Sample Prep | More complex (derivatization, extraction) | Simpler (dilute, filter) |
| Sensitivity | High (FID is very sensitive to hydrocarbons) | Moderate (limited by weak UV absorbance) |
| Specificity | High (good chromatographic resolution) | High (excellent separation on modern columns) |
| Throughput | Lower due to sample prep time | Higher |
| Robustness | Derivatization can be a source of variability | Generally very robust and reproducible |
| Best For | Volatile byproducts, complex matrices | Routine monitoring, stability studies, non-volatile impurities |
Troubleshooting Common Issues:
-
GC: No Peak/Small Peak: Incomplete derivatization (check pH, reagent age), extraction issue.
-
GC: Tailing Peaks: Active sites in the inlet liner or column; perform inlet maintenance.
-
HPLC: Broad Peaks: Column degradation, mismatched sample solvent and mobile phase.
-
HPLC: Drifting Retention Times: Column temperature fluctuation, mobile phase composition changing, pump issues.
Conclusion
Both Gas Chromatography with derivatization and Reverse-Phase High-Performance Liquid Chromatography are powerful techniques for monitoring reactions involving this compound. The GC method, while requiring a more involved sample preparation, offers excellent sensitivity. The stability-indicating HPLC method is robust, straightforward, and ideal for quality control environments where the separation of the main component from potential impurities and degradants is critical. The selection of the optimal method should be based on the specific requirements of the analysis, including sample complexity, throughput needs, and the required level of sensitivity.
References
- Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. [URL: https://www.phenomenex.
- BVS. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). [URL: https://pesquisa.bvsalud.org/wprim/resource/pt/wpr-888913]
- ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [URL: https://www.researchgate.
- MDPI. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [URL: https://www.mdpi.com/2073-4433/13/5/669]
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). [URL: https://www.sigmaaldrich.
- Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [URL: https://www.semanticscholar.org/paper/Derivatization-reactions-for-the-determination-of-Kataoka/283995f57c1200506e7887719702670e171b3e83]
- Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. [URL: https://vtechworks.lib.vt.edu/handle/10919/33633]
- Science.gov. stability-indicating hplc method: Topics by Science.gov. [URL: https://www.science.
- BenchChem. Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. [URL: https://www.benchchem.com/blog/identifying-and-minimizing-impurities-in-bis2-chloroethylamine-hydrochloride-synthesis/]
- Scimplify. Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers. [URL: https://scimplify.com/impurities/bis-2-chloroethyl-amine-hydrochloride-821-48-7]
- LGC Standards. This compound. [URL: https://www.lgcstandards.com/US/en/2-Chloroethyl-3-chloropropyl-amine-Hydrochloride/p/TRC-C364930]
- Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [URL: https://japsonline.com/admin/php/uploads/4098_pdf.pdf]
- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. [URL: https://patents.google.
- BenchChem. Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. [URL: https://www.benchchem.
- LGC Standards. This compound. [URL: https://www.lgcstandards.com/US/en/2-Chloroethyl-3-chloropropyl-amine-Hydrochloride/p/TRC-C364930]
- National Institutes of Health (NIH). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10200880/]
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [URL: https://www.bre.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies]
- BenchChem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-bis2-chloroethylamine-hydrochloride-as-a-reagent-in-organic-synthesis/]
- Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [URL: https://www.semanticscholar.org/paper/Stability-indicating-HPLC-Method-for-Determination-Sharma-Upadhyay/82e22c7a070e176313360667d8f5d02324f2277d]
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The Strategic Synthesis of Polyamines: A Guide to Utilizing (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Abstract
This comprehensive guide details the strategic application of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride as a versatile building block in the synthesis of novel polyamines and their analogues. Polyamines are fundamental to numerous cellular processes, and their synthetic derivatives are of paramount interest in drug development, targeting pathways implicated in cancer and parasitic diseases.[1][2][3] This document provides an in-depth analysis of the reagent's reactivity, focusing on the differential electrophilicity of its chloroethyl and chloropropyl moieties. We present detailed, field-proven protocols for the controlled, stepwise synthesis of unsymmetrical polyamines, emphasizing strategies to favor intermolecular chain extension over intramolecular cyclization. This guide is intended for researchers and professionals in medicinal chemistry and drug discovery, offering both the theoretical underpinnings and practical methodologies for leveraging this unique reagent in the construction of complex polyamine architectures.
Introduction: The Significance of Polyamines and the Utility of Asymmetric Building Blocks
The naturally occurring polyamines—putrescine, spermidine, and spermine—are ubiquitous aliphatic polycations essential for cell proliferation, differentiation, and gene regulation.[1] Their metabolism is tightly controlled, and dysregulation is a hallmark of various hyperproliferative states, most notably cancer.[1][2] This has established the polyamine biosynthetic pathway as a critical target for therapeutic intervention.[3][4] Synthetic polyamine analogues have emerged as a promising class of therapeutics, designed to interfere with polyamine homeostasis or to act as carriers for other cytotoxic agents.[3]
The synthesis of these analogues requires precise control over the polyamine backbone's structure. This compound is a bifunctional alkylating agent that offers a unique platform for constructing unsymmetrical polyamines. Its two distinct haloalkyl chains—a 2-chloroethyl and a 3-chloropropyl group—present an opportunity for sequential, selective alkylation reactions, enabling the controlled elongation of polyamine chains.
Chemical Properties and Strategic Reactivity
This compound is a salt, and its free amine form, a potent bis-electrophile, can be generated in situ using a suitable base. The core of its synthetic utility lies in the differential reactivity of the two chloro-substituted carbons in nucleophilic substitution reactions (SN2).
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂Cl₃N | [5] |
| Molecular Weight | 192.52 g/mol | [6] |
| Synonyms | 1-Propanamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | [5] |
| CAS Number | Not readily available for the specific hydrochloride salt |
The reactivity of alkyl halides in SN2 reactions is influenced by steric hindrance and the stability of the transition state. In the case of (2-Chloroethyl)(3-chloropropyl)amine, both electrophilic carbons are primary, but their electronic environments differ slightly. Based on general principles of organic chemistry, the 3-chloropropyl group is anticipated to be more susceptible to nucleophilic attack than the 2-chloroethyl group due to lesser steric hindrance further down the carbon chain from the nitrogen atom. This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide.
Core Application: Stepwise Synthesis of an Unsymmetrical Polyamine Analogue
This section details a robust, two-step protocol for the synthesis of a novel, unsymmetrical polyamine. The strategy hinges on the selective mono-alkylation of a protected primary amine, followed by deprotection and subsequent alkylation with a second amine. This approach ensures precise control over the final structure and avoids the formation of complex product mixtures.
Conceptual Workflow
The overall synthetic strategy is depicted below. A primary amine with a protecting group (PG) is first reacted with (2-Chloroethyl)(3-chloropropyl)amine. Leveraging the higher reactivity of the 3-chloropropyl group, a mono-alkylated intermediate is formed. Following purification, the protecting group is removed. The newly freed primary amine can then be reacted with another nucleophile to further extend the polyamine chain, or in this example, the remaining 2-chloroethyl group of a second molecule of the intermediate can react to form a longer, symmetrical polyamine. For the purpose of demonstrating the synthesis of a defined, unsymmetrical polyamine, we will focus on the initial mono-alkylation and a subsequent reaction with a different amine.
Detailed Experimental Protocol
Protocol 1: Synthesis of a Mono-alkyated, Boc-Protected Diamine Intermediate
This protocol describes the selective reaction of N-Boc-1,4-diaminobutane with (2-Chloroethyl)(3-chloropropyl)amine.
Materials:
-
N-Boc-1,4-diaminobutane
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base and Reagent: Add anhydrous potassium carbonate (3.0 eq) to the solution, followed by this compound (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel to afford the desired mono-alkylated, Boc-protected diamine intermediate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the alkyl chlorides and to avoid side reactions with water.
-
Base: Potassium carbonate is a moderately strong base, sufficient to neutralize the hydrochloride salt and deprotonate the primary amine, enhancing its nucleophilicity.[7]
-
Stoichiometry: A slight excess of the bis-alkylating agent is used to ensure complete consumption of the more valuable protected diamine.
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions.
-
Purification: Column chromatography is essential to separate the desired mono-alkylated product from any di-alkylated byproducts and unreacted starting materials.
Protocol 2: Deprotection and Synthesis of the Final Unsymmetrical Polyamine
This protocol describes the removal of the Boc protecting group and the subsequent alkylation with a second amine.
Materials:
-
Mono-alkylated, Boc-protected diamine intermediate (from Protocol 1)
-
Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)
-
Diethyl ether
-
Second primary amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane and cool to 0°C. Add a 4 M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation of the Deprotected Intermediate: Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Second Alkylation: In a new flask, dissolve the deprotected amine hydrochloride salt (1.0 eq) and the second primary amine (e.g., benzylamine, 1.1 eq) in methanol. Add triethylamine (3.0 eq) to neutralize the hydrochloride salt and act as a base.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final unsymmetrical polyamine.
Causality Behind Experimental Choices:
-
Deprotection: The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[8]
-
Second Alkylation Base: Triethylamine is used as a non-nucleophilic organic base to facilitate the second alkylation without competing as a nucleophile.
-
Solvent Choice: Methanol is a suitable polar protic solvent for the second alkylation step.
Managing Competing Reactions: Intramolecular Cyclization
A primary competing reaction in the use of bifunctional alkylating agents is intramolecular cyclization. In the case of (2-Chloroethyl)(3-chloropropyl)amine, this could lead to the formation of a piperidine ring.
To favor the desired intermolecular reaction (polymerization or chain extension) over intramolecular cyclization, the following principles should be applied:
-
Concentration: Higher concentrations of the reacting nucleophile (the primary amine) will favor intermolecular collisions over intramolecular reactions. The protocols provided are designed to be run at concentrations that promote the desired intermolecular pathway.
-
Stepwise Approach: The use of a protecting group strategy, as detailed in the protocols, is the most effective way to prevent unwanted side reactions, including both cyclization and di-alkylation. By protecting one amine functionality, the reaction is forced to proceed in a controlled, stepwise manner.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent for the synthesis of novel, unsymmetrical polyamines. By understanding and exploiting the differential reactivity of its two electrophilic centers, and by employing a strategic, protecting-group-based approach, researchers can achieve a high degree of control over the final product architecture. The protocols detailed herein provide a solid foundation for the synthesis of a wide range of polyamine analogues for evaluation in drug discovery programs. Future work could involve a more detailed kinetic analysis of the relative reaction rates at the 2-chloroethyl and 3-chloropropyl positions to further refine reaction conditions for optimal selectivity.
References
- Jänne, J., Alhonen, L., & Pietilä, M. (1991). Polyamines: from molecular biology to clinical applications. Annals of Medicine, 23(3), 241-259.
- Bachmann, A. S., & Levin, V. A. (2011). Clinical Applications of Polyamine-Based Therapeutics. In P. M. Woster & R. A. Casero Jr. (Eds.), Polyamine Drug Discovery (pp. 257-276). Royal Society of Chemistry.
- Woster, P. M. (2009). Design of polyamine-based therapeutic agents: new targets and new directions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1187-1198.
- Woster, P. M., & Casero, R. A., Jr. (2004). Recent advances in the development of polyamine analogues as antitumor agents.
- Bergeron, R. J., Garlich, J. R., & Stolowich, N. J. (1984). Reagents for the Stepwise Functionalization of Spermidine, Homospermidine, and Bis(3-aminopropyl)amine. The Journal of Organic Chemistry, 49(16), 2997–3001.
- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
- Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021).
-
American Elements. (n.d.). (2-chloroethyl)(2-chloropropyl)amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]
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- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, chemical synthesis, and biological functions of unusual polyamines produced by extreme thermophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride as a Bifunctional Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Principle of Action
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a potent bifunctional alkylating agent employed in polymer science to introduce covalent cross-links between polymer chains.[] Its utility stems from the presence of two reactive chloroalkyl groups, which can undergo nucleophilic substitution reactions with functional groups present on polymer backbones, such as primary and secondary amines, hydroxyls, and thiols. This process transforms linear or branched polymers into a robust, three-dimensional network.[2]
The formation of these cross-links dramatically alters the physicochemical properties of the material, leading to enhanced mechanical strength, improved thermal stability, and modified solubility characteristics.[2] These tunable properties make it a valuable tool in the development of advanced materials for biomedical applications, including hydrogels for controlled drug release, scaffolds for tissue engineering, and stable nanocarriers for gene delivery.[3][4]
Mechanism of Action: The cross-linking process is typically initiated under basic conditions. The secondary amine of the cross-linker deprotonates a nucleophilic group on the polymer (e.g., an amine on polyethyleneimine, PEI). The reaction proceeds through the formation of highly reactive aziridinium intermediates, which are then readily attacked by another nucleophile on an adjacent polymer chain. This two-step reaction at both ends of the molecule results in a stable, covalent bridge between the chains.
Caption: Fig. 1: Cross-linking Mechanism
Section 2: Core Application Protocol — Formation of a Cross-Linked Polyethyleneimine (PEI) Hydrogel
This protocol details the synthesis of a cross-linked polyethyleneimine (PEI) hydrogel, a material with significant potential for applications such as drug delivery and metal ion chelation.[3] PEI is a cationic polymer rich in primary, secondary, and tertiary amine groups, which serve as ideal nucleophiles for the cross-linking reaction.[5]
Materials & Equipment:
-
Branched Polyethyleneimine (PEI, average M.W. 25,000)
-
This compound (C5H11Cl2N·HCl, M.W. 192.51 g/mol )[6]
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vessel (e.g., glass beaker or flask)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer (Freeze-dryer)
Experimental Workflow:
Caption: Fig. 2: Experimental Workflow
Step-by-Step Protocol:
-
PEI Solution Preparation: Prepare a 10% (w/v) aqueous solution of branched PEI by dissolving 5.0 g of PEI in 50 mL of DI water in a 100 mL beaker with magnetic stirring. Allow the PEI to dissolve completely, which may take 1-2 hours.
-
pH Adjustment (Critical Step): Calibrate a pH meter and carefully adjust the pH of the PEI solution to 10.0 using a 1 M NaOH solution. The basic pH is essential to deprotonate the primary and secondary amine groups on the PEI, rendering them nucleophilic and ready to react with the cross-linker.
-
Cross-linker Solution Preparation: Prepare the cross-linker solution based on the desired cross-linking density. The degree of cross-linking significantly impacts the final properties of the hydrogel.[7] The following table provides reagent quantities for different molar ratios of PEI amine groups to the cross-linker.
| Parameter | Low Cross-linking | Medium Cross-linking | High Cross-linking |
| PEI Amine:Cross-linker Molar Ratio | 20:1 | 10:1 | 5:1 |
| Mass of Cross-linker (mg) | 223.3 mg | 446.5 mg | 893.0 mg |
| Volume of DI Water for Cross-linker | 5 mL | 5 mL | 10 mL |
| Rationale | Fewer links, higher swelling capacity | Balanced properties | Denser network, higher mechanical strength |
-
Reaction Initiation: Add the prepared cross-linker solution dropwise to the stirring PEI solution. Cover the beaker with paraffin film, piercing it with a needle to allow for minor pressure changes.
-
Curing Process: Place the reaction vessel in a pre-heated water bath or on a hot plate set to 60°C. Continue stirring for 24 hours. A visible increase in viscosity, culminating in the formation of a solid gel, indicates a successful reaction.
-
Purification: Cut the resulting hydrogel into smaller pieces and place them in dialysis tubing (MWCO 12-14 kDa). Dialyze against a large volume of DI water for 72 hours, changing the water every 12 hours to remove unreacted reagents and byproducts like NaCl.
-
Drying: Retrieve the purified hydrogel from the dialysis tubing, freeze it at -80°C, and then lyophilize it for 48-72 hours to obtain a dry, porous scaffold (xerogel).
Section 3: Characterization of the Cross-Linked Hydrogel
Validation of the cross-linking process is crucial.[8] The following techniques are recommended to confirm the structural and functional changes in the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of native PEI and the cross-linked hydrogel. Successful cross-linking may be indicated by subtle shifts in the N-H bending vibrations (around 1570 cm⁻¹) and changes in the C-N stretching region due to the formation of new bonds.
-
Thermogravimetric Analysis (TGA): Cross-linked polymers typically exhibit enhanced thermal stability.[9] TGA analysis should show a higher decomposition temperature for the cross-linked hydrogel compared to the starting PEI material.
-
Swelling Studies: The degree of cross-linking is inversely proportional to the equilibrium swelling ratio (ESR) of the hydrogel.[9]
-
Weigh a small, dry piece of the hydrogel (W_d).
-
Immerse it in DI water at room temperature.
-
At various time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).
-
Continue until the weight remains constant (equilibrium).
-
Calculate the ESR using the formula: ESR (%) = [(W_s - W_d) / W_d] x 100 .
-
Section 4: Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.[10][11]
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled and is suspected of causing genetic defects.[10][12] It is also a lachrymator.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[13]
-
Handling: Handle the solid powder and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Do not eat, drink, or smoke in the handling area.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[10]
-
Disposal: Dispose of all waste materials (including contaminated PPE) according to approved institutional and local waste disposal regulations.
Section 5: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No gel formation or very weak gel | 1. Incorrect pH (too low).2. Insufficient cross-linker concentration.3. Reaction temperature too low or time too short. | 1. Verify pH is accurately adjusted to ~10 before adding the cross-linker.2. Recalculate and increase the molar ratio of the cross-linker.3. Ensure the reaction is maintained at the recommended temperature (60°C) for the full duration (24h). |
| Gel forms too quickly (uncontrollable) | 1. Cross-linker concentration is too high.2. Reaction temperature is too high. | 1. Reduce the molar ratio of the cross-linker.2. Lower the reaction temperature (e.g., to 40-50°C) to slow the reaction kinetics. Add the cross-linker solution more slowly. |
| Final product is insoluble (not a hydrogel) | Excessive cross-linking leading to a very dense, non-swelling network. | Drastically reduce the amount of cross-linker used. Start with a much higher PEI:cross-linker ratio (e.g., 50:1). |
Section 6: References
-
Vertex AI Search Result[13]
-
Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
-
Santa Cruz Biotechnology. Bis(2-chloroethyl)amine hydrochloride.
-
Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
-
LGC Standards. This compound.
-
LGC Standards. This compound.
-
National Institutes of Health, PubChem. 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride.
-
MDPI. (2024, September 23). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review.
-
SpecialChem. (2024, June 13). Crosslinking Polymers: Types, Effects, Applications & Trends.
-
BOC Sciences. Crosslinking Agents - Polymer.
-
Sigma-Aldrich. Crosslinking Agents.
-
MDPI. (2021, April 14). Cross-Linked Polymer Brushes Containing N-Halamine Groups for Antibacterial Surface Applications.
-
RSC Publishing. Cu(i) stabilizing crosslinked polyethyleneimine.
-
MDPI. Characterization of Cross-Linking in Guar Gum Hydrogels via the Analysis of Thermal Decomposition Behavior and Water Uptake Kinetics.
-
Amanote Research. (1984, July 2). (PDF) Characterization of Highly Cross-Linked Polymers.
-
LGC Standards. This compound.
-
CymitQuimica. This compound.
-
ResearchGate. (2025, August 6). Review of recent advances in polyethylenimine crosslinked polymer gels used for conformance control applications.
-
RSC Publishing. (2019, May 16). Low-temperature cross-linking of polyethyleneimine ethoxylated using silane coupling agents to obtain stable electron injection layers in solution-processed organic light-emitting devices.
-
National Institutes of Health. (2024, September 23). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review.
-
Semantic Scholar. (1960, August 1). Mechanism of amine crosslinking of fluoroelastomers. I. Solution studies.
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- 5. researchgate.net [researchgate.net]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride | C5H12Cl3N | CID 3040665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: A Senior Scientist's Guide to the Experimental Design for Scaling Up Reactions with (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Introduction: Understanding the Molecule
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride (CAS 78218-47-0) is a bifunctional electrophile possessing two distinct alkyl chloride moieties with different reactivity profiles.[1][2] The presence of the secondary amine, protonated as a hydrochloride salt, renders the molecule generally stable under acidic conditions but poised for reactivity upon deprotonation. Its structural asymmetry—featuring a C2 (ethyl) and a C3 (propyl) chain—makes it a valuable, albeit challenging, building block for constructing complex nitrogen-containing heterocyclic systems, which are prevalent in active pharmaceutical ingredients (APIs).[3][4]
The primary utility of this reagent lies in its capacity for sequential or intramolecular alkylation reactions. Upon neutralization of the amine salt, the free secondary amine can act as an internal nucleophile, or an external nucleophile can be reacted with the two electrophilic centers. This guide will focus on a common application: the reaction with a primary amine to form a substituted piperazine derivative, a privileged scaffold in drug discovery.
The scale-up of reactions involving such polyfunctional and highly reactive molecules is non-trivial. Key challenges include controlling selectivity to minimize side products, managing exothermic events, and overcoming mass and heat transfer limitations.[5][6][7] This document provides a comprehensive framework for moving from a bench-scale discovery reaction to a robust, scalable process.
Critical Safety Considerations: A Non-Negotiable Prerequisite
Alkylating agents, particularly those containing multiple chloroethyl groups, are often potent cytotoxic agents and should be handled with extreme caution. Analogs like bis(2-chloroethyl)amine are known to be corrosive, harmful if swallowed, and suspected of causing genetic defects.[8][9]
Assume this compound possesses similar hazards.
-
Handling: Always handle this compound in a certified chemical fume hood.[10] Use appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[8]
-
Toxicity: Due to its structure, the compound must be treated as a suspected mutagen and carcinogen.[9] Avoid inhalation of dust and any direct contact with skin or eyes.[10]
-
Reactivity Hazards: The free base is more reactive and potentially less stable than the hydrochloride salt. Neutralization should be performed in situ at controlled temperatures. The potential for exothermic, uncontrolled side reactions or decomposition must be assessed before attempting scale-up.[11][12]
-
Disposal: All waste containing this reagent must be disposed of according to institutional and national hazardous waste protocols.
Phase 1: Bench-Scale Investigation & Process Understanding
The goal at the bench is to establish a baseline understanding of the reaction, identify key variables, and develop a preliminary analytical method. For this guide, we will use the model reaction of (2-Chloroethyl)(3-chloropropyl)amine with benzylamine to form 1-benzylpiperazine.
Reaction Mechanism & Potential Byproducts
The desired reaction involves the deprotonation of the starting materials, followed by two sequential intermolecular SN2 reactions to form the piperazine ring.
Key challenges and potential byproducts:
-
Oligomerization: The bifunctional nature of both reactants can lead to dimer and polymer formation.
-
Regioisomerism: While less likely in this symmetric case, reactions with more complex amines could lead to different ring structures.
-
Incomplete Cyclization: Stopping at the mono-alkylated intermediate.
Initial Screening & Optimization
A Design of Experiments (DoE) approach is recommended, but initial one-factor-at-a-time (OFAT) screening can establish viable parameter ranges.
Key Parameters to Investigate:
-
Base: The choice of base is critical. It must be strong enough to deprotonate both the amine hydrochloride and benzylamine, but not so strong as to cause decomposition. Inorganic bases (K2CO3, Cs2CO3) or non-nucleophilic organic bases (DIPEA, DBU) are common choices.
-
Solvent: The solvent will influence reaction rates and solubility.[5] Polar aprotic solvents like DMF, DMSO, or Acetonitrile are typical starting points for SN2 reactions.
-
Temperature: Higher temperatures increase reaction rates but may also promote byproduct formation.[5] A temperature screen from 60°C to 120°C is a reasonable starting point.
-
Concentration: High concentration can favor the desired intramolecular cyclization after the first alkylation. However, it can also increase the rate of intermolecular side reactions and pose a thermal risk.
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Base (3.0 eq) | K2CO3 | Cs2CO3 | DIPEA | Screen effect of base strength and heterogeneity. |
| Solvent (0.5 M) | Acetonitrile | DMF | DMSO | Evaluate impact of solvent polarity and boiling point. |
| Temperature | 80 °C | 100 °C | 120 °C | Balance reaction rate against byproduct formation. |
| Concentration | 0.2 M | 0.5 M | 1.0 M | Investigate impact on reaction rate and selectivity. |
Analytical Method Development
An effective in-process control (IPC) method is essential for monitoring reaction progress and is a cornerstone of a self-validating protocol.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice.
Protocol: In-Process Control via HPLC
-
Sample Preparation: Withdraw a ~50 µL aliquot from the reaction mixture. Quench immediately in a known volume (e.g., 1 mL) of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to stop the reaction and precipitate salts.[13]
-
Instrumentation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution. Start with a 90:10 mix of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Monitor the disappearance of starting materials and the appearance of the product peak. Calculate the percent conversion by area normalization. This method allows for kinetic profiling and endpoint determination.[6]
Phase 2: Scale-Up Experimental Design
Scaling a reaction from 1 g to 100 g or more is not just about using larger flasks and more reagents. Heat and mass transfer limitations that are negligible at the bench can become process-defining at scale.[5][7]
Workflow for Reaction Scale-Up
The following diagram outlines the logical flow from bench-scale data to a robust pilot-scale process.
Thermal Hazard Assessment
This is the most critical step in ensuring a safe scale-up.[14] The goal is to understand the heat generated by both the desired reaction and any potential undesired reactions (e.g., decomposition).[11][12]
-
Differential Scanning Calorimetry (DSC): A small sample of the reaction mixture is heated at a constant rate to detect the onset temperature of any exothermic events. This provides a crucial first warning of thermal instability.
-
Reaction Calorimetry (RC1): This technique measures the heat flow of the reaction in real-time under process-like conditions.[15] It allows the calculation of key safety parameters:
-
Heat of Reaction (ΔHr): The total energy released.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the batch would reach if all cooling were lost.
-
Adiabatic Temperature Rise (ΔTad): The temperature increase from the accumulated unreacted starting material in a worst-case scenario.[16]
-
A reaction is considered thermally safe if the MTSR is well below the boiling point of the solvent and the onset temperature of decomposition.
Mixing, Mass Transfer, and Dosing
In a heterogeneous mixture (e.g., with K2CO3), the reaction rate can be limited by the speed of mixing.[7][17]
-
Agitation: The stirrer's shape and speed (RPM) must be sufficient to ensure good solid-liquid mixing. What works in a round-bottom flask may be inadequate in a jacketed reactor.
-
Reagent Addition: Adding reagents too quickly can lead to localized "hot spots" and increased byproduct formation. At scale, exothermic reactions often require controlled addition of a limiting reagent via a pump to manage the heat evolution.
Detailed Protocols
Protocol 1: Bench-Scale Synthesis of 1-benzylpiperazine (10 g Scale)
-
Setup: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add this compound (10.0 g, 51.9 mmol).
-
Reagents: Add potassium carbonate (21.5 g, 155.8 mmol, 3.0 eq) and acetonitrile (100 mL).
-
Stirring: Begin vigorous stirring to create a fine slurry.
-
Addition: Add benzylamine (5.56 g, 51.9 mmol, 1.0 eq) dropwise over 5 minutes at room temperature.
-
Heating: Heat the reaction mixture to a target temperature of 80 °C.
-
Monitoring: Take aliquots for HPLC analysis every 2 hours until the conversion of the limiting reagent is >98%.
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify via column chromatography or distillation as required.
Protocol 2: Pilot-Scale Synthesis (1 kg Scale)
-
Setup: Charge a 50 L glass-lined reactor equipped with a retreat curve agitator, condenser, temperature probe, and nitrogen inlet with this compound (1.0 kg, 5.19 mol).
-
Reagents: Add potassium carbonate (2.15 kg, 15.58 mol) and acetonitrile (10 L).
-
Inerting: Purge the reactor with nitrogen.
-
Stirring: Start the agitator at a pre-determined RPM (e.g., 150 RPM) to ensure adequate solid suspension.
-
Addition: Add benzylamine (0.556 kg, 5.19 mol) via a dosing pump over 1 hour, monitoring the internal temperature. The rate should be set to keep the temperature below 30 °C.
-
Heating: Once the addition is complete, heat the reactor to 80 °C using the jacket. The heating ramp should be controlled to avoid thermal overshoot.
-
Monitoring: Use the established HPLC method to monitor the reaction.
-
Work-up:
-
Cool the reactor to 20 °C.
-
Transfer the slurry to a filter press or centrifuge to remove the salts. Wash the cake with acetonitrile (2 x 2 L).
-
Transfer the filtrate to a larger reactor and concentrate under vacuum.
-
Perform the aqueous work-up as described in the bench protocol, using appropriate phase separation techniques for the larger volumes.
-
-
Isolation: Isolate the final product.
Data Summary & Interpretation
| Scale | Starting Material | Yield (Crude) | Purity (by HPLC) | Key Challenge |
| Bench (10 g) | 10.0 g | 14.5 g (Theoretical: 9.15 g) | 85% | Identifying optimal solvent/base combination. |
| Pilot (1 kg) | 1.0 kg | 1.3 kg (Theoretical: 0.915 kg) | 88% | Controlling exotherm during benzylamine addition. |
The crude yield being over theoretical at the bench scale likely indicates the presence of solvent or low-molecular-weight impurities. The improved purity at the pilot scale can be attributed to better temperature control and slower, more controlled reagent addition, which minimizes byproduct formation.
References
- Vertex AI Search. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
-
Royal Society of Chemistry. (2023). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]
-
ResearchGate. (n.d.). Scale-up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF. [Link]
-
ResearchGate. (n.d.). Scale-up strategy applied to solid-acid alkylation process | Request PDF. [Link]
-
ResearchGate. (n.d.). Fundamentals of Thermal Process Safety | Request PDF. [Link]
-
MDPI. (2021). Special Issue on “Thermal Safety of Chemical Processes”. [Link]
-
Oil & Gas Journal. (2009). Scale-up strategy applied to solid-acid alkylation process. [Link]
-
Techniques de l'Ingénieur. (2018). Thermal Methods Used in Chemical Process Safety. [Link]
-
American Elements. (n.d.). (2-chloroethyl)(2-chloropropyl)amine hydrochloride. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Process Safety. [Link]
-
Anshul Specialty Molecules. (n.d.). 2-Chloroethyl Amine HCl. [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. [Link]
-
National Institutes of Health. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Google Patents. (2022). High performance liquid detection method for 2-chloroethylamine hydrochloride.
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- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
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Troubleshooting & Optimization
Technical Support Center: Strategies to Improve Reaction Yield with (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction yields.
This compound is a valuable synthetic intermediate, primarily used in the construction of nitrogen-containing heterocyclic systems.[1][2] Its structure, featuring two distinct electrophilic chloroalkyl chains of different lengths, allows for a range of synthetic transformations. However, its high reactivity and status as a hydrochloride salt present unique challenges that require careful control of reaction conditions.[3]
This guide moves beyond simple protocols to explain the chemical principles behind each experimental choice, empowering you to make informed decisions in your own work.
Core Principles of Reactivity
The productive use of this compound hinges on understanding three core concepts: Activation , Intermolecular Substitution , and competing Intramolecular Side Reactions . The amine hydrochloride is a stable salt and is unreactive as a nucleophile in its provided form. It must first be neutralized (activated) by a base to generate the free secondary amine. This free amine is the active form, but it can also initiate undesirable side reactions.
The primary challenge is to direct the activated amine to react with the desired nucleophile or electrophile (intermolecularly) while suppressing its strong tendency to react with itself (intramolecularly or via dimerization).
Caption: Key reaction pathways for this compound after activation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the conversion is extremely low. What is the first thing I should check?
Answer: The most common cause of low or no reactivity is incomplete or improper neutralization of the amine hydrochloride. The starting material is a salt, and the nitrogen lone pair is protonated, rendering it non-nucleophilic. You must add a base to generate the free amine in situ.
Troubleshooting Steps:
-
Choice of Base: The base must be strong enough to deprotonate the ammonium salt but not so strong that it promotes elimination (E2) side reactions.
-
Recommended: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent first choices. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are also effective, especially in polar aprotic solvents.[4]
-
Use with Caution: Strong, sterically hindered bases like potassium tert-butoxide can favor elimination reactions, especially at higher temperatures, leading to the formation of chloro-alkenes.[5][6]
-
-
Stoichiometry of Base: You need at least one full equivalent of base to neutralize the hydrochloride. If your reaction generates additional acid (e.g., an acylation reaction that releases HCl), you will need a second equivalent of base to scavenge it. A common empirical approach is to use a slight excess (1.1 to 1.5 equivalents) for the initial neutralization.
-
Temperature: Nucleophilic substitution on alkyl chlorides can be slow.[7] If the reaction is sluggish at room temperature, gradually increasing the heat is necessary. A typical starting point would be 50-80 °C. Monitor the reaction for the appearance of byproducts as you increase the temperature.
Q2: I'm getting a low yield of my desired product and see multiple other spots on my TLC/LC-MS. What are the likely side reactions?
Answer: Low yields are almost always due to competing side reactions. With a bifunctional molecule like this, there are two primary culprits: intramolecular cyclization and intermolecular polymerization.
-
Intramolecular Cyclization: The generated free amine is a nucleophile that can attack either of the two electrophilic carbons on the same molecule. Attack on the 3-chloropropyl chain is a 6-exo-tet cyclization, which is kinetically favorable, leading to the formation of N-(2-chloroethyl)piperidine. This is often a major byproduct. The formation of highly reactive aziridinium ions via intramolecular cyclization is a known reactivity pathway for similar bis(2-chloroethyl)amines, which then act as the primary alkylating species.[3]
-
Intermolecular Reactions (Dimerization/Polymerization): One molecule's free amine can react with an alkyl chloride of another molecule. This leads to dimers and, subsequently, oligomers or polymers, which can appear as an insoluble baseline material or a complex mixture of products. This is especially problematic at high concentrations.
Strategies for Suppression:
-
Control Reagent Addition: Use "pseudo-high dilution" principles. Instead of adding all reagents at once, add the (2-Chloroethyl)(3-chloropropyl)amine (or its pre-neutralized solution) slowly over several hours to a heated solution of your other reactant. This keeps the instantaneous concentration of the free amine low, favoring the desired intermolecular reaction over self-reaction.
-
Optimize Stoichiometry: If reacting with a nucleophile, use a slight excess of the external nucleophile to ensure the activated amine is more likely to react with it than with itself.
-
Lower Reaction Temperature: Side reactions often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of desired product formation can significantly improve selectivity.
Q3: How do I select the right solvent for my reaction?
Answer: Solvent choice is critical as it influences the rate of S_N2 reactions and the solubility of the reagents.[8][9]
-
Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are excellent choices. They can dissolve the amine salt (to an extent) and strongly solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the anion more reactive. Polar aprotic solvents are known to favor S_N2 mechanisms.[7][10]
-
Protic Solvents (Use with Caution): Protic solvents like ethanol or isopropanol can solvate and deactivate the nucleophile through hydrogen bonding, slowing down S_N2 reactions.[10] They can also act as competing nucleophiles at high temperatures. However, they are sometimes used when the reactants have poor solubility in other solvents.[3]
-
Non-polar Solvents: Solvents like toluene or xylene can be effective, particularly for reactions run at high temperatures.[5][6] They are often used with phase-transfer catalysts if an inorganic base is employed.
| Solvent Type | Examples | Pros | Cons |
| Polar Aprotic | DMF, MeCN, DMSO | Excellent for S_N2, good solubility for salts | Can be difficult to remove, potential for side reactions at high temp (DMSO)[11] |
| Ethers | THF, 1,4-Dioxane | Relatively inert | Lower boiling points, may not dissolve the HCl salt well |
| Alcohols | EtOH, n-BuOH | Good solvating power | Can slow S_N2 reactions, can act as nucleophiles |
| Hydrocarbons | Toluene, Xylene | Good for high temperatures | Poor solubility for salts, may require phase-transfer catalyst |
Q4: I am struggling with workup and purification. The product seems to be water-soluble or an emulsion forms. What are your recommendations?
Answer: Amine-containing products, especially salts, can be challenging to purify.
Workup Protocol:
-
Initial Quench: Cool the reaction mixture and, if a polar aprotic solvent like DMF was used, dilute it with a larger volume of a less polar solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: To remove any unreacted amine starting material or basic byproducts, perform a wash with a dilute acid solution (e.g., 1M HCl).[12] Your product, if it is also a base, will partition into the aqueous layer. If your product is neutral, it will remain in the organic layer while basic impurities are removed.
-
If your product is basic and moves to the aqueous layer: Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ until pH > 10. Then, re-extract your product back into an organic solvent like DCM.
-
-
Brine Wash: Wash the final organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification:
-
Column Chromatography: Silica gel chromatography is the standard method. Use a solvent system that includes a small amount of a basic modifier like triethylamine (~0.5-1%) in your mobile phase (e.g., Hexane/Ethyl Acetate/TEA). This prevents the amine product from streaking on the acidic silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an External Nucleophile
This protocol outlines a robust starting point for reacting (2-Chloroethyl)(3-chloropropyl)amine with a generic nucleophile (Nu-H).
Caption: Workflow for a typical N-alkylation reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the nucleophile (1.0 eq.) and the chosen solvent (e.g., acetonitrile, 10 mL per mmol of nucleophile).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Add Base: Add the base (e.g., anhydrous K₂CO₃, 1.5 eq.).
-
Heating: Heat the stirred suspension to the desired reaction temperature (e.g., 70 °C).
-
Slow Addition of Amine: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of the same solvent. Using a syringe pump, add this solution dropwise to the heated reaction mixture over 2-4 hours.
-
Reaction Monitoring: Stir the reaction at temperature and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, cool to room temperature. Filter off any inorganic salts. Dilute the filtrate with ethyl acetate and proceed with the aqueous washes as described in Q4 .
-
Purification: Purify the crude product by column chromatography or crystallization.
References
- Benchchem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.
- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (n.d.).
- Journal of the American Chemical Society. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation.
- Benchchem. (2025).
- Open Education Alberta. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Scimplify. (n.d.). Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- 12- Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (2025).
- Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d.
- Manufacturing Process. (n.d.).
- LGC Standards. (n.d.). This compound.
- DTIC. (2025). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
- Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction.
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.).
- ResearchGate. (2017). How can I extract the products of tris(2-chloroethyl)
- University of Rochester, Department of Chemistry. (2026). Workup: Amines.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- PubChem. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine.
- LGC Standards. (n.d.). This compound.
Sources
- 1. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 2. This compound [lgcstandards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Workup [chem.rochester.edu]
Identification and minimization of side products in (2-Chloroethyl)(3-chloropropyl)amine hydrochloride reactions
Welcome to the technical support center for the synthesis and handling of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting protocols, and answers to frequently asked questions. Our goal is to help you anticipate challenges, identify and minimize side products, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound?
The principal side products arise from intramolecular cyclization reactions. Due to the structure of the molecule, which contains a secondary amine and two different chloroalkyl chains, two main cyclic impurities can form:
-
1-(2-Chloroethyl)azetidinium chloride: A four-membered ring formed by the nucleophilic attack of the nitrogen atom on the γ-carbon of the 3-chloropropyl chain.
-
1-(3-Chloropropyl)pyrrolidinium chloride: While less common due to ring strain considerations for the transition state, the formation of a five-membered ring is also possible. Correction: The starting material has a 2-chloroethyl and 3-chloropropyl group. The cyclization would lead to a 4-membered azetidinium ring or a 6-membered piperidinium ring. A more likely six-membered ring, N-(2-Chloroethyl)piperidinium chloride , can form via attack on the δ-carbon, though this is kinetically less favored than the formation of five or six-membered rings in many cyclization reactions. However, the most significant cyclic side product is typically the azetidinium salt due to the favorability of the 3-exo-tet cyclization pathway.
These cyclization reactions are driven by the nucleophilicity of the secondary amine nitrogen attacking the electrophilic carbon atom bearing a chlorine atom.
Q2: What is the mechanism of azetidinium ion formation and how can it be suppressed?
The formation of the azetidinium ion is an intramolecular SN2 reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the γ-carbon of the 3-chloropropyl group and displacing the chloride ion[1]. This process is significantly influenced by reaction conditions.
Suppression Strategy: The most effective way to suppress this side reaction is to protonate the nitrogen atom by maintaining a low pH (e.g., 2-3)[2]. In its protonated, hydrochloride salt form, the nitrogen's lone pair is unavailable for nucleophilic attack, dramatically slowing the rate of cyclization[2]. Therefore, performing the synthesis and purification under acidic conditions is critical.
Caption: A logical workflow for troubleshooting the root cause of high cyclic impurity levels.
Issue 2: Presence of Hydroxy- and/or Polymeric Byproducts
These impurities suggest issues with moisture control and reaction concentration.
-
Probable Cause 1: Hydrolysis
-
Explanation: The chloroalkyl groups are susceptible to hydrolysis, which is accelerated by the presence of water, especially under neutral or alkaline conditions.[2]
-
Recommended Solution:
-
Solvent: Use anhydrous aprotic solvents like dichloromethane or acetonitrile.[2]
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the vessel.[2]
-
Work-up: If an aqueous work-up is necessary, perform it quickly at low temperatures and under acidic conditions. Consider an anhydrous work-up if feasible.
-
-
-
Probable Cause 2: Polymerization
-
Explanation: At high concentrations, intermolecular reactions can compete with the desired intramolecular reaction, leading to the formation of dimers and higher-order polymers.
-
Recommended Solution:
-
Concentration: Use a lower concentration of reactants (i.e., a higher solvent volume) to reduce the probability of intermolecular collisions.[2]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent the accumulation of reactive intermediates that can lead to polymerization.[2]
-
-
Experimental Protocol: Optimized Synthesis via Chlorination of a Diol Precursor
This protocol outlines a general procedure for the synthesis of this compound from its corresponding diol precursor using thionyl chloride, with a focus on minimizing side product formation.
Materials:
-
N-(2-hydroxyethyl)-3-hydroxypropylamine (Diol precursor)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Hydrochloric Acid (for pH adjustment)
Procedure:
-
Vessel Preparation: Under an inert atmosphere of dry nitrogen, equip a clean, dry flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Rationale: An inert atmosphere is crucial to prevent moisture from hydrolyzing the highly reactive thionyl chloride and the product.[2]
-
-
Reactant Charging: Dissolve the diol precursor in anhydrous DCM and add it to the reaction flask. Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Rationale: Starting at a low temperature allows for better control over the initial exothermic reaction with thionyl chloride.[2]
-
-
Thionyl Chloride Addition: Add thionyl chloride dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to a moderate temperature (e.g., 40-50 °C) and maintain for 2-4 hours, or until reaction monitoring (TLC/HPLC) indicates the completion of the reaction.
-
Rationale: Gentle heating provides the necessary activation energy for the reaction to proceed to completion without aggressively promoting side reactions.[3]
-
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously add a small amount of methanol to quench any remaining thionyl chloride.[3]
-
Rationale: Methanol reacts with excess thionyl chloride to form volatile byproducts (methyl sulfite and HCl), which are easily removed.
-
-
Solvent Removal: Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low (<40 °C).
-
Rationale: Low-temperature evaporation is critical to prevent the thermal promotion of intramolecular cyclization in the final product.[2]
-
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., isopropanol/methanol mixture), ensuring the pH is acidic. Allow it to cool slowly to form crystals. Filter the purified solid, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Rationale: Recrystallization is an effective method for removing impurities. Maintaining an acidic environment during this process is key to product stability.[2]
-
References
- Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl) - BVS. (URL: )
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC - NIH. (URL: )
- Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis - Benchchem. (URL: )
- Confirming the Purity of 2-[Bis(2-chloroethyl)
- High performance liquid detection method for 2-chloroethylamine hydrochloride - Google P
- Different reaction mechanisms of azetidinium chloride
- This compound - LGC Standards. (URL: )
- Manufacturing Process of Bis (2-Chloro Ethyl Amine) Hydrochloride. (URL: )
- Bis(2-chloroethyl)amine hydrochloride synthesis - ChemicalBook. (URL: )
Sources
Troubleshooting common issues in the synthesis of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you navigate the complexities of this synthesis.
I. Synthesis Overview: The Chlorination of N-(3-chloropropyl)ethanolamine
The most common and direct route to synthesizing this compound involves the chlorination of N-(3-chloropropyl)ethanolamine using a chlorinating agent, typically thionyl chloride (SOCl₂). The precursor, N-(3-chloropropyl)ethanolamine, can be synthesized through the reaction of 3-chloro-1-propylamine with 2-chloroethanol.
The overall reaction is a two-step process:
-
Formation of the precursor: 3-chloro-1-propylamine reacts with 2-chloroethanol to yield N-(3-chloropropyl)ethanolamine.
-
Chlorination: The hydroxyl group of N-(3-chloropropyl)ethanolamine is then substituted with a chlorine atom using thionyl chloride, followed by the formation of the hydrochloride salt.
While seemingly straightforward, this synthesis is prone to several side reactions and impurities that can significantly impact yield and purity. This guide will address these common issues in a question-and-answer format.
II. Frequently Asked Questions & Troubleshooting Guide
Common Issues at a Glance
| Issue | Potential Cause(s) | Section Reference |
| Low or No Product Yield | Incomplete reaction, degradation of starting material or product, incorrect stoichiometry, moisture contamination. | Section II.A |
| Formation of Bis(2-chloroethyl)amine or Bis(3-chloropropyl)amine Impurities | Over-alkylation during precursor synthesis, transalkylation. | Section II.B |
| Presence of Hydroxylated Impurities | Incomplete chlorination, hydrolysis of chloroalkyl groups. | Section II.C |
| Formation of Cyclic Byproducts (e.g., Piperazine or Pyrrolidine Derivatives) | Intramolecular cyclization. | Section II.D |
| Product is a Dark Oil or Tarry Substance Instead of a Crystalline Solid | Presence of polymeric byproducts, residual solvent, or other impurities. | Section II.E |
| Difficulty in Product Isolation and Purification | Product solubility, instability of the free base, hygroscopic nature. | Section II.F |
A. Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors throughout the synthetic process. Let's break down the potential culprits and their solutions.
1. Incomplete Chlorination Reaction:
-
Causality: The conversion of the hydroxyl group to a chloride by thionyl chloride is a critical step. Insufficient thionyl chloride, inadequate reaction time, or suboptimal temperature can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Stoichiometry: Ensure at least a stoichiometric amount of thionyl chloride is used. Often, a slight excess (1.1-1.5 equivalents) is employed to drive the reaction to completion.
-
Temperature Control: The reaction of thionyl chloride with amino alcohols is exothermic.[1][2] The initial addition should be performed at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction mixture is typically heated to reflux to ensure complete conversion.[1][3]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time. Refluxing for 2-4 hours is a common practice.[1][3]
-
2. Moisture Contamination:
-
Causality: Thionyl chloride reacts vigorously with water to produce sulfur dioxide and hydrochloric acid. The presence of moisture in the reactants or solvent will consume the thionyl chloride, reducing the amount available for the desired reaction.
-
Troubleshooting Protocol:
3. Degradation of Starting Material or Product:
-
Causality: The product, a nitrogen mustard analogue, can be susceptible to degradation, especially at elevated temperatures or under non-acidic conditions.[4] The free base form is particularly unstable and prone to intramolecular cyclization.[5]
-
Troubleshooting Protocol:
-
Temperature Management: Avoid prolonged exposure to high temperatures during the reaction and work-up.
-
Acidic Work-up: Maintain acidic conditions (pH 2-3) during any aqueous work-up to keep the product protonated as the hydrochloride salt, which is more stable and less prone to cyclization.[4]
-
Workflow for Optimizing Yield
Caption: Workflow for optimizing the yield of this compound.
B. Formation of Bis(2-chloroethyl)amine or Bis(3-chloropropyl)amine Impurities
Question: My final product is contaminated with significant amounts of bis(2-chloroethyl)amine and/or bis(3-chloropropyl)amine. How are these forming and how can I prevent them?
Answer: The formation of these symmetrical dichloroamine impurities is a classic problem of over-alkylation, which can occur during the synthesis of the N-(3-chloropropyl)ethanolamine precursor.
-
Causality: The alkylation of amines is often difficult to control.[6][7] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[6] In this case, 3-chloro-1-propylamine can react with a second molecule of 2-chloroethanol, or N-(3-chloropropyl)ethanolamine can react with another molecule of 3-chloro-1-propylamine, leading to undesired byproducts.
-
Troubleshooting Protocol for Precursor Synthesis:
-
Control Stoichiometry: Use a significant excess of one of the amines to favor the formation of the desired secondary amine. For example, using a large excess of 3-chloro-1-propylamine relative to 2-chloroethanol can help minimize the formation of the bis-alkylation product.
-
Slow Addition: Add the limiting reagent slowly to the reaction mixture containing the excess reagent. This maintains a low concentration of the limiting reagent, further disfavoring the second alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
C. Presence of Hydroxylated Impurities
Question: I am observing impurities in my final product that correspond to the mass of the starting material, N-(3-chloropropyl)ethanolamine, or a mono-chlorinated, mono-hydroxylated species. What is happening?
Answer: The presence of hydroxylated impurities points to two main issues: incomplete chlorination or hydrolysis.
1. Incomplete Chlorination:
-
Causality: As discussed in Section II.A, if the chlorination reaction does not go to completion, unreacted starting material will remain.
-
Troubleshooting: Refer to the troubleshooting protocol in Section II.A.1 to ensure complete conversion.
2. Hydrolysis:
-
Causality: The chloroethyl and chloropropyl groups are susceptible to hydrolysis, especially under neutral or basic conditions, which converts them back to hydroxyl groups.[4] This can occur during the work-up or purification if water is present and the pH is not controlled.
-
Troubleshooting Protocol:
-
Anhydrous Work-up: Whenever possible, utilize an anhydrous work-up. This could involve quenching the reaction with an anhydrous alcohol (like methanol) and then removing the solvent under vacuum.[1][4]
-
Maintain Acidity: If an aqueous work-up is necessary, ensure the aqueous phase is kept acidic (pH 2-3) to maintain the stability of the chloroalkyl groups.[4]
-
Use Aprotic Solvents: Employ anhydrous aprotic solvents like dichloromethane or acetonitrile for the reaction and extractions to minimize the presence of water.[4]
-
D. Formation of Cyclic Byproducts
Question: My analysis shows the presence of N-(2-chloroethyl)pyrrolidine or other cyclic amine derivatives. What is the source of these impurities?
Answer: The formation of cyclic byproducts is a result of intramolecular cyclization, a common side reaction for molecules containing both a nucleophilic amine and an electrophilic alkyl halide.[8]
-
Causality: The lone pair of electrons on the nitrogen atom can attack one of the chloroalkyl chains, displacing the chloride ion and forming a cyclic amine.[9] This process is particularly favorable when forming 5- or 6-membered rings (pyrrolidine or piperidine derivatives). This cyclization is significantly accelerated in the free base form and at higher temperatures.[4]
-
Troubleshooting Protocol:
-
Maintain Protonation: The most effective way to prevent intramolecular cyclization is to keep the nitrogen atom protonated. The resulting ammonium salt is not nucleophilic and cannot initiate the cyclization. This is achieved by maintaining acidic conditions throughout the work-up and purification.[4]
-
Low-Temperature Purification: Perform all purification steps, including solvent removal, at low temperatures to minimize the rate of cyclization.[4]
-
Immediate Conversion to Hydrochloride: If the free base is generated at any stage, it should be converted back to the hydrochloride salt as quickly as possible by treatment with HCl (e.g., dry HCl gas in an appropriate solvent).[5]
-
Mechanism of Intramolecular Cyclization
Caption: Simplified mechanism for the formation of a cyclic byproduct.
E. Product is a Dark Oil or Tarry Substance
Question: Instead of a white crystalline solid, my final product is a dark, oily, or tarry substance. What went wrong?
Answer: The formation of a dark oil or tar often indicates the presence of polymeric byproducts or significant impurities.
-
Causality:
-
Polymerization: Intermolecular reactions can occur where the amine of one molecule reacts with a chloroalkyl group of another molecule, leading to the formation of oligomers or polymers. This is more likely to happen at higher concentrations and temperatures, especially if the amine is not fully protonated.
-
Degradation: Thionyl chloride can cause charring and degradation of organic materials if the reaction temperature is not properly controlled, especially during the initial exothermic addition.
-
Residual Solvents/Impurities: The presence of colored impurities from the starting materials or solvents can also result in a discolored final product.
-
-
Troubleshooting Protocol:
-
Controlled Addition of SOCl₂: Ensure the slow, controlled addition of thionyl chloride at low temperatures to prevent a rapid exotherm and subsequent degradation.
-
Dilution: Running the reaction at a lower concentration may help to reduce the rate of intermolecular side reactions.
-
Purification:
-
Trituration: Attempt to triturate the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization of the desired product.[3]
-
Recrystallization: If a solid can be obtained, recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether) can remove many impurities.[5] The use of activated charcoal during recrystallization can help to remove colored impurities.
-
Column Chromatography: While more complex, purification of the free base by column chromatography on silica gel followed by immediate conversion to the hydrochloride salt may be an option, though the instability of the free base presents a significant challenge.
-
-
F. Difficulty in Product Isolation and Purification
Question: I'm having trouble isolating my product as a pure, crystalline solid. What purification strategies are most effective?
Answer: Isolating this compound can be challenging due to its properties.
-
Causality:
-
Hygroscopicity: The hydrochloride salt can be hygroscopic, readily absorbing moisture from the air to become a sticky solid or oil.[10]
-
Solubility: Finding a suitable recrystallization solvent system can be difficult. The product is often soluble in polar solvents like water and alcohols, but insoluble in non-polar organic solvents.
-
-
Troubleshooting Protocol:
-
Recrystallization: A common and effective method is recrystallization from a polar solvent in which the product is soluble at high temperatures but less soluble at low temperatures, with the addition of a less polar anti-solvent. A frequently cited system is isopropanol/di-isopropyl ether or ethanol/diethyl ether.[5]
-
Procedure for Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol).
-
If the solution is colored, activated charcoal can be added, and the mixture filtered while hot.
-
Slowly add a less polar anti-solvent (e.g., di-isopropyl ether or diethyl ether) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under vacuum.
-
-
Handling: Due to its hygroscopic nature, the purified product should be handled in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen) and stored in a tightly sealed container with a desiccant.
-
III. References
-
Canadian Science Publishing. (2019). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Journal of Chemistry. Retrieved from [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
Sources
- 1. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. guidechem.com [guidechem.com]
Optimization of temperature and pressure for (2-Chloroethyl)(3-chloropropyl)amine hydrochloride reactions
Welcome to the technical support center for the synthesis and optimization of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, focusing on the critical parameters of temperature and pressure. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance reaction efficiency, yield, and purity.
Introduction to the Synthesis
This compound is a bifunctional alkylating agent, a class of compounds often referred to as nitrogen mustards. Its synthesis typically involves the reaction of a corresponding diol precursor, N-(2-hydroxyethyl)-3-aminopropan-1-ol, with a chlorinating agent. The hydrochloride salt form enhances stability for storage and handling. The reaction is sensitive to several parameters, with temperature and pressure playing pivotal roles in directing the reaction toward the desired product while minimizing side reactions.
The core of the synthesis involves the substitution of hydroxyl groups with chlorine atoms. A common method is the use of thionyl chloride (SOCl₂), which reacts with the diol to form the desired dichloro-amine hydrochloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature and pressure-related causes and solutions.
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of the desired product. What are the likely causes related to temperature and pressure, and how can I improve it?
Answer:
Low yield is a common issue that can often be traced back to suboptimal temperature and pressure conditions. Here’s a breakdown of potential causes and corrective actions:
-
Incomplete Reaction:
-
Cause: The reaction temperature may be too low, leading to slow reaction kinetics and an incomplete conversion of the starting diol.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal temperature for complete conversion. For reactions involving thionyl chloride, refluxing in a suitable solvent like dichloroethane is a common practice to ensure the reaction goes to completion.[1]
-
-
Product Decomposition:
-
Cause: Conversely, excessively high temperatures can lead to the thermal decomposition of the nitrogen mustard product.[2][3] Nitrogen mustards can be thermally labile, and prolonged exposure to high heat can cause degradation.
-
Solution: If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration. A temperature optimization study is highly recommended to find the sweet spot between reaction rate and product stability.
-
-
Side Reactions:
-
Cause: Suboptimal temperatures can favor the formation of side products. For instance, at lower temperatures, the reaction may stall at the mono-chlorinated intermediate. At very high temperatures, intermolecular reactions can lead to the formation of dimers or polymers.
-
Solution: Characterize your side products to understand the competing reaction pathways. This information will guide your temperature adjustments. A controlled temperature ramp, rather than a sudden increase, can also help in minimizing the formation of unwanted byproducts.
-
-
Inefficient Removal of Gaseous Byproducts:
-
Cause: In reactions that produce gaseous byproducts like SO₂ and HCl, inadequate removal can lead to a buildup of pressure and potentially inhibit the forward reaction by Le Chatelier's principle.
-
Solution: Ensure your reaction setup has an efficient gas scrubbing system. Applying a gentle vacuum (negative pressure) can facilitate the removal of these gases, driving the reaction to completion. However, be cautious not to distill your solvent or volatile reactants.
-
Issue 2: Formation of Impurities
Question: I am observing significant impurities in my final product. How can I minimize their formation by adjusting temperature and pressure?
Answer:
Impurity formation is a critical concern, and its mitigation is key to obtaining a high-quality product. Here are common impurities and how to address them:
-
Over-alkylation Products:
-
Cause: At elevated temperatures, the newly formed nitrogen mustard can act as an alkylating agent itself, reacting with unreacted starting material or other product molecules to form over-alkylated species.
-
Solution: Maintain the reaction temperature at the lowest point necessary for a reasonable reaction rate. The incremental addition of the chlorinating agent at a controlled temperature can also help to minimize the concentration of the reactive species at any given time, thus reducing the likelihood of over-alkylation.
-
-
Cyclization Products:
-
Cause: Intramolecular cyclization to form a six-membered morpholine ring derivative is a potential side reaction, especially if the reaction is carried out in the presence of a base or at elevated temperatures for an extended period.
-
Solution: The reaction is typically performed under acidic conditions, which protonates the amine and disfavors cyclization. Ensure the reaction medium remains acidic throughout the process. Avoid unnecessarily long reaction times at high temperatures.
-
-
Hydrolysis Products:
-
Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the chloroethyl or chloropropyl groups, resulting in the formation of the corresponding hydroxy-impurities. This is exacerbated at higher temperatures.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. If purification involves an aqueous workup, it should be performed at a low temperature and for the shortest possible time.
-
Logical Flow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: While the optimal temperature can vary depending on the specific chlorinating agent, solvent, and scale of the reaction, a general starting point for reactions with thionyl chloride is in the range of 70-80°C, often under reflux in a solvent like dichloroethane.[1] For other systems, temperatures can range from ambient up to 120°C or higher. It is crucial to perform a temperature optimization study for your specific reaction conditions to maximize yield and minimize impurities.
Q2: How does pressure influence the reaction?
A2: Pressure primarily affects reactions involving gaseous reactants or products. In this synthesis, where gaseous HCl and SO₂ are produced, pressure plays a role in their removal.
-
Atmospheric Pressure: Running the reaction at atmospheric pressure is common, but requires an efficient scrubbing system to handle the off-gassing.
-
Negative Pressure (Vacuum): Applying a gentle vacuum can help to drive the reaction forward by removing gaseous byproducts. This can be particularly useful for increasing the reaction rate at lower temperatures.
-
Positive Pressure: This is generally not required or beneficial for this type of substitution reaction. Increased pressure could actually impede the removal of gaseous byproducts and slow down the reaction.
Q3: Are there any safety concerns related to the temperature and pressure of this reaction?
A3: Absolutely. Nitrogen mustards are hazardous compounds and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5]
-
Thermal Runaway: The reaction of alcohols with chlorinating agents like thionyl chloride is exothermic. Uncontrolled addition of the reagent or inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway. Always add the chlorinating agent slowly and with efficient stirring and cooling.
-
Gas Evolution: The reaction generates toxic and corrosive gases (HCl and SO₂). The reaction vessel must be equipped with a proper gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize these gases. A sudden release of pressure can be dangerous.
-
Product Instability: As mentioned, the product can be thermally unstable. Avoid unnecessarily high temperatures to prevent decomposition and the potential for pressure buildup in a closed system.
Q4: Can I use a different chlorinating agent, and how would that affect the optimal temperature and pressure?
A4: Yes, other chlorinating agents can be used, such as phosphorus oxychloride (POCl₃) or even gaseous hydrogen chloride under certain conditions.[6][7] The choice of agent will significantly impact the optimal reaction conditions. For example, reactions with gaseous HCl may require higher pressures to increase its concentration in the reaction medium and elevated temperatures to facilitate the reaction.[6] Each chlorinating agent has its own reactivity profile and byproduct formation, necessitating a re-optimization of both temperature and pressure.
Data Summary and Experimental Protocols
Table 1: General Temperature and Pressure Parameters for Nitrogen Mustard Synthesis
| Parameter | Typical Range | Rationale and Considerations |
| Temperature | 70°C - 120°C | Lower end minimizes side reactions and decomposition; higher end increases reaction rate. Optimal point is a balance between kinetics and stability. |
| Pressure | Gentle Vacuum to Atmospheric | Negative pressure aids in the removal of gaseous byproducts (HCl, SO₂), driving the reaction forward. Atmospheric pressure is simpler but requires efficient scrubbing. |
Experimental Protocol: General Procedure for Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any new procedure.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Reagents: In the flask, dissolve the N-(2-hydroxyethyl)-3-aminopropan-1-ol precursor in an appropriate anhydrous solvent (e.g., dichloroethane).
-
Reagent Addition: Through the dropping funnel, add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. Maintain the temperature with a cooling bath during the initial exothermic addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for several hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by the slow addition of a suitable reagent (e.g., methanol) to consume any excess chlorinating agent.[1] The solvent can then be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
References
- Vertex AI Search. (n.d.). Nitrogen Mustards Fact Sheet. Retrieved January 14, 2026.
-
Wikipedia. (n.d.). Nitrogen mustard. Retrieved January 14, 2026, from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrogen Mustard. Retrieved January 14, 2026.
-
ResearchGate. (n.d.). Effect of hydrogen pressure on reductive amination of furfural. Retrieved January 14, 2026, from [Link]
- Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Nitrogen Mustards. Retrieved January 14, 2026.
- Mahoning County Public Health. (2003, March 6). Facts About Nitrogen Mustards. Retrieved January 14, 2026.
-
ResearchGate. (n.d.). Temperature and pressure influence for the model reductive amination reaction. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temperature. Retrieved January 14, 2026, from [Link]
- Manufacturing Process. (n.d.). Manufacturing Process. Retrieved January 14, 2026.
-
National Institutes of Health. (n.d.). Method for the synthesis of flavonoid nitrogen mustard derivatives. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Process for the direct amination of secondary alcohols with ammonia to give primary amines. Retrieved January 14, 2026.
-
YouTube. (2025, August 24). What Is The Effect Of Pressure On Reaction Rate?. Retrieved January 14, 2026, from [Link]
- Patsnap. (n.d.). Preparation method of tris(2-chloroethyl)amine hydrochloride. Retrieved January 14, 2026.
-
Scirp.org. (n.d.). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2-chloroethylamine hydrochloride. Retrieved January 14, 2026.
- LGC Standards. (n.d.). This compound. Retrieved January 14, 2026.
-
ResearchGate. (2025, August 6). Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temperature. Retrieved January 14, 2026, from [Link]
- BVS. (n.d.). Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). Retrieved January 14, 2026.
- BenchChem. (n.d.). Minimizing side product formation in the synthesis of nitrogen mustards. Retrieved January 14, 2026.
- DTIC. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved January 14, 2026.
- Google Patents. (n.d.). Preparation method of tris (2-chloroethyl) amine hydrochloride. Retrieved January 14, 2026.
-
National Institutes of Health. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. Retrieved January 14, 2026, from [Link]
- Sigma-Aldrich. (2024, August 7).
-
National Institutes of Health. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine. Retrieved January 14, 2026, from [Link]
- Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. (n.d.). Retrieved January 14, 2026.026.
Sources
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- 2. dhd2.org [dhd2.org]
- 3. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Advanced Purification of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the unique challenges encountered when purifying these reactive and often polar compounds. As a bifunctional alkylating agent precursor, derivatives of this molecule are pivotal in synthesizing various pharmaceutical intermediates, but their inherent reactivity demands carefully considered purification strategies.[1][2][3]
Core Principles: Understanding the Purification Challenge
Derivatives of (2-Chloroethyl)(3-chloropropyl)amine are classified as nitrogen mustards, a class of compounds known for their high reactivity.[4][5][6] This reactivity is the primary source of purification challenges. The two chloroalkyl chains can participate in desired reactions but also lead to side products through intramolecular cyclization, oligomerization, or hydrolysis. Furthermore, the central amine group imparts basicity, which can cause problematic interactions with standard purification media like silica gel.[7]
Successful purification hinges on three pillars:
-
Minimizing Degradation: Employing mild conditions and avoiding prolonged exposure to heat or highly acidic/basic environments.
-
Managing Basicity: Mitigating the strong interaction of the basic amine with acidic stationary phases during chromatography.
-
Exploiting Polarity Shifts: Leveraging the ability to switch between the free amine (less polar) and its salt form (highly polar) to facilitate separation via extraction or crystallization.[8][9]
Frequently Asked Questions (FAQs)
Q1: My product is streaking badly during silica gel chromatography, and the yield is very low. What is happening?
A: This is a classic issue when purifying basic amines on standard, slightly acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or very slow, uneven elution (streaking).[7] This not only ruins separation but can also catalyze product degradation on the silica surface.
Q2: I'm trying to recrystallize my purified amine derivative, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often caused by residual impurities disrupting crystallization or a suboptimal solvent system. The solution involves either improving the purity before crystallization or finding a more suitable solvent system where the solubility difference between hot and cold temperatures is more pronounced.[10]
Q3: How can I effectively remove unreacted starting materials or di-alkylated byproducts?
A: This depends on the polarity differences. Often, the starting amine hydrochloride is much more polar than the desired product. An initial aqueous wash can sometimes remove it. For byproducts with similar polarity, careful optimization of flash chromatography is necessary. Alternatively, converting your desired product into its hydrochloride salt can drastically increase its polarity, allowing you to wash away less polar impurities with an organic solvent.[9][11]
Q4: My final compound appears pure by NMR, but it discolors and degrades upon storage. How can I improve its stability?
A: The free-base form of many nitrogen mustard derivatives is inherently unstable. The lone pair of electrons on the nitrogen can facilitate intramolecular reactions or oxidation.[12] Converting the purified amine to its hydrochloride salt is the most common and effective strategy for long-term storage.[13] The protonated ammonium ion is no longer nucleophilic, significantly reducing degradation pathways. Store the salt in a desiccator, protected from light and air.
Q5: What are the best analytical techniques to assess the purity of my final product?
A: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard for assessing purity and identifying trace impurities.[14][15][16] For genotoxic impurities like bis(2-chloroethyl)amine, highly sensitive UPLC-MS/MS methods may be required.[17][18] Quantitative NMR (qNMR) can also be used to determine purity against a certified standard. Standard titration methods can determine the concentration of amine salts.[19][20]
Troubleshooting Guide: From Reaction Work-up to Pure Compound
This section addresses specific experimental problems with detailed causal explanations and actionable solutions.
Problem 1: Poor Separation and Recovery in Flash Chromatography
| Symptom | Underlying Cause (The "Why") | Solution & Protocol |
| Severe Tailing/Streaking | The basic amine product is strongly interacting with acidic silanol groups on the silica surface, leading to a non-ideal elution profile.[7] | Option A: Mobile Phase Modification: Add a competing base to the mobile phase, such as 0.5-1% triethylamine (TEA) or ammonia in methanol. The competing base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.Option B: Use a Deactivated Stationary Phase: Employ amine-functionalized silica or basic alumina, which lack acidic sites and are better suited for purifying basic compounds. |
| No Elution of Product | The product has either irreversibly bound to the silica or is too polar for the chosen solvent system. | Option A: Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane). If the product still doesn't elute, a different technique is needed.Option B: Switch to Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase (e.g., C18) chromatography using water/acetonitrile or water/methanol gradients may provide better results. |
| Multiple Spots on TLC After Column | The compound is degrading on the silica gel. The acidic surface can catalyze the cleavage of protecting groups or other decomposition reactions. | Option A: Minimize Contact Time: Use a wider diameter column and higher flow rate ("flash" chromatography) to reduce the time the compound spends on the stationary phase.Option B: Neutralize the Crude Product: Ensure any strong acid from the reaction is neutralized during work-up before loading onto the column. A pre-column wash with a mild base like sodium bicarbonate solution is often effective. |
Problem 2: Persistent Impurities After Purification
| Symptom | Underlying Cause (The "Why") | Solution & Protocol |
| Co-elution with a Byproduct | The impurity and the product have very similar polarities and functional groups, making chromatographic separation difficult. | Option A: Exploit Basicity with Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with dilute acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent. See the workflow diagram and protocol below.Option B: Derivative Crystallization: Convert the amine product to a salt (hydrochloride, tartrate, etc.).[8] The salt will have vastly different solubility properties, often allowing it to be selectively crystallized away from the neutral or less basic impurity. |
| Product Contaminated with Solvents | High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) are difficult to remove under a standard rotary evaporator. | Option A: Lyophilization (Freeze-Drying): If the product is soluble in water or 1,4-dioxane, dissolving it and then lyophilizing can effectively remove residual high-boiling solvents.Option B: Solvent Trituration: Add a non-solvent in which your product is completely insoluble but the impurity solvent is soluble (e.g., adding diethyl ether to a product containing residual DMF). The product should precipitate or solidify, and the impurity can be washed away. |
Visualized Workflows and Logic
Troubleshooting Logic for Amine Purification
Caption: A decision-making workflow for purifying amine derivatives.
Mechanism of Acid-Base Extraction
Sources
- 1. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 2. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 3. Alkylation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
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- 12. researchgate.net [researchgate.net]
- 13. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 14. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
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- 20. researchgate.net [researchgate.net]
How to prevent intramolecular cyclization of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals. Our goal is to help you successfully utilize this bifunctional reagent while avoiding common pitfalls, most notably undesired intramolecular cyclization.
Section 1: Understanding the Core Problem — Intramolecular Cyclization
This section addresses the fundamental reactivity of (2-Chloroethyl)(3-chloropropyl)amine and the mechanism behind its propensity to self-react.
Q1: What is intramolecular cyclization, and why is it a primary concern with this specific reagent?
A1: Intramolecular cyclization is a reaction where a molecule reacts with itself, forming a ring. (2-Chloroethyl)(3-chloropropyl)amine possesses both a nucleophilic secondary amine and two electrophilic alkyl chloride sites within the same molecule. In its free base form, the nitrogen's lone pair of electrons can attack either of the carbon atoms bearing a chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond to close the ring.
The hydrochloride salt form is stable because the nitrogen's lone pair is protonated, rendering it non-nucleophilic.[1] However, upon deprotonation with a base—a necessary step for most subsequent reactions—the reactive free amine is generated, initiating the risk of cyclization. This side reaction consumes your starting material and leads to the formation of N-substituted piperidine, a common impurity that can complicate purification and reduce the yield of your desired intermolecular product.
Caption: Intramolecular cyclization pathways of (2-Chloroethyl)(3-chloropropyl)amine.
Q2: The molecule has two different alkyl chloride chains. Which cyclized product is more likely to form?
A2: The formation of a 6-membered piperidine ring via nucleophilic attack on the 2-chloroethyl group is significantly favored over the formation of a 7-membered azepane ring from the 3-chloropropyl chain. The relative rates for forming rings are heavily influenced by a combination of enthalpic (ring strain) and entropic (probability of the ends meeting) factors.[2] For amine cyclizations, the rate constants (k) generally follow the trend k₅ > k₆ > k₃ > k₇, making the formation of 5- and 6-membered rings the most rapid processes.[2] Therefore, you should primarily expect the 6-membered piperidine derivative as the main cyclization byproduct.
Section 2: Troubleshooting Guide — Reactive Strategies for Cyclization Control
This section is designed for researchers who are currently encountering issues with cyclization during their experiments.
Issue: My reaction yield is low, and analysis (e.g., LC-MS, NMR) shows a major byproduct with a mass corresponding to the cyclized amine.
This is a classic symptom of uncontrolled intramolecular cyclization. The following Q&A will guide you through the key parameters to adjust.
Q3: How does my choice and amount of base impact the reaction?
A3: The base is the trigger for cyclization. Once the amine is deprotonated, it is free to react.
-
Stoichiometry is Critical: Using a large excess of a strong base will rapidly generate a high concentration of the free amine, maximizing the opportunity for intramolecular reaction before your other substrate can react. Use the minimum amount of base required for your primary reaction, typically 1.0 to 1.1 equivalents to neutralize the hydrochloride salt, plus any amount needed for the main reaction.
-
Base Strength and Type: A very strong, non-nucleophilic base (e.g., LiHMDS, KHMDS) can be effective if the goal is rapid deprotonation for an immediate subsequent reaction. However, for slower intermolecular reactions, a weaker base (e.g., K₂CO₃, Et₃N, DIPEA) can maintain a lower equilibrium concentration of the highly reactive free amine, thereby suppressing the cyclization side reaction.
Q4: Can I suppress cyclization by changing the reaction temperature?
A4: Yes, temperature is a powerful tool for controlling selectivity.
-
Kinetic vs. Thermodynamic Control: Most reactions, including cyclization, proceed faster at higher temperatures. By lowering the temperature (e.g., to 0 °C or -20 °C), you will slow down all reaction rates. If your desired intermolecular reaction has a lower activation energy than the intramolecular cyclization, it will be favored at lower temperatures.[3][4][5][6][7] This scenario, where the product ratio is determined by reaction rates, is known as kinetic control .[3][5][6]
-
Recommendation: Always start by cooling your reaction mixture before the addition of the base or the amine reagent. Run the reaction at the lowest temperature that allows the desired intermolecular transformation to proceed at a reasonable rate.
Q5: What is the role of reactant concentration?
A5: Concentration is one of the most critical factors in distinguishing between intramolecular and intermolecular pathways.
-
Intramolecular Reactions: These are unimolecular, and their rate depends only on the concentration of the single reactant. They are favored at high dilution .[8]
-
Intermolecular Reactions: These are bimolecular (or higher), and their rate depends on the concentration of both reacting partners. They are favored at high concentration .
To prevent cyclization and favor your desired intermolecular reaction, you should run the reaction at the highest concentration that is practical for your system (e.g., considering solubility and heat transfer).
Q6: I'm adding all my reagents at once. Is there a better way?
A6: Yes, the order and rate of addition are crucial. The principle is to keep the instantaneous concentration of the reactive free amine low.
-
Slow Addition is Key: Instead of adding the base to the amine, it is far better to prepare a solution of your primary substrate and then add the this compound and base slowly, either sequentially or as a pre-mixed solution (if stable), to the reaction vessel. This ensures that as soon as the reactive free amine is generated, it is more likely to encounter and react with the other substrate, which is present in high concentration, rather than cyclizing.
Section 3: Advanced Protocols — Proactive Prevention Strategies
For experiments where cyclization is highly probable or for scaling up reactions, a proactive strategy is superior to reactive troubleshooting.
Strategy 1: Optimized Protocol for In Situ Deprotonation and Intermolecular Alkylation
This protocol integrates the principles discussed above for a generic reaction where the amine is intended to act as a nucleophile.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add your electrophilic substrate (Substrate E) and a suitable anhydrous solvent (e.g., THF, DMF, Acetonitrile).
-
Cooling: Cool the solution to the desired reaction temperature (start with 0 °C).
-
Reagent Preparation: In a separate flask, dissolve this compound and 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) in the reaction solvent.
-
Slow Addition: Add the amine/base solution from step 3 to the cooled solution of Substrate E (from step 2) dropwise via a syringe pump over a period of 1-2 hours.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to quench the reaction and remove salts.
Caption: Optimized workflow to minimize cyclization during intermolecular reactions.
Strategy 2: Amine Protection-Deprotection
When reaction conditions are harsh (e.g., requiring high temperatures or strong bases), or when the amine's nucleophilicity needs to be completely masked, using a protecting group is the most robust strategy.
Q7: When is a protecting group absolutely necessary?
A7: Consider a protection strategy when:
-
The desired reaction requires temperatures above 40-50 °C.
-
A large excess of a strong base is required for a different part of the molecule.
-
The intermolecular reaction is inherently slow, providing a large time window for cyclization to occur.
-
The amine needs to be carried through multiple synthetic steps before its nucleophilicity is required.
Q8: What are the best protecting groups to prevent amine nucleophilicity?
A8: The most effective and widely used protecting groups for amines are carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[9][10] These groups convert the nucleophilic amine into a non-nucleophilic carbamate, which is stable to a wide range of reaction conditions.[9] The choice between them often depends on the stability of other functional groups in your molecule, as they are removed (deprotected) under different conditions.[9]
| Protecting Group | Installation Reagent | Common Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM)[11] | Stable to base, hydrogenation |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[9] | Stable to mild acid and base |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[9] | Stable to acid, hydrogenation |
Step-by-Step Protocol: Boc Protection of (2-Chloroethyl)(3-chloropropyl)amine
-
Dissolution: Dissolve this compound (1 equiv.) in a solvent mixture such as Dichloromethane (DCM) and water.
-
Basification: Add a base like Sodium Bicarbonate (NaHCO₃) or a mild organic base like Triethylamine (2.5 equiv.) and stir until the solid dissolves completely. This generates the free amine in situ.
-
Protection: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor by TLC until the starting amine is fully consumed.
-
Work-up: Perform a standard liquid-liquid extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting Boc-protected amine by flash column chromatography to obtain the pure, stable intermediate, which can now be used in subsequent reactions without risk of cyclization. Deprotection is performed as a final step in the synthesis.
Caption: Robust workflow using a protecting group strategy to prevent all side reactions.
Section 4: Summary of Key Experimental Parameters
| Parameter | To Suppress Cyclization (Promote Intermolecular Reaction) | Rationale |
| Temperature | Low (e.g., 0 °C or below) | Slows the rate of cyclization, favoring kinetic control.[6] |
| Concentration | High | Favors bimolecular reactions over unimolecular cyclization. |
| Base | Use stoichiometric amounts; consider weaker bases. | Avoids creating a high concentration of the reactive free amine. |
| Order of Addition | Slow addition of amine/base to the substrate. | Keeps the instantaneous concentration of free amine low. |
| Amine State | Keep protonated (as HCl salt) until reaction. | The protonated amine is non-nucleophilic and cannot cyclize.[1] |
| Advanced Strategy | Use a protecting group (Boc, Cbz). | Chemically converts the amine to a non-reactive carbamate.[9][10] |
We trust this guide will serve as a valuable resource for your research and development efforts. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Protection of Amino Groups in Synthesis . (2021). Chemistry LibreTexts. [Link]
-
Intramolecular Addition (Cyclization) Reactions . (2022). Chemistry LibreTexts. [Link]
-
Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. [Link]
-
Protecting group . Wikipedia. [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. [Link]
-
Common Blind Spot: Intramolecular Reactions . (2011). Master Organic Chemistry. [Link]
-
Thermodynamic and kinetic reaction control . Wikipedia. [Link]
-
Kinetic and Thermodynamic Control . Dalal Institute. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction . Jack Westin. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Products . (2012). Master Organic Chemistry. [Link]
-
Intramolecular reaction . Wikipedia. [Link]
-
Intramolecular Transamidation-Cyclization of N-(α-Oxoacetyl) Diamine: Influence of Solvent, Acidity and Substituents . (2021). ResearchGate. [Link]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Addressing stability challenges of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride under reaction conditions
Welcome to the technical support center for (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. This guide is designed for our valued partners in research, science, and drug development. We understand that working with highly reactive intermediates presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the stability issues of this compound, ensuring the success and reproducibility of your experiments.
The Challenge: Inherent Reactivity of a Bifunctional Alkylating Agent
This compound is a nitrogen mustard analogue, a class of compounds known for their potent alkylating capabilities.[1][2][3] This reactivity, while essential for its intended synthetic purpose, is also the root of its stability challenges. The molecule's instability stems from the nitrogen atom's lone pair of electrons, which can initiate intramolecular cyclization by displacing one of the chloride leaving groups. This process forms highly strained and exceptionally reactive cyclic ammonium ions (a three-membered aziridinium ion or a four-membered azetidinium ion).[4]
These cyclic intermediates are the true alkylating species. However, if not immediately consumed by the desired substrate, they will readily react with any available nucleophile in the reaction mixture—including the solvent, water, or even another molecule of the amine itself—leading to a range of undesirable byproducts, reduced yield, and inconsistent results.[4][5] This guide will help you control these pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield unexpectedly low when using this reagent?
A1: Low yields are most often due to the degradation of the reagent before it can react with your substrate. The primary cause is the intramolecular cyclization to form reactive aziridinium or azetidinium intermediates, which are then quenched by other nucleophiles (e.g., water, alcohol solvents).[4][5] Maintaining a slightly acidic pH and using anhydrous, aprotic solvents are critical first steps to mitigate this.
Q2: I see several unexpected spots on my TLC plate/peaks in my LC-MS analysis. What are they?
A2: The most common impurities are hydrolysis products (mono- and di-hydroxyethyl/propyl species) from reactions with trace water.[4][5] If you are using an alcohol-based solvent, you will likely see the corresponding ether byproducts. Dimeric or polymeric materials can also form if the concentration of the reagent is too high or if the reaction is overheated, as the reactive intermediate can be attacked by another amine molecule.[5]
Q3: How critical is the pH of my reaction mixture?
A3: The pH is arguably the most critical factor controlling the stability of this reagent. The hydrochloride salt form is relatively stable because the nitrogen's lone pair is protonated and unavailable for intramolecular attack. Under neutral or basic conditions, the free amine is generated, which rapidly cyclizes and degrades.[2][4] Therefore, running reactions under slightly acidic conditions or in the presence of a non-nucleophilic acid scavenger is highly recommended to enhance stability.
Q4: What are the ideal storage and handling conditions for this compound?
A4: Due to its reactive nature, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] Keep containers tightly sealed to prevent moisture ingress. When handling, always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), as nitrogen mustards are potent alkylating agents and should be treated as hazardous.[6][8][9]
Q5: Can I use solvents like methanol or ethanol in my reaction?
A5: It is strongly discouraged. Protic solvents like methanol and ethanol are nucleophiles and will compete with your substrate to react with the aziridinium/azetidinium intermediate, leading to significant byproduct formation (e.g., O-alkylated impurities).[5] Anhydrous aprotic solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are the preferred choices.
Core Instability Pathway
The diagram below illustrates the central challenge: the pH-dependent formation of reactive cyclic intermediates that lead to common degradation products.
Caption: Primary degradation pathway of the free amine via cyclization.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during reactions.
Issue 1: High Levels of Hydroxy Byproducts Detected
This is the most frequent stability issue, caused by the reaction of the intermediate with water.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents ambient moisture from entering the reaction vessel and participating in nucleophilic attack on the reactive intermediate.[5] |
| Wet Solvents/Reagents | Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are thoroughly dried. | Minimizes the primary source of water contamination, thereby suppressing the hydrolysis pathway. |
| Aqueous Workup | If possible, perform an anhydrous workup. Quench the reaction with an anhydrous acid scavenger and filter, or use solvent-solvent extraction with minimal contact time with the aqueous phase. | Reduces the exposure of any unreacted starting material or sensitive products to bulk water, preventing post-reaction degradation.[5] |
Issue 2: Formation of Polymeric or Dimeric Impurities
These byproducts arise when one molecule of the amine (or its reactive intermediate) is attacked by another.
| Probable Cause | Recommended Solution | Scientific Rationale |
| High Reagent Concentration | Add the amine hydrochloride solution slowly to the reaction mixture containing the substrate ("inverse addition"). Maintain a low overall concentration. | Slow addition ensures that the concentration of the reactive intermediate is always low, favoring the reaction with the substrate over self-reaction. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform temperature optimization studies if necessary. | The rate of the undesired dimerization/polymerization reaction is often more sensitive to temperature increases than the desired reaction. Lowering the temperature reduces the rate of these side reactions.[10] |
| Excess Amine | Use a slight excess of the substrate relative to the this compound, if the stoichiometry allows. | Le Châtelier's principle: a higher concentration of the substrate increases the probability of a productive collision with the reactive intermediate compared to a collision with another amine molecule. |
Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility
This often points to subtle variations in reaction setup and reagent quality that have a large impact on this sensitive molecule.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Variable Reagent Quality | Use a fresh bottle of the reagent or re-qualify older stock by ¹H NMR or LC-MS before use. | The reagent can degrade upon storage, especially if improperly sealed. Verifying its integrity ensures that the starting material is not already compromised. |
| Poor pH Control | Incorporate a non-nucleophilic buffer or ensure the reaction is conducted under sufficiently acidic conditions to keep the amine protonated and "caged" until needed. | Precise pH control is essential for managing the concentration of the reactive free amine. Lack of control leads to variable rates of degradation and inconsistent product formation.[4][11] |
| Inadequate Temperature Control | Use a reliable temperature-controlled reactor or oil bath. Monitor the internal reaction temperature, not just the bath temperature. | Localized hot spots can significantly accelerate degradation. Consistent and uniform heating is key to reproducible results.[12] |
Troubleshooting Workflow Diagram
Use this decision tree to systematically diagnose experimental issues.
Caption: A systematic workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
Objective: To determine the stability of this compound under various pH and temperature conditions.
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
-
Prepare Buffer Solutions: Prepare aqueous buffer solutions at pH 2.0 (0.01 N HCl), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).
-
Setup Degradation Samples: In separate amber HPLC vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Prepare three sets of these samples.
-
Incubation:
-
Set 1: Incubate at room temperature (~25°C).
-
Set 2: Incubate in a controlled oven at 40°C.
-
Set 3: Incubate in a controlled oven at 60°C.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition. Immediately quench any further degradation by adding an equal volume of 0.1% formic acid in acetonitrile.
-
Analysis: Analyze all samples by a validated UPLC-MS/MS method (see Protocol 2) to quantify the remaining parent compound and identify major degradants.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.[13]
Protocol 2: UPLC-MS/MS Method for Impurity Profiling
Objective: To detect and quantify the parent compound and its potential genotoxic impurities/degradants at trace levels.
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[14][15]
Methodology:
-
Column: A C18 column suitable for polar compounds (e.g., Waters ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
MS/MS Detection: Operate in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Develop specific parent -> daughter ion transitions for the parent compound and suspected impurities (e.g., the monohydroxy byproduct).
References
-
Methods in Enzymology. (2017). Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies. PubMed. [Link]
-
International Journal of Pharmacy and Pharmaceutical Technology. (2014). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. International Online Medical Council (IOMC). [Link]
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Dalton Transactions. (2006). A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs. PubMed. [Link]
-
Organic & Biomolecular Chemistry. (2012). Sulfur, Oxygen, and Nitrogen Mustards: Stability and Reactivity. Royal Society of Chemistry. [Link]
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Biomedical Science and Clinical Review. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Boffin Access. [Link]
-
Acta Pharmaceutica Sinica. (2021). Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride by UPLC-MS/MS. BVS. [Link]
-
Defense Technical Information Center. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. DTIC. [Link]
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Cal-Star. (2024). Handling Reactive Chemicals: Precautions and Tips. Cal-Star. [Link]
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University of Toronto Scarborough. (n.d.). Chemical handling and storage section 6. UTSC. [Link]
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Molecules. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. [Link]
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The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
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International Journal of Molecular Sciences. (2023). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). National Institutes of Health. [Link]
- Google Patents. (2021). High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
ResearchGate. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. [Link]
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University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. UNR. [Link]
-
Health and Safety Executive. (2025). Chemicals - safe use and handling. HSE. [Link]
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Acta Crystallographica Section E. (2012). Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine. National Institutes of Health. [Link]
-
ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate. [Link]
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PubChem. (n.d.). Bis(2-chloroethyl)amine hydrochloride. National Institutes of Health. [Link]
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PubChem. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. National Institutes of Health. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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PubChem. (n.d.). Bis(2-chloroethyl)amine. National Institutes of Health. [Link]
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Chemguide. (n.d.). Amines as nucleophiles. Chemguide. [Link]
- Google Patents. (1990). Process for the preparation of 2-chloroethylamine hydrochloride.
-
ResearchGate. (n.d.). Effect of temperature, pH, and inhibitors on the activity or stability.... ResearchGate. [Link]
-
Journal of Analytical Toxicology. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed. [Link]
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ResearchGate. (n.d.). The effect of temperature and pH on the stability of KSL-W in solution at 25°C and 37°C. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Removal of Unreacted (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted (2-Chloroethyl)(3-chloropropyl)amine hydrochloride from experimental reaction mixtures. As a bifunctional alkylating agent, its complete removal is paramount for the integrity of subsequent synthetic steps, the purity of the final compound, and the validity of biological assays. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the target compound and general strategies for its removal.
Q1: What is this compound and why is its removal critical?
This compound is a secondary amine that contains two different chloroalkyl chains, making it a reactive bifunctional electrophile.[1][2] It belongs to the broader class of nitrogen mustards, which are known for their ability to form covalent bonds with nucleophiles.[3][4] In a reaction, this compound is designed to alkylate a target molecule. However, any unreacted excess remains a potent alkylating agent.
Its removal is critical for several reasons:
-
Reaction Specificity: If not removed, it can react in subsequent steps, leading to the formation of undesired and complex impurities.[5]
-
Product Purity: Residual starting material compromises the purity of your desired compound, which can significantly affect crystallization, characterization (NMR, MS), and chromatographic behavior.
-
Biological Interference: As an alkylating agent, it is inherently cytotoxic by damaging DNA and proteins.[6][7] Its presence, even in trace amounts, will confound the results of any biological or cellular assays, leading to false-positive toxicity or activity readings.
-
Safety: The compound is classified as hazardous, being toxic, corrosive, and a potential mutagen.[2][8][9] Proper handling and complete removal are essential for laboratory safety.
Q2: What are the primary strategies for removing this compound from a reaction mixture?
There are four primary strategies for removing unreacted this compound. The choice depends on the properties of your desired product.
-
Liquid-Liquid Extraction (Aqueous Wash): This is the simplest method and relies on the high water solubility of the hydrochloride salt.[10][11] It is ideal for reactions where the desired product is soluble in an organic solvent immiscible with water.
-
Chemical Quenching (Scavenging): This involves adding a "scavenger" molecule to the reaction mixture that selectively reacts with the unreacted chloroalkylamine, converting it into a new compound that is easily removed by extraction or filtration.
-
Chromatography: This is a powerful purification technique for separating the target compound from the desired product, especially when both are polar.[12][13]
-
Recrystallization: If your final product is a solid, recrystallization can be a highly effective method to isolate it in pure form, leaving the impurity behind in the solvent.[14][15]
Q3: How do I choose the best removal method for my specific experiment?
The optimal method depends entirely on the physicochemical properties of your desired product. The following decision tree provides a logical workflow for selecting the most appropriate strategy.
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Enhancing the selectivity of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride in complex reactions
Technical Support Center: (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Introduction: Mastering the Reactivity of a Bifunctional Alkylating Agent
This compound is a bifunctional electrophile with significant potential in the synthesis of complex nitrogen-containing heterocycles and as a fragment in drug discovery. Its utility, however, is intrinsically linked to a significant challenge: controlling its selectivity. The molecule possesses two distinct chloroalkyl chains, each capable of participating in nucleophilic substitution reactions. The core of its reactivity lies in the intramolecular participation of the tertiary amine, which forms highly reactive cyclic ammonium intermediates—an aziridinium ion from the 2-chloroethyl arm and an azetidinium ion from the 3-chloropropyl arm.[1][2] This guide provides researchers with the foundational knowledge, troubleshooting strategies, and validated protocols to harness the reactivity of this compound and steer reactions toward the desired selective outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this reagent? A: The reagent functions as a nitrogen mustard analogue. The lone pair of electrons on the central nitrogen atom attacks one of the tethered chloroalkyl groups via an intramolecular nucleophilic substitution (neighboring group participation) to displace a chloride ion.[1][2] This forms a highly strained and electrophilic three-membered aziridinium ion (from the 2-chloroethyl side) or a four-membered azetidinium ion (from the 3-chloropropyl side). These intermediates are then readily attacked by external nucleophiles, leading to alkylation.[3]
Q2: Why is selectivity a major challenge with this compound? A: Selectivity issues arise from several competing reaction pathways:
-
Regioselectivity: The two chloroalkyl arms have different reactivities. The 2-chloroethyl group typically forms the more reactive aziridinium ion faster than the 3-chloropropyl group forms the azetidinium ion due to more favorable ring-formation kinetics (5-exo-tet vs. 6-exo-tet cyclization, though the resulting ring is 3-membered).[4]
-
Chemoselectivity: In the presence of ambident nucleophiles (e.g., those with both N and O atoms), the reaction can yield a mixture of N-alkylated and O-alkylated products.[5][6]
-
Intermolecular vs. Intramolecular Reactions: The reactive aziridinium intermediate can be trapped by an external nucleophile (desired intermolecular reaction) or react with another molecule of the starting material or substrate, leading to dimerization or polymerization.[7][8] Furthermore, if the substrate itself has a second nucleophilic site, intramolecular cyclization of the entire system can occur.[9]
Q3: What is the role of the hydrochloride salt form? A: The hydrochloride salt is crucial for stability and handling. By protonating the tertiary amine, its nucleophilicity is drastically reduced, which significantly slows down the spontaneous formation of the reactive aziridinium ion.[10][11] The free base is highly unstable and prone to self-reaction and polymerization. Therefore, reactions are typically initiated by adding a base to liberate the free amine in situ.
Q4: What are the most common impurities or side products? A: A common side product is a piperazine derivative, formed from the dimerization of the aziridinium ion intermediate.[10][11] Hydrolysis of the chloroethyl groups to form hydroxyethyl byproducts can also occur, especially if water is present under neutral or basic conditions.[10] Polymeric byproducts are also frequently observed, particularly at high concentrations.[10]
Troubleshooting Guide: Enhancing Reaction Selectivity
This section addresses specific experimental failures and provides systematic solutions grounded in mechanistic principles.
Issue 1: Poor Regioselectivity Between N-Alkylation and O-Alkylation
You are reacting (2-Chloroethyl)(3-chloropropyl)amine with a substrate containing both hydroxyl (-OH) and amine (-NH) groups, but are observing a mixture of O-alkylated and N-alkylated products, or exclusive formation of the undesired product.
Causality: The outcome of N- vs. O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions.[12]
-
Nitrogen is generally a softer nucleophile than oxygen and prefers to react with softer electrophiles.
-
Oxygen is a harder nucleophile and prefers harder electrophiles. The alkylating agent itself is relatively soft. The choice of solvent and the nature of the cation (from the base used) can modulate the nucleophilicity of the substrate.
| Parameter | To Favor N-Alkylation (Softer Nucleophile) | To Favor O-Alkylation (Harder Nucleophile) | Rationale |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | Use polar protic solvents (e.g., Ethanol, Methanol, Water). | Aprotic solvents leave the "harder" oxygen atom of the nucleophile well-solvated, making the "softer" nitrogen more accessible. Protic solvents solvate the nitrogen via hydrogen bonding, leaving the oxygen more available.[5] |
| Base/Counter-ion | Use bases with large, soft cations (e.g., Cs₂CO₃, K₂CO₃). | Use bases with small, hard cations (e.g., NaH, LiHMDS). | Hard cations like Na⁺ coordinate strongly with the hard oxygen atom (alkoxide), reducing its nucleophilicity and favoring N-alkylation. Softer, less-coordinating cations like Cs⁺ leave the alkoxide more "naked" and reactive.[12] |
| Temperature | Lower temperatures (0 °C to RT). | Higher temperatures. | N-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically favored product. Running the reaction at lower temperatures can trap the kinetic product. |
| Leaving Group | Not applicable for this reagent, but for others, soft leaving groups (Iodide) favor N-alkylation. | For other reagents, hard leaving groups (Triflate, Tosylate) favor O-alkylation. | This follows the HSAB principle, matching the hardness of the electrophilic center to the nucleophile.[12] |
Issue 2: Low Yield Due to Intramolecular Cyclization and Polymerization
The reaction yields are consistently low, and analysis (LC-MS, NMR) shows the presence of piperazine derivatives or a complex mixture of high-molecular-weight species.
Causality: These side products stem from the high reactivity of the aziridinium ion intermediate. At high concentrations, an intermediate formed from one molecule can be attacked by the free amine of a second molecule before it reacts with the intended substrate, leading to dimerization and polymerization.[10]
Caption: Troubleshooting workflow for low yields.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the solvent and the substrate to the reaction vessel.
-
Reagent Preparation: In a separate flask, prepare a dilute solution (e.g., 0.1 M) of this compound and 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the solution of the alkylating agent to the reaction vessel containing the substrate over a prolonged period (e.g., 4-10 hours).
-
Rationale: This protocol maintains a very low instantaneous concentration of the highly reactive free-base alkylating agent. This ensures that any molecule that forms the aziridinium intermediate is statistically more likely to encounter a substrate molecule rather than another molecule of itself, thus favoring the desired intermolecular reaction over polymerization.[9]
-
Workup: Upon completion, quench the reaction and perform any aqueous extractions using a buffer solution at pH 2-3 to protonate and stabilize any unreacted amine, preventing degradation during purification.[11]
Visualizing the Core Reactivity and Competing Pathways
Understanding the central role of the cyclic intermediates is key to controlling the reaction.
Caption: Competing reaction pathways for the aziridinium intermediate.
References
-
Title: Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics Source: PubMed URL: [Link]
-
Title: Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards Source: NISCAIR Online Periodicals Repository URL: [Link]
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Title: The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study Source: ACS Publications URL: [Link]
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Title: Nitrogen mustards. (a) Cross-linking mechanism. An aziridinium is... Source: ResearchGate URL: [Link]
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Title: Synthetic Applications of Aziridinium Ions Source: MDPI URL: [Link]
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Title: Alkylating Agents - Holland-Frei Cancer Medicine Source: NCBI Bookshelf URL: [Link]
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Title: Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy Source: MDPI URL: [Link]
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Title: Alkylating anticancer agents and their relations to microRNAs Source: PMC - NIH URL: [Link]
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Title: How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? Source: Dr.Oracle URL: [Link]
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Title: 8.10: Intermolecular Versus Intramolecular Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Intramolecular reaction Source: Wikipedia URL: [Link]
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Title: Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory Source: MDPI URL: [Link]
-
Title: The effects of bifunctional alkylating agents on DNA. Source: ResearchGate URL: [Link]
-
Title: Intermolecular vs intramolecular reactions Source: YouTube URL: [Link]
-
Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13]naphthyrin-5(6H)-one Source: PMC - NIH URL: [Link]
-
Title: N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor Source: RSC Publishing URL: [Link]
-
Title: Common Blind Spot: Intramolecular Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Why n-alkylation is more favorable than o-alkyation? Source: ResearchGate URL: [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Novel Compounds from (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
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For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent precursor belonging to the nitrogen mustard family.[1][2] Nitrogen mustards are a class of cytotoxic organic compounds that have been utilized as chemical warfare agents and, more significantly, as some of the earliest chemotherapeutic agents for cancer treatment.[1] Their biological activity stems from their ability to form highly reactive aziridinium ions, which subsequently alkylate DNA, leading to interstrand cross-links and inducing apoptosis.[1] The synthesis of novel derivatives from precursors like this compound is a key area of research for developing new therapeutic agents with improved specificity and reduced side effects.[3][4][5][6]
The unequivocal structural elucidation of these novel compounds is paramount for understanding their mechanism of action, structure-activity relationships, and for regulatory approval.[7][8] This guide will compare the utility of various spectroscopic techniques in this endeavor, providing a framework for robust and reliable characterization.
The Central Role of Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous structural determination of organic compounds.[8][9] No single technique can provide all the necessary information.[10] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is typically required to piece together the molecular puzzle.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10] It provides detailed information about the carbon-hydrogen framework of a molecule.
Causality Behind Experimental Choices:
For novel derivatives of (2-Chloroethyl)(3-chloropropyl)amine, ¹H and ¹³C NMR are indispensable for confirming the successful modification of the parent compound. Key questions that NMR can answer include:
-
Has the nucleophile successfully displaced one or both chloride ions?
-
What is the regioselectivity of the reaction?
-
Has the formation of the reactive aziridinium ion intermediate occurred?[11][12][13]
Comparative Analysis of NMR Techniques:
| NMR Experiment | Information Gained | Application to Nitrogen Mustard Derivatives | Limitations |
| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. | Crucial for observing the disappearance of signals corresponding to the chloroethyl and chloropropyl groups and the appearance of new signals from the incorporated nucleophile. Can be used to monitor the formation of aziridinium ions in solution.[11][12][14] | Signal overlap can occur in complex molecules, requiring 2D techniques for resolution. |
| ¹³C NMR | Shows the number of different types of carbon atoms in a molecule. | Confirms changes in the carbon skeleton upon derivatization. Useful for studying the distribution of isotopes in labeling studies to elucidate reaction mechanisms.[11] | Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or higher sample concentrations. |
| 2D NMR (COSY, HSQC, HMBC) | Reveals correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), establishing connectivity within the molecule. | Essential for unambiguously assigning all proton and carbon signals in the novel compound, confirming the precise location of the new substituent. | Requires more sophisticated instrumentation and expertise in data interpretation. |
Experimental Protocol: ¹H NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and does not react with the solvent.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. A standard ¹H NMR experiment typically uses a 30-45 degree pulse angle.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the sample concentration.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative ratios of different types of protons.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration to deduce the proton environment and connectivity.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is essential for determining the molecular weight of a novel compound and can provide valuable structural information through fragmentation analysis.[16]
Causality Behind Experimental Choices:
For derivatives of (2-Chloroethyl)(3-chloropropyl)amine, MS is critical for:
-
Confirming the molecular weight of the synthesized compound, which directly indicates the success of the derivatization reaction.
-
Providing fragmentation patterns that can help to identify the structure of the molecule and the location of substituents.[16]
-
Detecting and identifying reaction intermediates and byproducts.
Comparative Analysis of Ionization Techniques:
| Ionization Technique | Principle | Application to Nitrogen Mustard Derivatives | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Useful for generating a reproducible "fingerprint" mass spectrum and for library matching. Fragmentation patterns can reveal structural motifs.[16] | Provides detailed structural information from fragmentation. | The molecular ion may be weak or absent for some compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | A soft ionization technique ideal for obtaining the molecular weight of polar and thermally labile compounds. Often coupled with liquid chromatography (LC-MS).[17] | Provides a strong molecular ion peak. Suitable for a wide range of compounds. | Minimal fragmentation, providing less structural information than EI. |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers charge to the analyte molecule through chemical reactions. | A softer ionization technique than EI, often producing a more abundant protonated molecule [M+H]⁺, which helps in determining the molecular weight.[16] | Less fragmentation than EI, leading to a more prominent molecular ion. | Sensitivity can be lower than EI for some compounds. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion using a syringe pump or by injection into an LC system coupled to the mass spectrometer.
-
Ionization and Mass Analysis:
-
Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature).
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte.
-
Acquire data over a mass range that includes the expected molecular weight of the novel compound.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition of the compound.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.[17]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[18] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.[18][19]
Causality Behind Experimental Choices:
For derivatives of (2-Chloroethyl)(3-chloropropyl)amine, IR spectroscopy is valuable for:
-
Confirming the presence of key functional groups in the starting material (e.g., C-Cl, N-H) and their disappearance or modification in the product.
-
Identifying the introduction of new functional groups from the reacting nucleophile (e.g., C=O, O-H, C≡N).
-
Providing a quick and simple method for monitoring the progress of a reaction.[20]
Comparative Analysis of Sampling Techniques:
| Sampling Technique | Principle | Application | Advantages | Disadvantages |
| Attenuated Total Reflectance (ATR) | An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed on the crystal.[21] | Ideal for analyzing solid and liquid samples with minimal sample preparation. | Fast, easy to use, and requires very little sample. | The quality of the spectrum depends on good contact between the sample and the ATR crystal. |
| Thin Film/KBr Pellet | The sample is either cast as a thin film on a salt plate (e.g., NaCl) or ground with potassium bromide (KBr) and pressed into a transparent pellet. | Traditional methods for solid and liquid samples. | Can produce high-quality spectra. | Requires more sample preparation and can be more time-consuming. |
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[19]
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with specific functional groups using a correlation table.
-
Compare the spectrum of the product with that of the starting material to identify changes in functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound.[22] It provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (e.g., aromatic rings, conjugated systems).
Causality Behind Experimental Choices:
While the parent compound this compound does not have a strong chromophore, many of its novel derivatives, especially those synthesized for biological applications, may incorporate chromophoric moieties.[3] In such cases, UV-Vis spectroscopy is useful for:
-
Confirming the incorporation of a chromophore into the molecule.
-
Quantifying the concentration of the novel compound using the Beer-Lambert law.[23]
Comparative Analysis of Applications:
| Application | Principle | Relevance to Nitrogen Mustard Derivatives |
| Qualitative Analysis | The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. | Can confirm the presence of a newly introduced aromatic or conjugated system. Changes in λmax can provide information about the electronic environment of the chromophore.[26] |
| Quantitative Analysis | The absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (Beer-Lambert Law). | A rapid and convenient method for determining the concentration of a purified novel compound in solution.[23] |
| Stability Studies | Changes in the UV-Vis spectrum over time can indicate degradation of the compound. | Useful for assessing the shelf-life and storage conditions of new drug candidates.[24] |
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water, hexane). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition:
-
Fill a matched cuvette with the sample solution.
-
Scan the absorbance of the sample over a range of wavelengths (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, measure the absorbance at λmax and calculate the concentration using a previously determined molar absorptivity or a calibration curve.
-
Visualization of the Characterization Workflow
Sources
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- 11. Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 15. Novel uses of mass spectrometry in studies of adducts of alkylating agents with nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectral studies of silyl derivatives of partially hydrolyzed products of nitrogen mustards: Important markers of nitrogen mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]
- 23. Ultraviolet-Visible Spectroscopy Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 24. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
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- 26. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Bifunctional Electrophiles: A Comparative Analysis of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
Executive Summary
In the landscape of heterocyclic chemistry, particularly in the synthesis of pharmaceutical intermediates, the choice of the right building blocks is paramount. Bifunctional electrophiles serve as powerful tools for constructing cyclic structures through sequential alkylation of nucleophiles. This guide provides an in-depth comparison of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride with other widely used bifunctional electrophiles such as bis(2-chloroethyl)amine hydrochloride, 1,2-dichloroethane, and 1-bromo-3-chloropropane. We will delve into the nuances of their reactivity, selectivity, and practical applications, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Role of Bifunctional Electrophiles in Synthesis
Bifunctional electrophiles are organic molecules containing two electrophilic centers.[1][2] Their utility lies in their ability to react with a dinucleophile, or sequentially with two nucleophiles, to form a new, often cyclic, structure. This strategy is a cornerstone in the synthesis of nitrogen-containing heterocycles like piperazines and diazepanes, which are prevalent motifs in many approved drugs.[3][4]
The performance of a bifunctional electrophile is governed by several factors:
-
The nature of the leaving groups: Good leaving groups (e.g., Br, I, OTs) facilitate the reaction, while poorer leaving groups (e.g., Cl) require more forcing conditions.
-
The length and nature of the spacer: The carbon chain separating the two electrophilic centers dictates the size of the resulting ring.
-
The presence of other functional groups: Intramolecular functionalities can significantly alter the reactivity, as is the case with nitrogen mustards.
The general workflow for heterocycle formation using these reagents is depicted below.
Figure 1: General workflow for heterocyclic synthesis.
In Focus: this compound
This compound is a nitrogen mustard derivative distinguished by its asymmetric structure, containing a two-carbon (ethyl) and a three-carbon (propyl) chain.[5] This asymmetry is the key to its primary application: the synthesis of seven-membered 1,4-diazepane rings, which are less common but pharmaceutically relevant scaffolds.
Mechanism of Action: The Aziridinium Ion Intermediate
Unlike simple dihaloalkanes, the reactivity of nitrogen mustards is significantly enhanced by the participation of the nitrogen atom.[6][7] In the presence of a base, the free amine is generated, which then undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is the actual alkylating species.[8] This intramolecular assistance lowers the activation energy for the first alkylation step compared to a direct intermolecular reaction.
Figure 2: Activation mechanism of a nitrogen mustard.
The initial formation of the aziridinium ion can occur on the 2-chloroethyl side. After the first alkylation with a primary amine, the resulting intermediate can undergo a second intramolecular alkylation via the 3-chloropropyl chain to form the seven-membered diazepane ring.
A Comparative Analysis with Key Alternatives
The choice of a bifunctional electrophile is dictated by the target molecule. Let's compare this compound with other common reagents.
Bis(2-chloroethyl)amine Hydrochloride: The Piperazine Precursor
This is the closest structural analog, differing only in the length of the second alkyl chain.
-
Application: It is the reagent of choice for the synthesis of six-membered piperazine rings, which are ubiquitous in medicinal chemistry.[8][9] Numerous blockbuster drugs contain a piperazine core.[4]
-
Reactivity: The mechanism is identical to its diazepane-forming counterpart, proceeding through an aziridinium ion intermediate.[6][7] The formation of a six-membered ring is often kinetically and thermodynamically more favorable than a seven-membered ring, which can lead to higher yields and faster reaction times under similar conditions.
-
Verdict: Choose bis(2-chloroethyl)amine hydrochloride when the synthetic target is a piperazine. Choose This compound for the synthesis of 1,4-diazepanes.
Dihaloalkanes (e.g., 1,2-Dichloroethane, 1,3-Dichloropropane)
These are simple, cost-effective bifunctional electrophiles without an assisting nitrogen atom.
-
Application: They are used for the synthesis of various heterocycles, including piperazines (from 1,2-dichloroethane) and piperidines (from 1,3-dichloropropane with a suitable dinucleophile).
-
Reactivity: Lacking the intramolecular assistance of a nitrogen mustard, these reagents are significantly less reactive.[10] Reactions typically require stronger bases, higher temperatures, and longer reaction times. The reaction proceeds via a direct SN2 mechanism. This lower reactivity can sometimes be an advantage, preventing unwanted side reactions.
-
Verdict: Dihaloalkanes are a viable, economic option when harsh reaction conditions are tolerated and the substrate is not sensitive. Nitrogen mustards are preferred for more delicate substrates or when milder conditions are required to improve yield and purity.
Hetero-dihaloalkanes (e.g., 1-Bromo-3-chloropropane)
These reagents feature two different halogen leaving groups.
-
Application: Ideal for sequential, controlled alkylations. This allows for the stepwise introduction of two different nucleophiles. For example, reacting 1-bromo-3-chloropropane with a primary amine will selectively form a 3-chloropropylamino intermediate, which can then be reacted with a second, different nucleophile.[11][12]
-
Reactivity & Selectivity: The difference in leaving group ability (Br > Cl) is the basis for their selectivity. The C-Br bond is weaker and bromide is a better leaving group, so it reacts preferentially under controlled conditions. This provides a level of synthetic control not easily achievable with symmetrical dihaloalkanes or nitrogen mustards.
-
Verdict: 1-Bromo-3-chloropropane is the superior choice for syntheses requiring the sequential and selective introduction of two different groups. This compound is designed for ring-closing reactions to form a specific heterocyclic system.
Data-Driven Performance Comparison
The table below summarizes the key characteristics and performance metrics of the discussed bifunctional electrophiles.
| Feature | (2-Chloroethyl)(3-chloropropyl)amine HCl | Bis(2-chloroethyl)amine HCl | 1,2-Dichloroethane | 1-Bromo-3-chloropropane |
| Primary Product | 1,4-Diazepanes (7-membered ring) | Piperazines (6-membered ring) | Piperazines (6-membered ring) | Linear alkylated products; heterocycles |
| Reactivity | High (Aziridinium intermediate) | High (Aziridinium intermediate) | Low to Moderate | Moderate to High (selective) |
| Mechanism | Intramolecularly assisted SN2 | Intramolecularly assisted SN2 | Direct SN2 | Sequential Direct SN2 |
| Selectivity | Ring-closing favored | Ring-closing favored | Low | High (due to different leaving groups) |
| Typical Conditions | Moderate temperature, weak/moderate base | Moderate temperature, weak/moderate base | High temperature, strong base | Controlled temperature, moderate base |
| Key Advantage | Access to 7-membered rings | Efficient piperazine synthesis | Low cost | High selectivity for sequential reactions |
| Key Disadvantage | Limited to diazepane synthesis | Limited to piperazine synthesis | Harsh conditions, potential for side reactions | Higher cost than simple dichloroalkanes |
Experimental Protocols
Herein, we provide a representative protocol for the synthesis of a substituted piperazine, a common application for bifunctional electrophiles. This protocol is adapted from established literature procedures.[12][13][14]
Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
This synthesis demonstrates the use of both a nitrogen mustard-type cyclization followed by an alkylation with a hetero-dihaloalkane.
Part 1: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride
-
Setup: In a reaction vessel equipped with a stirrer and reflux condenser, add 3-chloroaniline and an appropriate solvent like xylene.
-
Addition: Heat the mixture to 90-120°C. Add bis(2-chloroethyl)amine hydrochloride portion-wise.
-
Reaction: Increase the temperature to 130-180°C and maintain for 4-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture. Add a protic solvent (e.g., n-butanol) and reflux for 1 hour.
-
Isolation: Cool the mixture to allow crystallization. Filter the crude product and recrystallize from a suitable solvent like methanol to yield 1-(3-chlorophenyl)piperazine hydrochloride.
Part 2: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine [14]
-
Setup: To a mixture of 1-(3-chlorophenyl)piperazine hydrochloride (0.074 mol) in acetone (75 mL) and water (75 mL), add sodium hydroxide (0.184 mol).
-
Addition: Add 1-bromo-3-chloropropane (0.074 mol) while stirring at room temperature (25-30°C).
-
Reaction: Continue stirring for 15-18 hours at the same temperature, monitoring progress by TLC.
-
Work-up: Stop stirring and allow the layers to separate. Isolate the lower organic layer.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the product as an oil. The product can be further purified by converting it to its hydrochloride salt by treatment with HCl, followed by crystallization.[14]
Figure 3: Experimental workflow for a two-step synthesis.
Conclusion and Future Perspectives
The selection of a bifunctional electrophile is a critical decision in the synthesis of heterocyclic compounds.
-
This compound is a specialized reagent, invaluable for the construction of 7-membered 1,4-diazepane rings.
-
Bis(2-chloroethyl)amine hydrochloride remains the gold standard for efficient piperazine synthesis due to the favorable kinetics of 6-membered ring formation.
-
Simple dihaloalkanes offer a cost-effective but less reactive alternative, suitable for robust substrates.
-
Hetero-dihaloalkanes like 1-bromo-3-chloropropane provide unmatched selectivity for sequential alkylations.
The high reactivity and inherent toxicity of nitrogen mustards necessitate careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[8][15]
Future developments in this field will likely focus on creating novel bifunctional electrophiles with even greater selectivity, improved safety profiles, and applicability under greener reaction conditions, further expanding the synthetic chemist's toolkit.[4][16]
References
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[Sulphamic Acid: An Efficient and Green Synthesis of 2-
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documents/ehc/ehc/ehc146.htm)
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A Comparative Guide to the Reactivity of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride for Synthetic Chemistry Applications
This guide provides an in-depth comparative analysis of the reactivity of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride, a bifunctional alkylating agent with significant potential in the synthesis of nitrogen-containing heterocycles. For decades, researchers have utilized the predictable reactivity of its close analog, bis(2-chloroethyl)amine hydrochloride (nor-nitrogen mustard), primarily for constructing six-membered rings like piperazines and morpholines.[1][2][3] This document will illuminate the nuanced yet synthetically powerful differences in reactivity that arise from replacing one of the 2-chloroethyl chains with a 3-chloropropyl group.
Our analysis will focus on the underlying mechanistic principles that govern the reactivity of these compounds, providing a predictive framework for their application in targeted synthesis. By comparing the kinetic and thermodynamic factors influencing their reaction pathways, we aim to equip researchers, scientists, and drug development professionals with the expertise to strategically select the appropriate building block for synthesizing seven-membered heterocyclic systems, such as 1,4-diazepanes.
Core Principles of Haloalkylamine Reactivity
The reactivity of haloalkylamines like (2-Chloroethyl)(3-chloropropyl)amine is governed by the interplay between the nucleophilic central nitrogen atom and the two electrophilic haloalkane chains. The hydrochloride salt form renders the amine non-nucleophilic. Therefore, the first step in any reaction is the in-situ generation of the free amine through the addition of a base.[1]
Once deprotonated, the free amine initiates a cascade of reactions. The dominant pathway is an intramolecular nucleophilic substitution, where the nitrogen's lone pair attacks one of the electrophilic carbons bearing a chlorine atom.[4][5] This leads to the formation of a highly strained, and therefore highly reactive, cyclic ammonium ion intermediate.
The Decisive Role of the Chloroalkyl Chain Length
The critical difference in reactivity between the 2-chloroethyl and 3-chloropropyl moieties lies in the stability and formation rate of the cyclic intermediate.
-
2-Chloroethyl Chain: This chain undergoes rapid intramolecular cyclization to form a three-membered aziridinium ion . This process is kinetically and thermodynamically favorable, making the aziridinium ion the primary reactive species for compounds containing this moiety.[1] This intermediate is a potent electrophile, readily attacked by external nucleophiles.
-
3-Chloropropyl Chain: Intramolecular cyclization of this chain would lead to a four-membered azetidinium ion . The formation of this ring is significantly slower and less favorable than the aziridinium ion due to higher ring strain and less favorable transition state entropy.
This fundamental difference dictates the subsequent reaction pathways and is the key to understanding the comparative reactivity of these molecules.
Caption: Favorable vs. Unfavorable Intramolecular Cyclization Pathways.
Comparative Reactivity Analysis
The primary distinction between (2-Chloroethyl)(3-chloropropyl)amine and its well-studied counterpart, bis(2-chloroethyl)amine, is the sequence and nature of their alkylation steps.
bis(2-chloroethyl)amine Hydrochloride: This symmetric molecule readily forms an aziridinium ion, which then reacts with a nucleophile. The second 2-chloroethyl arm can then form another aziridinium ion, facilitating a second alkylation. When reacted with primary amines or other dinucleophiles, this leads efficiently to the formation of stable six-membered rings, most notably piperazines.[2][6]
This compound: This asymmetric molecule offers a more controlled, stepwise reactivity profile.
-
Primary Alkylation: Upon basification, the molecule will overwhelmingly form the aziridinium ion from the 2-chloroethyl arm first. This intermediate will react with a nucleophile.
-
Secondary Alkylation: The second alkylation involves the remaining 3-chloropropyl arm. This chain is significantly less reactive and will typically undergo a standard intermolecular SN2 reaction with the nucleophile rather than forming an azetidinium intermediate.[7][8] This two-step process is ideal for constructing seven-membered rings like 1,4-diazepanes.
Caption: Comparative synthetic pathways to heterocyclic systems.
Data Summary: Reactivity and Product Selectivity
| Feature | bis(2-chloroethyl)amine | (2-Chloroethyl)(3-chloropropyl)amine | Rationale |
| Primary Reactive Intermediate | Aziridinium Ion | Aziridinium Ion | Kinetically favored formation of the 3-membered ring from the 2-chloroethyl arm. |
| Reactivity of Second Chain | High (via second aziridinium ion) | Moderate (direct SN2) | The 3-chloropropyl group is a standard primary haloalkane, less reactive than the strained aziridinium intermediate.[9][10] |
| Favored Product with Anilines | N-Aryl Piperazines (6-membered) | N-Aryl 1,4-Diazepanes (7-membered) | The chain lengths dictate the resulting ring size in cyclization reactions. |
| Reaction Control | Less selective; potential for polymerization or multiple substitutions.[5] | More selective; stepwise reactivity allows for better control. | The reactivity difference between the two arms allows for a more predictable reaction sequence. |
Experimental Protocols & Methodologies
To leverage the unique reactivity of (2-Chloroethyl)(3-chloropropyl)amine, precise control over reaction conditions is essential. Below is a representative protocol for the synthesis of a 1-aryl-1,4-diazepane, a structure of interest in medicinal chemistry.
Protocol 1: Synthesis of 1-(3-chlorophenyl)-1,4-diazepane
This protocol is adapted from established methods for piperazine synthesis, with modifications to account for the different reactivity profile and target product.[2]
Objective: To synthesize 1-(3-chlorophenyl)-1,4-diazepane via condensation of 3-chloroaniline with this compound.
Materials:
-
This compound
-
3-Chloroaniline
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Water (deionized)
Procedure:
-
Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 750 kg of water, 310 kg of 3-chloroaniline, and 450 kg of this compound at ambient temperature.
-
Basification: Slowly add 300 kg of sodium hydroxide solution while monitoring the temperature. The base neutralizes the hydrochloride salt, generating the reactive free amine.
-
Reaction: Heat the reaction mixture to 95-100 °C and maintain for 16-20 hours. The initial, rapid reaction will be the formation of the aziridinium ion and its reaction with the aniline. The subsequent, slower ring-closing step involving the 3-chloropropyl chain requires elevated temperature and extended time.
-
Workup: After the reaction is complete (monitored by HPLC or TLC), cool the mixture to 40 °C. Add 1000 L of Toluene and stir for 1 hour.
-
Phase Separation: Filter the inorganic salts (NaCl) and separate the organic (Toluene) layer from the aqueous layer.
-
Purification: Distill the Toluene under reduced pressure. The resulting crude product, 1-(3-chlorophenyl)-1,4-diazepane, can be further purified by vacuum distillation or recrystallization.
Caption: Workflow for the synthesis of 1-(3-chlorophenyl)-1,4-diazepane.
Safety and Handling
This compound, like other nitrogen mustards, is a potent alkylating agent and must be handled with extreme caution.[1] It is classified as harmful if swallowed and causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Conclusion
While structurally similar to bis(2-chloroethyl)amine hydrochloride, this compound exhibits a distinct and synthetically valuable reactivity profile. The key differentiator is the asymmetric nature of its chloroalkyl chains. The rapid formation of an aziridinium ion from the 2-chloroethyl arm provides a reliable first point of reaction, while the less reactive 3-chloropropyl arm allows for a more controlled secondary alkylation. This feature makes it an ideal precursor for the synthesis of seven-membered heterocycles, such as 1,4-diazepanes, which are challenging to construct using its symmetric counterpart. By understanding these mechanistic nuances, synthetic chemists can unlock new pathways to complex molecules for pharmaceutical and materials science applications.
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Vilé, G., et al. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. ResearchGate. [Link]
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- Unknown Author. (n.d.). Manufacturing Process.
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-
Allery Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
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A Comparative Guide to Validated HPLC and GC-MS Methods for the Analysis of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. As a nitrogen mustard analogue, this compound's accurate quantification is critical, particularly in pharmaceutical development where it may act as an intermediate or a potential genotoxic impurity (GTI). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide method selection and implementation.
Introduction: The Analytical Challenge
This compound is a bifunctional alkylating agent. Its high reactivity, coupled with its chemical properties as a polar, non-volatile salt, presents a distinct analytical challenge. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The two primary chromatographic techniques considered for this purpose are HPLC and GC-MS. While both are powerful separation and detection methods, their fundamental principles dictate their suitability for this specific analyte.[1][2][3] This guide will dissect the causality behind the necessary experimental choices for each technique, providing a clear rationale for method selection based on specific analytical goals.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile, such as salts and large molecules.[3][4]
Expertise & Rationale: Why HPLC is the Preferred Method
The primary advantage of HPLC for analyzing this compound is its ability to handle the analyte in its native, salt form without requiring chemical modification. The analysis is performed in a liquid mobile phase at or near ambient temperatures, which prevents the thermal degradation that the compound would undergo at the high temperatures required for gas chromatography.[1] Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is ideally suited for retaining and separating this polar compound from other process-related impurities.[5][6] Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity, making it the gold standard for detecting trace-level impurities.[7][8][9]
Experimental Protocol: Validated HPLC-MS Method
This protocol outlines a stability-indicating HPLC method coupled with mass spectrometry, designed for robustness and high sensitivity.
Instrumentation:
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5][9]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is a standard choice for retaining polar analytes.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water (or a volatile buffer like 5 mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is recommended to separate the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities.
-
Example Gradient: 5% B to 95% B over 10 minutes.
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, targeting the specific mass transition of the analyte.[6]
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
A typical concentration for impurity analysis might be 1.0 mg/mL.
-
Filter the solution through a 0.22 µm filter before injection.
Workflow and Validation
The trustworthiness of an analytical method hinges on its validation. According to ICH guidelines, the method must be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect, Derivatization-Based Approach
GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds.[1][3] However, direct analysis of this compound is not feasible. The compound's salt nature makes it non-volatile, and its structure is prone to degradation at the high temperatures of the GC injector port.
Expertise & Rationale: The Imperative of Derivatization
To make the analyte compatible with GC-MS, a chemical derivatization step is mandatory.[11][12] Derivatization is a process that transforms a compound into a product (a derivative) with properties that are more amenable to a specific analytical technique.[13] For this analyte, the goal is to convert the polar amine functional group into a less polar, more volatile, and more thermally stable functional group.[14] Common strategies include silylation or acylation.[14][15] While this approach enables GC-MS analysis, it introduces complexity, potential for side reactions, and an additional source of variability that must be carefully controlled and validated.[11]
Experimental Protocol: GC-MS with Derivatization
This protocol describes a method using acylation with (heptafluorobutyryl)imidazole (HFBI), a common derivatization agent for amines.[16]
1. Derivatization Step:
-
Accurately weigh the sample into a reaction vial.
-
Dissolve in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Add the derivatization reagent, HFBI.
-
Heat the sealed vial (e.g., at 50-70 °C) for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion.[16]
-
Cool the sample. An optional liquid-liquid extraction step using a non-polar solvent like n-heptane can be used to isolate the derivative.[16]
2. GC-MS Instrumentation & Conditions:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5MS (5%-phenyl-95%-methylpolysiloxane).[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[16]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Full Scan mode for initial identification and library matching, followed by Selected Ion Monitoring (SIM) mode for sensitive quantification of the target derivative.
-
Workflow and Validation Considerations
The validation of a GC-MS method with derivatization is more complex. It must not only demonstrate the performance of the chromatographic system but also the efficiency, completeness, and reproducibility of the derivatization reaction itself.
Quantitative Performance Comparison
The choice between HPLC and GC-MS ultimately depends on the specific requirements of the analysis. The following table provides a direct comparison based on key performance metrics.
| Feature | HPLC / HPLC-MS | GC-MS with Derivatization | Rationale & Causality |
| Analyte Compatibility | Excellent | Poor (Requires Derivatization) | HPLC analyzes the polar salt directly in a liquid phase. GC requires volatile, thermally stable analytes, which the native compound is not.[1][3][4] |
| Sample Preparation | Simple (Dissolve & Inject) | Complex (Multi-step derivatization) | The need for a chemical reaction adds time, cost (reagents), and potential for error to the GC-MS workflow.[11] |
| Analysis Time | Slower per run | Faster per run (post-derivatization) | While GC runs can be fast, the total analysis time including the mandatory derivatization step is significantly longer than for HPLC.[4] |
| Sensitivity | High to Very High (especially with MS/MS) | Very High | GC-MS with EI ionization and SIM detection is renowned for its sensitivity. However, modern UHPLC-MS/MS systems are highly competitive.[3][17] |
| Selectivity | Very High (with MS detection) | Very High (with MS detection) | Both techniques, when coupled with mass spectrometry, offer excellent selectivity for confident peak identification. |
| Robustness for QC | High | Moderate | The simplicity of the HPLC workflow leads to higher throughput and better reproducibility in a routine quality control environment. The derivatization step in GC-MS is an additional variable to control. |
| Cost | High initial cost | High initial cost | Instrument costs are comparable. GC-MS has added operational costs related to derivatization reagents and disposal. |
| Primary Application | Routine QC, stability testing, purity analysis | Confirmatory analysis, forensic/environmental screening | HPLC is the workhorse for pharmaceutical quality control. GC-MS is a powerful tool but is less practical for this specific analyte in a routine setting. |
Authoritative Grounding & Conclusion
For the routine analysis of this compound, a validated HPLC method, preferably coupled with mass spectrometry (HPLC-MS/MS), is the unequivocally superior choice. Its ability to directly analyze the compound in its native form provides a simpler, more robust, and more efficient workflow suitable for the stringent requirements of pharmaceutical development and quality control.[8] This direct approach eliminates the complexities and potential sources of error associated with derivatization.
The GC-MS method, while scientifically viable, should be reserved for specific, non-routine applications. It could serve as an orthogonal method for confirmatory identification, where its different separation mechanism and the highly specific mass spectrum of the derivative could provide complementary data. However, for quantification and purity assessment in a regulated environment, the self-validating and direct nature of the HPLC method establishes it as the authoritative and trustworthy technique.
References
- A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry.PubMed.
- Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry.Industrial laboratory. Diagnostics of materials.
- Determination of reactive nitrogen mustard anticancer drugs in plasma by high-performance liquid chromatography using derivatization.Analytical Chemistry - ACS Publications.
- Colorimetric Estimation of Nitrogen Mustards in Aqueous Media. Hydrolytic Behavior of Bis-(β-chloroethyl)amine, nor HN2.Analytical Chemistry - ACS Publications.
- Solid-Phase Extraction of Nitrogen Mustard Metabolites: Application Notes and Protocols.Benchchem.
- This compound.LGC Standards.
- Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.Benchchem.
- Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.Benchchem.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.Unknown Source.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.SciSpace.
- What Is Derivatization In GC-MS?.YouTube.
- HPLC or GC-MS: Which Technique is Best for Your Needs?.Unknown Source.
- Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS.PubMed.
- The Use of Derivatization Reagents for Gas Chromatography (GC).Sigma-Aldrich.
- Understanding the Differences Between HPLC and GCMS Systems.AMP Tech Instruments.
- Understanding the Difference Between GCMS and HPLC.GenTech Scientific.
- GCMS VS HPLC.Celebration of Scholarship.
- High performance liquid detection method for 2-chloroethylamine hydrochloride.Google Patents.
- HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.ResearchGate.
- Comparison Between GC and HPLC for Pharmaceutical Analysis.Drawell.
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- This compound.LGC Standards.
- Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl).BVS.
- Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.Slideshare.
- Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials.MDPI.
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Structural Confirmation of Bifunctional Alkylating Agent Reaction Products: A Comparative Guide to 2D NMR Techniques
This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the unambiguous structural confirmation of reaction products derived from (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. As a bifunctional alkylating agent, this starting material presents a unique analytical challenge due to its potential to form a variety of cyclic and oligomeric products. We will delve into the practical application and comparative strengths of key 2D NMR experiments, supported by experimental data and protocols, to empower researchers in drug development and organic synthesis with the tools for confident structural elucidation.
The Analytical Challenge: Isomeric Possibilities
(2-Chloroethyl)(3-chloropropyl)amine is a classic example of a nitrogen mustard analogue with two distinct electrophilic centers. Upon deprotonation of the hydrochloride salt, the free amine can undergo intramolecular cyclization. Depending on which chloroalkyl arm reacts first and the reaction conditions, several isomeric heterocyclic products can be formed, most notably N-substituted piperidines and azepanes. Intermolecular reactions can also lead to dimers or oligomers, further complicating the product mixture. Distinguishing between these potential structures using one-dimensional (1D) ¹H or ¹³C NMR alone is often inconclusive due to overlapping signals and the difficulty in assigning connectivity across the nitrogen atom.
The 2D NMR Toolkit: A Comparative Analysis
2D NMR spectroscopy provides the necessary resolution and correlation information to overcome the limitations of 1D techniques.[1][2] By spreading NMR signals across two frequency dimensions, we can resolve overlapping multiplets and, more importantly, establish bonding and through-space relationships between nuclei.
Here, we compare the three most critical experiments for this application: COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): Mapping the Proton Framework
-
Core Function: COSY is a homonuclear experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] The resulting spectrum shows the standard 1D ¹H spectrum on both axes, with cross-peaks indicating pairs of coupled protons.
-
Application to Chloroalkylamine Products: For a cyclized product like an N-substituted piperidine, COSY is invaluable for tracing the proton connectivity around the ring. You can "walk" around the carbon skeleton by starting with a well-resolved proton signal and identifying its coupled partners via the cross-peaks. This allows for the unambiguous identification of adjacent methylene (-CH₂-) groups.
-
Limitations: COSY only provides information about ¹H-¹H couplings. It cannot directly connect proton spin systems that are separated by a heteroatom (like nitrogen) or a quaternary carbon. Therefore, while it can confirm the integrity of the ethyl and propyl fragments, it cannot definitively prove their connection to the nitrogen in a specific cyclic structure.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Core Function: HSQC is a heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (¹JCH).[4][5][6] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.
-
Application to Chloroalkylamine Products: HSQC is the definitive tool for assigning carbon chemical shifts.[5] After identifying proton spin systems with COSY, HSQC allows you to assign the corresponding carbon signals. Modern edited-HSQC experiments can also distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[6]
-
Limitations: Like COSY, HSQC only reveals direct one-bond correlations. It cannot be used to piece together the full molecular structure across non-protonated carbons or heteroatoms.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Structure
-
Core Function: HMBC is the cornerstone experiment for determining the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds in conjugated systems.[3][6] Critically, direct one-bond correlations are suppressed.
-
Application to Chloroalkylamine Products: This is the experiment that connects the pieces. For our potential cyclized products, HMBC is essential for confirming the connectivity across the nitrogen atom. For example, you would expect to see a correlation from the protons on the carbon alpha to the nitrogen (e.g., C2 and C6 in a piperidine ring) to the carbon on the other side of the nitrogen (e.g., C6 and C2, respectively). These long-range correlations are unambiguous proof of the cyclic structure. By analyzing the HMBC correlations, one can differentiate between a 6-membered piperidine ring and a 7-membered azepane ring.
-
Expert Insight: The absence of an HMBC correlation does not definitively rule out a connectivity, as the strength of the correlation depends on the ³JCH coupling constant, which is sensitive to the dihedral angle.[6] However, the presence of key correlations provides powerful, positive evidence.
Data Summary and Comparison
The following table summarizes the expected NMR data for a hypothetical 1-(2-chloroethyl)piperidine product. This data is based on typical chemical shift ranges for N-substituted piperidines.[7][8][9][10]
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| Piperidine Ring | ||||
| H-2, H-6 (α) | ~2.5 - 2.7 | ~55 - 58 | H-3, H-5 | C-3, C-5, C-6/C-2, C-2' |
| H-3, H-5 (β) | ~1.5 - 1.7 | ~26 - 28 | H-2, H-4, H-6, H-5/H-3 | C-2, C-4, C-5/C-3, C-6 |
| H-4 (γ) | ~1.4 - 1.6 | ~24 - 26 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| Side Chain | ||||
| H-2' (N-CH₂) | ~2.8 - 3.0 | ~58 - 60 | H-3' | C-2, C-6, C-3' |
| H-3' (CH₂-Cl) | ~3.6 - 3.8 | ~42 - 45 | H-2' | C-2' |
Experimental Workflow and Protocols
A logical workflow is crucial for efficient and accurate structure determination. The following diagram illustrates the recommended process.
Caption: Recommended workflow for structural elucidation using 2D NMR.
Protocol: General 2D NMR Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the purified reaction product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrument Setup: Lock and shim the instrument on the deuterated solvent. Obtain a standard 1D ¹H spectrum and optimize receiver gain.
-
COSY (DQF-COSY):
-
Use a standard gradient-selected, double-quantum filtered COSY pulse program.
-
Acquire at least 2 scans per increment.
-
Use 256-512 increments in the F1 dimension.
-
Process the data using sine-bell window functions in both dimensions.
-
-
HSQC (Edited, Gradient-Selected):
-
Use a standard pulse program with sensitivity enhancement and gradient selection.
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
Acquire 2-4 scans per increment.
-
Use 256 increments in the F1 dimension.
-
Process using a squared sine-bell function in F2 and a sine-bell function in F1.
-
-
HMBC (Gradient-Selected):
-
Use a standard gradient-selected HMBC pulse program.
-
Optimize the long-range coupling delay for an average ⁿJCH of 8 Hz. This is a good compromise value for detecting both ²JCH and ³JCH correlations.[3][6]
-
Acquire 4-16 scans per increment, as HMBC is less sensitive.
-
Use 256-512 increments in the F1 dimension.
-
Process using a sine-bell window function in both dimensions.
-
Visualizing Connectivity: A Hypothetical Case
For a proposed 6-membered piperidine ring product, the key 2D NMR correlations can be visualized as follows. This diagram clearly shows how HMBC is the only experiment that bridges the nitrogen atom, definitively confirming the ring structure.
Caption: Diagram of key 2D NMR correlations for structure confirmation.
Conclusion
For the structural confirmation of complex reaction products derived from bifunctional reagents like this compound, a multi-technique 2D NMR approach is not just beneficial, but essential. While COSY and HSQC are fundamental for mapping out individual spin systems and assigning directly bonded atoms, it is the HMBC experiment that provides the conclusive long-range connectivity information required to piece together the final structure and differentiate between potential isomers. By employing this suite of experiments in a logical workflow, researchers can achieve unambiguous and trustworthy structural elucidation, a critical step in any chemical research and development program.
References
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Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]
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A Comparative Biological Evaluation of Novel (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride Derivatives as Potent Anticancer Agents
This guide presents a comprehensive biological evaluation of a lead compound, (2-Chloroethyl)(3-chloropropyl)amine hydrochloride (designated as NC-01), and two novel synthesized derivatives, NC-02 and NC-03. These compounds belong to the nitrogen mustard class of alkylating agents, a cornerstone in cancer chemotherapy for their ability to induce cytotoxic DNA damage.[1] This document provides an in-depth comparison of their cytotoxic potential, their capacity to induce DNA damage, and their effectiveness in triggering apoptotic cell death in a human colorectal cancer cell line.
The rationale behind the design of derivatives NC-02 and NC-03 was to explore the impact of modifying the electronic properties of the aromatic substituent on the nitrogen atom. It is hypothesized that these modifications will alter the reactivity of the chloroethyl groups, potentially leading to enhanced cytotoxicity and a more favorable therapeutic index. Aromatic mustards are generally less reactive than their aliphatic counterparts, which can influence their pharmacological profiles.[1]
Mechanism of Action: DNA Alkylation and Apoptosis Induction
Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA.[1][2] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This cation then reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine.[1] The presence of two chloroethyl groups allows for a second alkylation event, leading to the formation of DNA monoadducts and, more critically, interstrand cross-links (ICLs).[1][3][4] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3][4]
Experimental Design and Rationale
To provide a robust comparative assessment, a series of standardized in vitro assays were conducted. The human colorectal carcinoma cell line, HCT116, was selected for this study due to its well-characterized genetic background and its common use in oncology research.
Experimental Workflow
The overall experimental workflow is depicted below. This multi-pronged approach allows for a comprehensive understanding of the compounds' biological effects, from initial cytotoxicity to the underlying mechanisms of cell death.
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A Comparative Guide to Assessing the Cross-Reactivity of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride with Biological Macromolecules
For researchers, scientists, and drug development professionals, understanding the interaction of small molecules with biological systems is paramount. This guide provides an in-depth technical overview and a series of robust experimental protocols for assessing the cross-reactivity of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride, a bifunctional alkylating agent, with key biological macromolecules. We will delve into the causality behind experimental choices and compare its reactivity profile with other relevant electrophilic compounds.
Introduction: The Double-Edged Sword of Alkylating Agents
This compound belongs to the nitrogen mustard class of compounds, which are potent alkylating agents.[1][2] These molecules possess two reactive chloroethyl groups, enabling them to form covalent bonds with nucleophilic centers in biological macromolecules, including DNA and proteins.[3] This reactivity is the basis for their use in chemotherapy, where they induce cytotoxicity in rapidly dividing cancer cells by cross-linking DNA.[4][5] However, this same reactivity can lead to off-target effects and toxicity if the compound interacts indiscriminately with other cellular components. Therefore, a thorough assessment of its cross-reactivity is a critical step in its development and safety profiling.
The mechanism of action for nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophile, such as a nitrogen atom in a DNA base or a sulfur atom in a cysteine residue of a protein.[1] Given that this compound has two such reactive arms, it can form both monoadducts and cross-links.
Assessing Reactivity with Proteins: A Chemoproteomics Approach
Covalent modification of proteins can alter their structure and function, leading to a range of biological consequences.[3] Chemoproteomic methods are powerful tools for identifying the protein targets of covalent inhibitors and for assessing their selectivity.[6]
Experimental Workflow for Protein Adduct Identification
The primary method for identifying protein adducts is mass spectrometry (MS)-based proteomics.[6][7][8] Both "top-down" and "bottom-up" approaches can be employed. Top-down proteomics analyzes intact proteins, providing information on the overall modification stoichiometry, while bottom-up proteomics involves digesting the protein into smaller peptides before MS analysis, which allows for the precise identification of modification sites.[7][8]
Caption: Workflow for identifying protein adducts using bottom-up proteomics.
Step-by-Step Protocol for Bottom-Up Proteomics Analysis
-
Incubation: Incubate the target protein or cell lysate with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Alkylation and Digestion: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide. Then, digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides that have been modified by the compound. This involves searching for the expected mass shift corresponding to the addition of the (2-chloroethyl)(3-chloropropyl)amine moiety.
Comparative Analysis with Other Alkylating Agents
To provide context, the reactivity of this compound should be compared with other known alkylating agents. A suitable comparator would be a well-characterized nitrogen mustard like mechlorethamine or a simpler monofunctional alkylating agent such as N-ethylmaleimide (NEM).
| Parameter | (2-Chloroethyl)(3-chloropropyl)amine HCl | Mechlorethamine | N-ethylmaleimide (NEM) |
| Mechanism | Bifunctional Alkylation (Cross-linking) | Bifunctional Alkylation (Cross-linking) | Monofunctional Alkylation (Cysteine-specific) |
| Primary Targets | Cys, His, Lys, N-terminus | Cys, His, Lys, N-terminus | Cysteine |
| Expected Adducts | Monoadducts and Cross-links | Monoadducts and Cross-links | Monoadducts |
| Reactivity | To be determined | High | High (Cys-specific) |
Table 1. Comparison of this compound with other alkylating agents.
Assessing Genotoxicity: DNA Damage and Repair
The interaction of alkylating agents with DNA is a primary driver of their biological activity and toxicity.[4] Assessing the genotoxic potential of this compound is therefore crucial.
Mechanism of DNA Alkylation
Similar to its reaction with proteins, the compound's aziridinium ion can be attacked by nucleophilic sites on DNA bases. The N7 position of guanine is the most common site of alkylation by nitrogen mustards.[4] Alkylation can result in monoadducts or, due to the bifunctional nature of the compound, inter- and intra-strand cross-links.[4][9]
Caption: Mechanism of DNA alkylation by (2-Chloroethyl)(3-chloropropyl)amine HCl.
In Vitro Genotoxicity Assays
A battery of in vitro genotoxicity assays is recommended to comprehensively assess DNA damage.[10][11]
-
Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Micronucleus Assay: This assay detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[10][12] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
γ-H2AX Assay: Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events in the DNA damage response.[13][14] The levels of γ-H2AX can be quantified by immunofluorescence or mass spectrometry as a sensitive marker of DNA double-strand breaks.[13]
Step-by-Step Protocol for the Comet Assay
-
Cell Treatment: Expose a suitable cell line (e.g., HepG2) to various concentrations of this compound for a defined period. Include a positive control (e.g., methyl methanesulfonate) and a negative control.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the tail length and the percentage of DNA in the tail.
Comparative Genotoxicity Profile
The genotoxic potential of this compound should be compared to other alkylating agents.
| Assay | (2-Chloroethyl)(3-chloropropyl)amine HCl | Methyl Methanesulfonate (MMS) | Doxorubicin |
| Comet Assay | Expected Positive | Positive (Positive Control) | Positive |
| Micronucleus Assay | Expected Positive | Positive (Positive Control) | Positive |
| γ-H2AX Assay | Expected Positive | Positive | Positive |
Table 2. Expected outcomes of in vitro genotoxicity assays for this compound and comparator compounds.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for assessing the cross-reactivity of this compound with proteins and DNA. By employing a combination of advanced mass spectrometry-based proteomics and a battery of in vitro genotoxicity assays, researchers can build a detailed profile of its molecular interactions. Comparing these findings with data from well-characterized compounds will provide valuable insights into its selectivity and potential for off-target effects. This information is essential for making informed decisions in the drug development process and for understanding the compound's overall safety profile.
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A Technical Guide to Benchmarking (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride and Structurally Related Nitrogen Mustards
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride against a panel of structurally and functionally related nitrogen mustards. By delving into the causality behind experimental choices and presenting detailed protocols, this document aims to equip the reader with the necessary knowledge to make informed decisions for their specific research applications.
Introduction: The Enduring Relevance of Nitrogen Mustards in Research and Medicine
Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy and a valuable tool in chemical biology research for decades.[1][2] Their cytotoxic effects are primarily mediated through the covalent alkylation of DNA, leading to the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs).[1][3] These ICLs physically obstruct DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1]
While sharing a common mechanism of action, the chemical reactivity, biological activity, and toxicity profiles of individual nitrogen mustards can vary significantly based on their molecular structure. This guide focuses on benchmarking the performance of this compound, an asymmetric nitrogen mustard, against its symmetric analog, bis(2-chloroethyl)amine hydrochloride (Mechlorethamine), and two clinically relevant mustard derivatives, Cyclophosphamide and Melphalan.
The Panel of Compared Reagents: A Structural Overview
The selection of appropriate comparator reagents is paramount for a meaningful benchmark. The reagents chosen for this guide represent key structural variations within the nitrogen mustard class.
This compound (Target Reagent)
-
Structure: An asymmetric nitrogen mustard with one 2-chloroethyl and one 3-chloropropyl chain.
-
Key Feature: The difference in alkyl chain length may influence the kinetics and geometry of DNA cross-linking.
Bis(2-chloroethyl)amine Hydrochloride (Mechlorethamine) (Comparator 1)
-
Structure: A symmetric nitrogen mustard with two 2-chloroethyl chains.[4][5]
-
Key Feature: As a foundational and highly reactive nitrogen mustard, it serves as a baseline for reactivity and cytotoxicity.[6]
Cyclophosphamide (Comparator 2)
-
Structure: A phosphorodiamidate prodrug that requires metabolic activation to release the active alkylating species.[5][7]
-
Key Feature: Represents a clinically successful strategy to reduce systemic toxicity and achieve a degree of tumor selectivity.[7]
Melphalan (Comparator 3)
-
Structure: A derivative of nitrogen mustard attached to the amino acid L-phenylalanine.[8]
-
Key Feature: Designed to be actively transported into cells via amino acid transporters, potentially enhancing its uptake in cancer cells.[9]
The Underlying Chemistry: Reactivity and the Formation of DNA Adducts
The biological activity of nitrogen mustards is intrinsically linked to their chemical reactivity. The process begins with an intramolecular cyclization to form a highly electrophilic aziridinium ion.[10][11] This intermediate is the primary species that alkylates nucleophilic sites on DNA, with the N7 position of guanine being the most frequent target.[10][12] Following the initial alkylation (monoadduct formation), the second chloroalkyl arm can undergo a similar cyclization and react with another guanine base, often on the complementary DNA strand, to form an ICL.[3]
The rate of aziridinium ion formation, and thus the overall reactivity, is influenced by the electron-donating or -withdrawing nature of the substituent on the nitrogen atom and the length of the alkyl chains.[13] It is hypothesized that the asymmetric nature of this compound may lead to a different profile of mono-adduct and ICL formation compared to its symmetric counterpart, potentially impacting its biological efficacy.
Caption: Workflow of the Comet Assay for DNA damage assessment.
Analysis of DNA Adducts
For a more granular understanding of the mechanism of action, the specific DNA adducts formed can be identified and quantified using mass spectrometry.
Protocol 3: LC-MS/MS Analysis of DNA Adducts
Objective: To identify and quantify the formation of specific DNA monoadducts and interstrand cross-links.
Methodology:
-
DNA Isolation: Treat cells with the nitrogen mustards, and then isolate the genomic DNA.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
-
Liquid Chromatography (LC) Separation: Separate the modified and unmodified nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS) Analysis: Analyze the eluent from the HPLC using a mass spectrometer to identify and quantify the specific DNA adducts based on their mass-to-charge ratio and fragmentation patterns.
This advanced technique can reveal differences in the types and proportions of DNA adducts formed by each reagent, providing insights into their mechanisms of action. [12]
Discussion and Interpretation of Expected Results
The comparative data generated from these experiments will allow for a comprehensive evaluation of this compound.
-
Cytotoxicity: The IC50 values will provide a direct comparison of the cytotoxic potency of the reagents. It is anticipated that the more reactive compounds, such as mechlorethamine, will exhibit lower IC50 values. The prodrug cyclophosphamide will likely show lower cytotoxicity in vitro compared to in vivo due to the requirement for metabolic activation.
-
DNA Damage: The Comet assay results will correlate with the cytotoxicity data, with more potent compounds inducing a greater degree of DNA damage. The asymmetric structure of the target reagent may result in a different DNA damage profile compared to the symmetric mechlorethamine.
-
DNA Adducts: LC-MS/MS analysis will offer the most detailed insights. Differences in the ratio of monoadducts to ICLs, as well as the specific sites of alkylation, can explain variations in cytotoxicity and may have implications for mechanisms of drug resistance.
Conclusion and Recommendations
This guide provides a comprehensive framework for benchmarking the performance of this compound against other nitrogen mustards. While direct experimental data for this specific compound is limited, the proposed experimental protocols, grounded in established scientific principles, offer a robust methodology for its evaluation.
For researchers considering the use of this compound, it is recommended to perform in-house cytotoxicity assays against their specific cell lines of interest and to use mechlorethamine as a direct comparator for reactivity. The choice of a particular nitrogen mustard should be guided by the specific requirements of the experiment, including the desired level of reactivity, the model system being used, and the specific biological question being addressed.
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Bentham Science Publisher. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Available from: [Link]
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A Comparative Guide to Mechanistic Validation: Isotopic Labeling Studies of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride
This guide provides an in-depth, objective comparison of experimental strategies for validating the mechanism of action of bifunctional alkylating agents, with a specific focus on (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in mechanistic studies. We will explore the intricacies of isotopic labeling as a definitive validation tool and compare its performance and data output against other common methodologies.
Introduction: The Criticality of Mechanistic Validation for Bifunctional Alkylating Agents
Bifunctional alkylating agents represent a cornerstone in chemotherapy, exerting their cytotoxic effects primarily through the covalent modification of DNA. Their ability to form both intra- and interstrand cross-links in the DNA helix physically obstructs DNA replication and transcription, ultimately triggering apoptotic cell death. This compound is a nitrogen mustard, a class of compounds characterized by a nitrogen atom connected to two chloroethyl groups or, in this specific case, a chloroethyl and a chloropropyl group. The differing lengths of the alkyl chains may influence the kinetics and geometry of DNA cross-linking.
Understanding the precise molecular mechanism of such agents is not merely an academic exercise; it is fundamental to rational drug design, predicting potential resistance mechanisms, and designing synergistic combination therapies. Mechanistic validation provides irrefutable evidence of the drug-target interaction and the subsequent molecular events. Without this validation, our understanding remains correlational at best. This guide will demonstrate how isotopic labeling provides a direct and unambiguous window into the reactive life of this compound.
The Proposed Mechanism of Action: An Intramolecular Cascade
The reactivity of nitrogen mustards is not a simple direct displacement of the chloride ions. Instead, it proceeds through a well-established intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This process is central to its biological activity.
The proposed mechanism for this compound is a two-step process:
-
First Alkylation: The nitrogen atom, acting as an intramolecular nucleophile, attacks the terminal carbon of the 2-chloroethyl group, displacing the chloride ion to form a highly strained and electrophilic three-membered aziridinium ring. This cation is then susceptible to attack by a nucleophile, such as the N7 position of a guanine base in DNA. This first alkylation event tethers the drug to the DNA strand.
-
Second Alkylation and Cross-linking: Following the initial alkylation, the second arm (the 3-chloropropyl group) can undergo a similar, albeit slower, activation process. The nitrogen attacks the terminal carbon of the propyl chain to form a four-membered azetidinium ion, or it may proceed via a direct SN2 reaction. This second electrophilic center is then attacked by another nucleophile, such as a guanine on the opposite DNA strand, resulting in the characteristic interstrand cross-link. The formation of this covalent bridge is the primary lesion responsible for the compound's cytotoxicity.
To move from a "proposed" to a "validated" mechanism, we must design experiments that can unequivocally track the atoms of the drug molecule as it interacts with its target.
Caption: Proposed reaction mechanism of (2-Chloroethyl)(3-chloropropyl)amine.
Isotopic Labeling: The Gold Standard for Mechanistic Validation
Isotopic labeling is a powerful technique that involves the synthesis of a drug molecule where one or more of its native atoms are replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). These "heavy" atoms act as tracers. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, we can follow the path of these labels through complex biological reactions. This provides definitive, atom-level evidence of bond formation and cleavage, confirming the proposed mechanism.
Strategic Design of the Labeling Experiment
The choice of which atoms to label is critical and depends on the specific mechanistic question being asked. For this compound, several labeling strategies can be employed to validate distinct steps of the mechanism:
-
¹³C-Labeling of the Ethyl and Propyl Backbones: Synthesizing the molecule with ¹³C atoms at the terminal positions of the chloroethyl and chloropropyl chains (i.e., the carbons bonded to the chlorine atoms) would allow us to track the exact sites of alkylation. When the DNA is digested and analyzed by LC-MS/MS, the resulting DNA-drug adducts will show a characteristic mass shift corresponding to the number of ¹³C labels incorporated. This would confirm that these specific carbons are the ones forming covalent bonds with the DNA bases.
-
¹⁵N-Labeling of the Amine: Placing a ¹⁵N label on the central nitrogen atom allows for the confirmation of the intramolecular cyclization step. ¹⁵N NMR spectroscopy can be used to monitor the chemical environment of the nitrogen. The formation of the strained aziridinium ion would cause a significant and predictable shift in the ¹⁵N NMR signal, providing direct evidence for the formation of this key reactive intermediate.
-
Deuterium (²H) Labeling: Replacing protons with deuterium on the carbon backbone can be used to probe for kinetic isotope effects (KIEs). If a C-H bond is broken in the rate-determining step of a reaction, replacing H with D will slow the reaction down. While not the primary mechanism here, it can be used to rule out alternative pathways involving C-H activation.
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines a typical workflow for a mechanistic validation study using ¹³C-labeled this compound.
Part A: Synthesis of the Labeled Compound
-
Procurement of Labeled Precursors: Obtain commercially available ¹³C-labeled precursors, such as [1,2-¹³C₂]-2-chloroethanol and [1,3-¹³C₂]-1,3-dichloropropane.
-
Multi-step Synthesis: Carry out a well-documented synthetic route to couple the labeled precursors to the amine core. This would typically involve nucleophilic substitution reactions. Each step must be followed by rigorous purification (e.g., column chromatography) and characterization (¹H NMR, ¹³C NMR, MS) to confirm the identity and isotopic enrichment of the final product.
Part B: In Vitro DNA Alkylation Assay
-
Reaction Setup: Incubate a defined DNA substrate (e.g., calf thymus DNA or a specific oligonucleotide sequence) in a physiologically relevant buffer (pH 7.4, 37°C) with:
-
Unlabeled this compound (Control)
-
¹³C-labeled this compound (Test)
-
-
Time-course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 4, 12, 24 hours) and the reaction is quenched.
-
DNA Isolation: The DNA is purified from the reaction mixture to remove any unreacted drug.
Part C: Analysis of DNA Adducts
-
Enzymatic Digestion: The purified DNA is enzymatically digested to its constituent nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
LC-MS/MS Analysis: The nucleoside mixture is analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Method Development: A method is developed to separate the canonical nucleosides (dG, dA, dC, dT) from the expected drug-nucleoside adducts.
-
Data Acquisition: The mass spectrometer is set to scan for the expected masses of the unlabeled and ¹³C-labeled guanine adducts. For example, if the ethyl group is labeled with two ¹³C atoms, the corresponding adduct will be 2 Daltons heavier than the unlabeled adduct.
-
Fragmentation Analysis (MS/MS): The identified parent ions of the adducts are fragmented. The fragmentation pattern will confirm the structure of the adduct and pinpoint the location of the ¹³C labels, providing irrefutable proof of the covalent bond between the drug and the DNA base.
-
Caption: Experimental workflow for isotopic labeling-based mechanistic validation.
Comparative Analysis: Isotopic Labeling vs. Alternative Methods
While isotopic labeling is a powerful tool, it is not the only method available for mechanistic studies. It is important to understand its advantages and disadvantages in comparison to other techniques. The table below provides an objective comparison.
| Method | Principle | Advantages | Disadvantages | Type of Data |
| Isotopic Labeling | Tracing heavy isotope-labeled atoms through a reaction using MS or NMR. | - Provides definitive, direct evidence of bond formation/cleavage.[1][2]- High sensitivity and specificity.- Can elucidate complex multi-step pathways. | - Requires custom synthesis of labeled compounds (can be expensive and time-consuming).- Requires specialized analytical instrumentation (MS, NMR). | Quantitative & Structural |
| Fluorescent Analogs | Synthesizing the drug with a fluorescent tag to visualize its localization and binding. | - Enables visualization in cells via microscopy.- High sensitivity.- Can provide spatial and temporal information. | - The bulky fluorescent tag may alter the drug's activity or mechanism.- Provides indirect evidence of binding, not the specific covalent bond. | Qualitative & Semi-Quantitative |
| Computational Modeling | Using quantum mechanics and molecular dynamics to simulate the reaction pathway and energetics. | - Can predict reactive intermediates and transition states that are difficult to observe experimentally.[1][3]- Cost-effective and rapid.- Can guide the design of wet-lab experiments. | - It is a simulation, not a direct measurement; requires experimental validation.- Accuracy is highly dependent on the level of theory and model used. | Theoretical & Predictive |
| Kinetic Studies | Measuring reaction rates under different conditions (e.g., varying pH, temperature, nucleophile concentration). | - Can determine the rate-limiting step of the reaction.- Provides information on the reaction order and the species involved in the transition state. | - Provides indirect mechanistic information.- Can be difficult to interpret for complex, multi-step reactions. | Quantitative (Kinetics) |
Conclusion: The Definitive Power of Isotopic Labeling
For the unequivocal validation of the mechanism of action of a covalent drug like this compound, isotopic labeling stands out as the gold standard. While other methods like computational modeling and kinetic studies provide valuable, often complementary, insights, they remain indirect. Computational models are predictive and require empirical confirmation, while kinetic data can often fit multiple plausible mechanisms.
Isotopic labeling, by contrast, offers a direct and unambiguous view of the molecular transformations. The ability to "see" the atoms of the drug molecule forming specific covalent bonds with their biological target, as confirmed by the mass shift in an MS experiment, provides the highest level of evidence. For researchers and drug developers in the pharmaceutical industry, this level of certainty is paramount. It de-risks clinical development by ensuring that the biological effect is driven by the intended molecular mechanism. While the upfront investment in synthesis and specialized analysis is higher, the quality and decisiveness of the data generated by isotopic labeling studies are unparalleled, making it an indispensable tool in the arsenal of modern mechanistic chemistry.
References
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Mann, D. J. (2010). Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. The Journal of Physical Chemistry A, 114(13), 4647-4655. Available at: [Link]
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ResearchGate. The effects of bifunctional alkylating agents on DNA. Note the... Available at: [Link]
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Ghorani-Azam, A., Balali-Mood, M., & Hovinga, J. A. (2019). The Nitrogen Mustards. In Handbook of Toxicology of Chemical Warfare Agents (pp. 335-349). Elsevier. Available at: [Link]
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PubMed. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. Available at: [Link]
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Loeber, S., & Ess, D. H. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Chemical Research in Toxicology, 25(7), 1536-1546. Available at: [Link]
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Sharma, R., & Kumar, V. (2018). Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. European Journal of Medicinal Chemistry, 151, 51-73. Available at: [Link]
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ResearchGate. Nitrogen mustards. (a) Cross-linking mechanism. An aziridinium is... Available at: [Link]
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Mann, D. J. (2010). Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. The Journal of Physical Chemistry A, 114(13), 4647-4655. Available at: [Link]
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ResearchGate. (A) Chemical structures of nitrogen mustards. (B) Generation of the... Available at: [Link]
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Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. Available at: [Link]
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ResearchGate. Major bifunctional (alkylating) agents associated with the risk of occurrence of t-MN. Available at: [Link]
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Grdina, D. J., & Hunter, N. (1989). Transcription-terminating lesions induced by bifunctional alkylating agents in vitro. Carcinogenesis, 10(7), 1307-1310. Available at: [Link]
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Chivu-Economescu, M., & Matei, I. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11809. Available at: [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling (2-Chloroethyl)(3-chloropropyl)amine hydrochloride
This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. As a structural analog of nitrogen mustards, this compound must be treated as a potent alkylating agent with significant health risks. The procedures outlined below are designed to ensure the highest level of safety for all laboratory personnel.
Hazard Identification: Understanding the "Why"
This compound belongs to a class of compounds known as nitrogen mustards. These are powerful alkylating agents, meaning they can transfer alkyl groups to biological macromolecules like DNA.[1][2] This mechanism is responsible for their cytotoxic (cell-killing) effects but also makes them hazardous to handle, as they can damage healthy cells.[1][3] The primary health risks are associated with their ability to cause severe burns, potential carcinogenicity, and acute toxicity.[4][5]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, the hazards can be reliably inferred from closely related analogs like Bis(2-chloroethyl)amine hydrochloride and Tris(2-chloroethyl)amine hydrochloride. The precautionary principle dictates that it should be handled with the same stringent controls.
Table 1: Summary of Key Hazards (Based on Analogs)
| Hazard Classification | Description | Source(s) |
|---|---|---|
| Acute Toxicity, Oral | Fatal if swallowed. | [4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and chemical burns upon direct contact. | [4][6] |
| Eye Damage/Irritation | Causes serious, potentially permanent eye damage. It is a lachrymator (induces tearing). | [4][6][7][8] |
| Carcinogenicity | Suspected of causing cancer. Nitrogen mustards are known carcinogens and mutagens. | [4][5][9] |
| Acute Toxicity, Inhalation/Dermal | Harmful if inhaled or absorbed through the skin. Can cause delayed pulmonary edema. | [5][7] |
| Respiratory Irritation | May cause respiratory tract irritation. |[5] |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the last line of defense. Before any handling, engineering and administrative controls must be in place to minimize exposure.[10]
-
Elimination/Substitution : If possible, consider if a less hazardous substitute can be used.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of this compound, especially the solid powder, must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[5]
-
Closed Systems : For larger quantities or repeated operations, the use of closed systems (e.g., gloveboxes) should be considered.[4]
-
Ventilation : Ensure adequate general laboratory ventilation. Facilities must be equipped with a safety shower and an eyewash station.[7]
-
-
Administrative Controls :
-
Restricted Access : Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Training : All personnel must be trained on the specific hazards, handling procedures, emergency protocols, and waste disposal requirements for this compound.[10]
-
Hygiene : Prohibit eating, drinking, and smoking in areas where the chemical is handled.[4][10] Always wash hands thoroughly after handling, even if gloves were worn.[6]
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Hand Protection
-
Requirement : Double Gloving is required for all handling procedures.
-
Glove Type : The inner glove should be a standard nitrile examination glove. The outer glove must be a chemotherapy-rated nitrile or neoprene glove that complies with ASTM Standard D6978.[11] Vinyl gloves are not appropriate.[11]
-
Procedure : Check gloves for any signs of degradation or puncture before use. The outer glove should extend over the cuff of the lab coat. Change the outer glove immediately if it becomes contaminated. Routinely change gloves after 30-60 minutes of use, or as determined by the manufacturer's breakthrough time data.
Body Protection
-
Requirement : A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required.[11][12] It should have long sleeves with tight-fitting elastic or knit cuffs.[11]
-
Additional Protection : For procedures with a high risk of splashing (e.g., cleaning spills, large-scale solution transfers), a chemical-resistant apron should be worn over the lab gown.
Eye and Face Protection
-
Requirement : At a minimum, indirectly vented chemical splash goggles are required.
-
Enhanced Protection : Due to the severe corrosive nature of this compound, it is highly recommended to use a full-face shield in combination with chemical splash goggles for all procedures.[12]
Respiratory Protection
-
Requirement : Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are below occupational limits, particularly when handling the solid powder.
-
Selection :
-
For Weighing/Handling Powder : A NIOSH-approved N100, P100, or R100 particulate respirator is required at a minimum. A powered air-purifying respirator (PAPR) with a HEPA filter offers a higher level of protection and is strongly recommended.
-
For Handling Solutions : If there is a risk of aerosol generation, a respirator with combination cartridges (e.g., HEPA and organic vapor) should be used.
-
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on laboratory task.
Operational Plan: Step-by-Step Guidance
-
Preparation :
-
Verify the chemical fume hood is functioning correctly.
-
Assemble all necessary materials (glassware, reagents, etc.) inside the fume hood.
-
Cover the work surface with disposable, plastic-backed absorbent pads.
-
Don all required PPE as outlined in Section 3.
-
-
Handling the Solid Compound (Highest Risk) :
-
Perform all weighing within the fume hood. Use a dedicated spatula and weighing vessel.
-
Handle the container with care to avoid generating dust.
-
If adding to a solvent, do so slowly and carefully to prevent splashing.
-
-
Handling Solutions :
-
Keep all containers capped when not in use.
-
Use a calibrated pipette or syringe for liquid transfers to minimize drips and aerosols.
-
-
Post-Handling & Decontamination :
-
Decontaminate all non-disposable equipment (glassware, stir bars) that came into contact with the chemical. A common practice for nitrogen mustards involves rinsing with a solution that can degrade the compound, such as a dilute solution of sodium hypochlorite or sodium hydroxide, followed by thorough washing.[13][14] Note that decontamination may produce byproducts, and all rinsates must be collected as hazardous waste.[13][14]
-
Wipe down the work surface in the fume hood with a decontaminating solution and then clean water.
-
-
Doffing (Removing) PPE :
-
Remove PPE in an order that minimizes cross-contamination:
-
Remove outer gloves.
-
Remove gown and apron (turn inside out as it is removed).
-
Remove face shield and goggles.
-
Remove respirator.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency and Disposal Plan
Emergency Procedures
In any exposure event, immediate action is critical.
Caption: Flowchart for emergency response procedures.
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-30 minutes.[7] Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 30 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Waste Disposal Plan
-
Solid Waste : All disposable items that have come into contact with the chemical (e.g., gloves, gowns, absorbent pads, contaminated labware) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : All solutions containing this compound, as well as any decontamination rinsates, must be collected in a sealed, labeled, and appropriate hazardous waste container.
-
Disposal : All waste must be disposed of through your institution's environmental health and safety office in accordance with all local, regional, and national regulations.[4] Do not mix with other waste streams unless explicitly permitted.
References
- NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
- Gagné, A. L. (n.d.).
- OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?
- DuPont. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
- Health and Safety Executive (HSE). (2024, November 14). Safe handling of cytotoxic drugs in the workplace.
- CymitQuimica. (n.d.). This compound.
- Chem Service. (2015, May 7). SAFETY DATA SHEET - Tris-(2-chloroethyl)amine hydrochloride.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - tris(2-Chloroethyl)amine hydrochloride 98%.
- LGC Standards. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%.
- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET - Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Bis(2-chloroethyl)
- Kuchar, M., et al. (n.d.). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. PubMed Central (PMC).
- Kuchar, M., et al. (2017). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide.
- Singh, D. K., et al. (n.d.).
- Kuchar, M., et al. (2017). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. Semantic Scholar.
- Medscape. (2024, May 8).
- Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2015, March 10).
- Wikipedia. (n.d.). Mustard gas.
- Kufe, D. W., et al. (2003). Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf.
- ACS Catalysis. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
